molecular formula C7H5N3OS B1322906 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 412341-42-5

2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

Cat. No.: B1322906
CAS No.: 412341-42-5
M. Wt: 179.2 g/mol
InChI Key: BPHCSRXTRKZVDY-UHFFFAOYSA-N
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Description

2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C7H5N3OS and its molecular weight is 179.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-sulfanylidene-1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHCSRXTRKZVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628598
Record name 2-Sulfanylidene-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412341-42-5
Record name 2-Sulfanylidene-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendant Therapeutic Potential of 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern pharmacology is continually evolving, with a persistent demand for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic compounds, the pyridopyrimidine nucleus has emerged as a "privileged scaffold" due to its structural resemblance to native purines, allowing for interactions with a wide array of biological targets. This technical guide focuses on the burgeoning class of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one derivatives and their isomers, which have demonstrated significant promise as both anticancer and antimicrobial agents.

While research on the specific pyrido[3,4-d]pyrimidine isomer is emerging, a substantial body of evidence from the closely related pyrido[2,3-d]pyrimidine analogues provides a strong predictive framework for the biological potential of this class. These compounds have been shown to modulate critical cellular pathways implicated in oncogenesis and microbial proliferation. This guide aims to provide a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Biological Activities and Quantitative Data

Derivatives of the 2-thioxo-pyridopyrimidine core have been extensively evaluated for their therapeutic potential, revealing a broad spectrum of activity against various cancer cell lines and microbial pathogens.

Anticancer Activity

The primary anticancer mechanism of these derivatives appears to be the inhibition of key protein kinases involved in cell cycle progression and signal transduction.[1][2][3] The thioxo group at the 2-position, combined with various substitutions on the pyridopyrimidine ring system, allows for a diverse range of interactions with the ATP-binding pockets of these kinases.

Table 1: Anticancer Activity (IC₅₀) of Selected 2-Thioxo-pyridopyrimidine Derivatives

Compound IDCancer Cell LineTarget/PathwayIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine Derivative 1 MCF-7 (Breast)PIM-1 Kinase11.4 nM[4]
Pyrido[2,3-d]pyrimidine Derivative 2 HepG-2 (Liver)PIM-1 Kinase0.99[4]
Pyrido[2,3-d]pyrimidine Derivative 3 PC-3 (Prostate)EGFR7.98[3]
Pyrido[2,3-d]pyrimidine Derivative 4 A-549 (Lung)EGFR16.2[3]
Pyridopyrimidine Derivative 5 HeLa (Cervical)EGFR, CDK4/Cyclin D19.27[2][5]
Pyridopyrimidine Derivative 6 MCF-7 (Breast)EGFR, CDK4/Cyclin D17.69[2][5]
Thieno[2,3-d]pyrimidine Derivative 7 MCF-7 (Breast)General Cytotoxicity22.12[6]
Thieno[2,3-d]pyrimidine Derivative 8 MCF-7 (Breast)General Cytotoxicity22.52[6]

Note: The specific structures of the derivatives are detailed in the cited literature. The data for pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives are presented as close analogs to the core topic.

Antimicrobial Activity

The antimicrobial properties of 2-thioxo-pyridopyrimidine derivatives are also noteworthy, with several compounds exhibiting potent activity against a range of bacterial and fungal strains.[1][7] The mechanism of action is believed to involve the disruption of essential cellular processes in the microorganisms.

Table 2: Antimicrobial Activity (MIC) of Selected 2-Thioxo-pyridopyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
2-Thioxodihydropyrido[2,3-d]pyrimidine 10a S. aureus0.49-0.98[7]
2-Thioxodihydropyrido[2,3-d]pyrimidine 10a E. coli3.9[7]
2-Thioxodihydropyrido[2,3-d]pyrimidine 10a C. albicans31.25[7]
Pyridopyrimido[1,2-a][1][3][8]triazin-6-one 8a-e E. coli256[9]
Pyridopyrimido[1,2-a][1][3][8]triazin-6-one 8a-e S. aureus256[9]
Dihydropyrimidine-2,4(1H,3H)-dione Derivative C. albicans0.25[10]
Dihydropyrimidine-2,4(1H,3H)-dione Derivative Gram-negative bacteria8[10]

Note: The specific structures of the derivatives are detailed in the cited literature.

Signaling Pathways and Mechanism of Action

The anticancer efficacy of 2-thioxo-pyridopyrimidine derivatives is largely attributed to their ability to inhibit protein kinases that are crucial for tumor growth and survival. The following signaling pathways are key targets.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[8] Pyridopyrimidine derivatives have been shown to act as EGFR inhibitors, blocking these downstream signals.[2][5]

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Pyridopyrimidine 2-Thioxo-pyridopyrimidine Derivative Pyridopyrimidine->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition
PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in many cancers. It promotes cell survival and proliferation by phosphorylating and regulating various downstream targets, including the pro-apoptotic protein BAD and cell cycle regulators like p27.[4][11][12] Inhibition of PIM-1 by pyridopyrimidine derivatives can lead to apoptosis and cell cycle arrest.[4]

PIM1_Pathway cluster_targets Downstream Targets Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activate PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulate BAD BAD PIM1->BAD Inhibits p27 p27 PIM1->p27 Inhibits cMyc c-Myc PIM1->cMyc Activates Pyridopyrimidine 2-Thioxo-pyridopyrimidine Derivative Pyridopyrimidine->PIM1 Inhibits Apoptosis Apoptosis BAD->Apoptosis Inhibits Proliferation Cell Proliferation p27->Proliferation Inhibits cMyc->Proliferation

PIM-1 Kinase Signaling Pathway Inhibition
CDK4/6-Cyclin D1 Signaling Pathway

The CDK4/6-Cyclin D1 complex is a critical regulator of the G1-S phase transition in the cell cycle. It phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which then promotes the expression of genes required for DNA replication.[2][5][13][14] Pyridopyrimidine derivatives can inhibit CDK4/6, causing cell cycle arrest at the G1 phase.[2][5]

CDK46_Pathway GrowthSignals Mitogenic Signals CyclinD1 Cyclin D1 GrowthSignals->CyclinD1 Induces CDK46_Complex CDK4/6-Cyclin D1 Complex CyclinD1->CDK46_Complex CDK46 CDK4/6 CDK46->CDK46_Complex Rb Rb CDK46_Complex->Rb Phosphorylates Pyridopyrimidine 2-Thioxo-pyridopyrimidine Derivative Pyridopyrimidine->CDK46_Complex Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

CDK4/6-Cyclin D1 Pathway Inhibition

Experimental Protocols

General Synthesis of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

A common synthetic route involves the condensation of 6-amino-2-thioxouracil with α,β-unsaturated ketones (chalcones).[15][16]

Protocol:

  • A mixture of the appropriate α,β-unsaturated ketone (chalcone) (0.01 mol) and 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one (0.01 mol) is heated in dry DMF (20 ml) under reflux for 10–15 hours.[14]

  • After cooling, the precipitate is filtered and crystallized from a suitable solvent like DMF to afford the target 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives.[14]

Synthesis_Workflow Chalcone α,β-Unsaturated Ketone (Chalcone) Reaction Condensation Reaction (DMF, Reflux) Chalcone->Reaction Thiouracil 6-Amino-2-thioxouracil Thiouracil->Reaction Product 2-Thioxo-pyridopyrimidine Derivative Reaction->Product Purification Filtration & Crystallization Product->Purification Final_Product Purified Product Purification->Final_Product

General Synthesis Workflow
Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][17]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.[9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Drug Discovery and Development Workflow

The discovery and development of novel therapeutic agents from a promising chemical scaffold is a systematic process.

Drug_Discovery_Workflow Synthesis Synthesis of Derivative Library In_Vitro_Screening In Vitro Screening (Anticancer/Antimicrobial) Synthesis->In_Vitro_Screening Test SAR Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR Inform Lead_Optimization Lead Optimization SAR->Lead_Optimization Guide Lead_Optimization->Synthesis Iterate In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Advance Preclinical Preclinical Development In_Vivo_Studies->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Drug Discovery Workflow

Conclusion

The this compound scaffold and its isomers represent a highly promising class of compounds with demonstrated dual anticancer and antimicrobial activities. Their ability to inhibit key protein kinases involved in cell proliferation and survival provides a solid rationale for their continued development as therapeutic agents. This guide has summarized the key biological data, elucidated the primary mechanisms of action, and provided detailed experimental protocols to facilitate further research in this exciting area of medicinal chemistry. The modular nature of their synthesis allows for extensive structural modifications, offering a rich opportunity for the optimization of potency and selectivity, and ultimately, the development of novel clinical candidates.

References

spectroscopic analysis of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the spectroscopic analysis of a representative pyrido[d]pyrimidine compound, 5,7-di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one , due to the limited availability of specific experimental data for 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one in the public domain. The presented data and methodologies provide a foundational understanding for researchers, scientists, and drug development professionals working with similar chemical entities.

This in-depth guide provides a comprehensive overview of the spectroscopic characterization of a prominent member of the pyrido[d]pyrimidine family, which is of significant interest in medicinal chemistry. The document details the methodologies for key analytical techniques and presents the corresponding data in a structured format for comparative analysis.

Chemical Structure and Key Functional Groups

The core structure of the analyzed compound, 5,7-di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, features a fused pyridine and pyrimidine ring system, substituted with two thiophene rings, a carbonyl group, and a thione group. These functional groups give rise to characteristic spectroscopic signatures that are crucial for its identification and characterization.

Caption: Key functional groups of the representative pyrido[d]pyrimidine.

Experimental Protocols

The synthesis and spectroscopic analysis of 5,7-di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involve a specific set of experimental procedures.

Synthesis of 5,7-di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one[1]

A mixture of the appropriate chalcone (10 mmol) and 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one (10 mmol) is refluxed in glacial acetic acid (30 mL) for 6 hours. After cooling, the reaction mixture is poured into an ice/HCl mixture. The resulting solid product is collected by filtration and recrystallized from acetic acid to yield the pure compound.[1]

Spectroscopic Characterization

The following instrumental techniques are typically employed for the structural elucidation of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Pye Unicam SP-3000 infrared spectrophotometer using KBr pellets.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a Varian Gemini 300 spectrometer (300 MHz) in DMSO-d₆ with TMS as an internal standard.[1]

  • Mass Spectrometry (MS): Mass spectra are recorded on a GCMS-QP 1000 EX Shimadzu spectrometer.[1]

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for 5,7-di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one.

FT-IR Spectral Data[1]
Wavenumber (cm⁻¹)Assignment
3426, 3281N-H stretching (2NH)
3038, 2916C-H stretching
1643C=O stretching (carbonyl)
1602C=N stretching
¹H NMR Spectral Data (300 MHz, DMSO-d₆)[1]
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
6.67–8.33m6HAr-HProtons of the thiophene rings
8.37s1HPyrimidine-H
11.43, 12.11s2HNHExchangeable with D₂O
Mass Spectrometry Data[1]
m/zRelative Intensity (%)Assignment
343100[M]⁺
31019[M-SH]⁺
22818Fragment
17123Fragment
11117Fragment
4025Fragment

General Workflow for Spectroscopic Analysis

The structural elucidation of a novel compound like a pyrido[d]pyrimidine derivative follows a systematic workflow, from sample preparation to the final data interpretation.

cluster_workflow Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Dissolution, Pelletizing) FTIR FT-IR Spectroscopy (Functional Group ID) SamplePrep->FTIR NMR NMR Spectroscopy (¹H, ¹³C - Structural Framework) SamplePrep->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) SamplePrep->MS DataAnalysis Data Integration & Analysis FTIR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation

Caption: A generalized workflow for spectroscopic analysis.

This guide provides a foundational spectroscopic analysis of a representative pyrido[d]pyrimidine. Researchers studying the target compound, this compound, can utilize these methodologies and expect analogous, though not identical, spectral data. Further research is warranted to isolate and fully characterize the specific [3,4-d] isomer.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Pyridopyrimidinethione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down many molecular avenues. Among the most promising are heterocyclic compounds, with pyridopyrimidinethiones emerging as a scaffold of significant interest. This in-depth technical guide synthesizes the latest research on the discovery of novel pyridopyrimidinethione derivatives, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicine.

Synthetic Strategies: Building the Core Scaffold

The synthesis of pyridopyrimidinethione derivatives often commences from readily available starting materials, such as 3-aminothieno[2,3-b]pyridine-2-carboxamide. A common and effective strategy involves the cyclocondensation of this precursor with various reagents.

A new series of pyridothienopyrimidine derivatives can be synthesized starting with 3-aminothieno[2,3-b]pyridine-2-carboxamide, which undergoes a cyclocondensation reaction with aromatic aldehydes to yield key intermediates.[1] These intermediates can then be further modified through reactions with various reagents to produce a diverse library of 2,4-disubstituted-pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidines.[1] Another approach involves the reaction of 2-amino-6-(4-methoxyphenyl)-4-(4-(substituted) phenyl)nicotinonitrile with phenyl isothiocyanate to yield 4-substituted pyridopyrimidine derivatives.[2]

The following diagram illustrates a generalized synthetic workflow for the creation of these novel compounds.

Synthetic Workflow A 3-Aminothieno[2,3-b]pyridine -2-carboxamide C Cyclocondensation (Glacial Acetic Acid, Reflux) A->C B Aromatic Aldehydes B->C D Key Intermediates (2,3-dihydropyridothieno pyrimidin-4(1H)-ones) C->D F Novel Pyridothienopyrimidine Derivatives D->F E Various Reagents E->F

A generalized workflow for the synthesis of pyridothienopyrimidine derivatives.

Biological Activities: A Spectrum of Therapeutic Potential

Pyridopyrimidinethione derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases, most notably cancer and microbial infections.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of these compounds against a range of human cancer cell lines.[3][4][5][6] Their mechanisms of action are often tied to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[7][8][9]

Kinase Inhibition:

Several pyridopyrimidine derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR): Certain derivatives have shown significant inhibitory activity against both wild-type EGFR and its mutant forms (EGFRL858R and EGFRT790M).[1] The inhibition of EGFR, a key driver in many cancers, disrupts downstream signaling pathways, leading to decreased cell proliferation and survival.[10] Some compounds have even demonstrated EGFR inhibitory activity significantly higher than the reference drug Gefitinib.[2]

  • Pim-1 Kinase: This serine/threonine kinase is a known proto-oncogene involved in cell cycle progression, proliferation, and apoptosis.[7] Novel pyridothienopyrimidin-4-one derivatives have been designed and synthesized as potent Pim-1 inhibitors, with some compounds showing highly potent inhibitory activity.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, VEGFR-2 is a prime target for anticancer therapies. Thieno[2,3-d]pyrimidine-based derivatives have been developed as potent VEGFR-2 kinase inhibitors, with some exhibiting activity comparable to the established inhibitor Sorafenib.[11]

The following diagram illustrates the central role of these kinases in cancer cell signaling and the points of intervention for pyridopyrimidinethione derivatives.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Pim1 Pim-1 Kinase Proliferation Cell Proliferation & Survival Pim1->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis mTOR->Proliferation Inhibitor Pyridopyrimidinethione Derivatives Inhibitor->EGFR Inhibitor->VEGFR2 Inhibitor->Pim1

Targeted kinase signaling pathways inhibited by pyridopyrimidinethione derivatives.
Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Pyridopyrimidinethione derivatives have demonstrated significant activity against a panel of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10][12]

Several synthesized compounds have exhibited potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range, comparable to standard antibiotics like amoxicillin.[1][12] The structural modifications on the pyridopyrimidinethione scaffold have been shown to significantly influence the antimicrobial potency and spectrum of activity.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative novel pyridopyrimidinethione and related derivatives from recent studies.

Table 1: Anticancer Activity (IC50 in µM)

Compound IDHepG-2 (Liver Cancer)MCF-7 (Breast Cancer)EGFRWT InhibitionEGFRL858R InhibitionEGFRT790M InhibitionPim-1 Kinase InhibitionVEGFR-2 InhibitionReference
9a 1.2710.800.0210.0530.081--[1]
3a --7.27 nM----[12]
5a --17.29 nM----[12]
9b 1.172.79-----[12]
7a -----1.18-[7]
7c -----1.38-[7]
4 1.130.57---11.4 nM-[13]
17f ------0.23[11]
Erlotinib --0.0270.0690.550--[1]
Doxorubicin ReferenceReference-----[12]
Sorafenib ------0.23[11]

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusB. subtilisB. cereusE. coliS. typhimuriumC. albicansReference
6c ---816-[1]
8b 4-164-164-164-164-16-[1]
9a 4-164-164-164-164-16-[1]
9b 4-164-164-164-164-16-[1]
3a 4-164-164-164-164-164-16[12]
5a 4-164-164-164-164-164-16[12]
6b 44444-[12]
Amoxicillin 4-164-164-164-164-16-[1][12]
Clotrimazole -----Reference[12]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides an overview of the key methodologies employed in the synthesis and biological evaluation of pyridopyrimidinethione derivatives.

General Synthetic Protocol

The synthesis of 2,3-dihydropyridothienopyrimidin-4(1H)-ones (intermediates) is typically achieved by refluxing 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide with the appropriate aldehyde in glacial acetic acid.[1] Further derivatization is then carried out using various reagents to obtain the final target compounds.[1] The structural confirmation of the synthesized compounds is performed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental microanalyses.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds against cancer cell lines such as HepG-2 and MCF-7 is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[12]

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow of the MTT assay for determining anticancer activity.
Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases like EGFR, Pim-1, and VEGFR-2 is determined using various in vitro kinase assay kits. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of ATP. A reduction in phosphorylation indicates inhibition by the test compound.

General Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound at various concentrations in a suitable kinase buffer.

  • Kinase Reaction: In a microplate, incubate the kinase with the test compound.

  • Initiation: Start the reaction by adding the ATP and substrate mixture.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[11][14]

General Protocol:

  • Preparation: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The pyridopyrimidinethione scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as both anticancer and antimicrobial agents, often with well-defined molecular targets. The continued exploration of this chemical space, through the synthesis of new analogs and the elucidation of their structure-activity relationships, holds great promise for the development of next-generation therapies. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy and safety in preclinical and clinical settings. The logical relationship between the key stages of this drug discovery process is depicted below.

Drug_Discovery_Logic A Synthesis of Novel Pyridopyrimidinethione Derivatives B In Vitro Biological Evaluation (Anticancer & Antimicrobial) A->B C Mechanism of Action Studies (e.g., Kinase Inhibition) B->C D Structure-Activity Relationship (SAR) Analysis B->D C->D E Lead Compound Optimization D->E E->A Iterative Design F Preclinical & Clinical Development E->F

Logical progression in the discovery and development of pyridopyrimidinethione-based drugs.

References

The Privileged Scaffold of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents has led medicinal chemists to explore and exploit "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity. One such scaffold that has garnered significant attention is the 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one core. This fused heterocyclic system has proven to be a versatile template for the design of potent and selective inhibitors of various enzymes, particularly protein kinases, making it a valuable asset in the development of anticancer therapies. This technical guide provides an in-depth overview of this privileged scaffold, including its synthesis, biological activities, and the signaling pathways it modulates, with a focus on its application in cancer drug discovery.

Chemical Synthesis

The synthesis of this compound and its derivatives typically involves a multicomponent reaction strategy, offering a convergent and efficient approach to this complex scaffold. A common synthetic route involves the condensation of a substituted aminopyridine with an isothiocyanate, followed by cyclization.

A representative synthetic protocol for a derivative of the this compound core is detailed below.

General Synthetic Protocol for 2-thioxo-pyrido[3,4-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of 5,7-disubstituted-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives, which can be adapted for the [3,4-d] isomer with appropriate starting materials.[1]

Materials:

  • Appropriate chalcone (1 equivalent)

  • 6-amino-2-thiouracil (1 equivalent)

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of the chalcone (10 mmol) and 6-amino-2-thiouracil (10 mmol) in glacial acetic acid (30 mL) is heated under reflux for 6 hours.

  • After cooling, the reaction mixture is poured into an ice/HCl mixture.

  • The resulting solid product is collected by filtration.

  • The crude product is recrystallized from acetic acid to yield the purified 5,7-disubstituted-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one.

Characterization:

The structure of the synthesized compounds is confirmed by various spectroscopic methods, including:

  • Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O, and C=S.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the number and environment of protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition of the compound.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with anticancer and kinase inhibitory effects being the most prominent.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of these compounds against a variety of cancer cell lines. The mechanism of their anticancer action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some derivatives have been shown to induce apoptosis by up-regulating the expression of pro-apoptotic proteins like Bid and PARP, while down-regulating the expression of cell cycle regulators like Cyclin D1.[2]

The following table summarizes the in vitro anticancer activity of representative pyrido[3,4-d]pyrimidine derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Compound 30 MGC803 (Gastric Cancer)0.59[3]
Compound 10c Panc1 (Pancreatic Cancer, KRAS-G12D)1.40[3]
HCT116 (Colon Cancer, KRAS-G13D)5.13[3]
A549 (Lung Cancer, Wild-type KRAS)6.88[3]
Compound 8f HepG2 (Liver Cancer)4.13[4]
HCT116 (Colon Cancer)6.64[4]
MCF-7 (Breast Cancer)5.74[4]
A549 (Lung Cancer)6.85[4]
Compound 8g HepG2 (Liver Cancer)4.09[4]
HCT116 (Colon Cancer)4.36[4]
MCF-7 (Breast Cancer)4.22[4]
A549 (Lung Cancer)7.25[4]
Kinase Inhibition

The pyridopyrimidine scaffold is a well-established kinase inhibitor pharmacophore. The 2-thioxo modification can enhance binding affinity and selectivity for specific kinases. These compounds often target key kinases in oncogenic signaling pathways, such as:

  • PI3K/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Pyrido[3,2-d]pyrimidine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[5]

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and plays a key role in hematopoiesis and immune response. Aberrant JAK/STAT signaling is implicated in various cancers.

  • Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including EGFR and VEGFR, are critical regulators of cell growth and angiogenesis. Pyrido[2,3-d]pyrimidine derivatives have shown inhibitory activity against various RTKs.[4]

The table below presents the kinase inhibitory activity of selected pyridopyrimidine derivatives.

CompoundKinase TargetIC₅₀ (nM)Reference
Compound 73 ERK2>1000 (1.8% inhibition at 1 µM)[6]
PI3Kα>1000 (15.1% inhibition at 1 µM)[6]
Compound 5 (pyrido[3,2-d]pyrimidine) PI3Kα19[5]
Compound 6 (pyrido[3,2-d]pyrimidine) PI3Kα37[5]
Compound 4 (pyrido[2,3-d]pyrimidine) PIM-111.4[7]
Compound 10 (pyrido[2,3-d]pyrimidine) PIM-117.2[7]

Signaling Pathways Modulated by this compound Derivatives

The anticancer effects of this privileged scaffold are mediated through the modulation of critical intracellular signaling pathways. Based on the known targets of the broader pyridopyrimidine class, a putative signaling network affected by these compounds can be constructed.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PIM1 PIM-1 PIM1->Proliferation Apoptosis_Regulators Apoptosis Regulators (e.g., Bid, PARP) Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis CyclinD1 Cyclin D1 Scaffold 2-thioxo-pyrido[3,4-d]pyrimidin-4(1H)-one Derivatives Scaffold->PI3K Inhibition Scaffold->mTOR Inhibition Scaffold->JAK Inhibition Scaffold->PIM1 Inhibition Scaffold->Apoptosis_Regulators Modulation Scaffold->CyclinD1 Down-regulation MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Kinase_Assay_Workflow A Prepare serial dilutions of compounds B Dispense compounds into 384-well plate A->B D Add reaction mixture to wells B->D C Prepare kinase reaction mixture (kinase, substrate, ATP) C->D E Incubate at RT for 60 min D->E F Add ATP detection reagent E->F G Incubate at RT for 10 min F->G H Measure luminescence G->H I Calculate IC50 values H->I

References

Unlocking a New Frontier in Oncology: Therapeutic Targets of 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective cancer therapeutics has led to the exploration of a diverse chemical space. Among the promising heterocyclic scaffolds, the pyrido[3,4-d]pyrimidine core has emerged as a privileged structure, with its derivatives demonstrating significant potential as anticancer agents. This technical guide delves into the therapeutic landscape of a specific subclass: 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one and its analogues. We will explore their primary molecular targets, summarize key quantitative data, provide detailed experimental methodologies for their evaluation, and visualize the intricate signaling pathways they modulate.

Identified Therapeutic Targets and Mechanism of Action

Research has identified the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as key therapeutic targets for derivatives of the 2-thioxo-3,4-dihydropyrimidine scaffold.[1] Overexpression and mutations of EGFR are well-established drivers of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[2] The L858R and T790M mutations in EGFR are particularly notorious for conferring resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).[2] Derivatives of the 2-thioxo-pyrido[3,4-d]pyrimidine core have shown potent inhibitory activity against both wild-type and mutated forms of EGFR, positioning them as promising candidates to overcome acquired resistance.[1]

Simultaneously targeting VEGFR-2, a key mediator of angiogenesis, offers a dual-pronged attack on tumor growth by inhibiting both cancer cell proliferation and the formation of new blood vessels that supply nutrients to the tumor. The ability of these compounds to act as dual inhibitors of EGFR and VEGFR-2 underscores their therapeutic potential.

Quantitative Analysis of Biological Activity

The potency of these compounds has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the efficacy of different derivatives. Below are tables summarizing the inhibitory activities of representative 2-thioxo-3,4-dihydropyrimidine derivatives against key kinases and cancer cell lines.

Table 1: Inhibitory Activity of 2-Thioxo-3,4-dihydropyrimidine Derivatives against EGFR and VEGFR-2 Kinases

Compound IDTarget KinaseIC50 (µM)
8f EGFRT790M0.32
8g EGFRT790M0.33
8f VEGFR-20.88
8g VEGFR-20.90

Data sourced from a study on 2-thioxo-3,4-dihydropyrimidine derivatives endowed with sulfonamide moieties.[1]

Table 2: Cytotoxic Activity of 2-Thioxo-3,4-dihydropyrimidine Derivatives against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
8f HepG2Liver Cancer1.05
8g HepG2Liver Cancer1.15
8f HCT116Colon Cancer2.11
8g HCT116Colon Cancer2.24
8f MCF-7Breast Cancer3.14
8g MCF-7Breast Cancer3.27
8f A549Lung Cancer4.07
8g A549Lung Cancer4.19

Data reflects the cytotoxic effects of the specified compounds.[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFRWT, EGFRT790M, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in Dimethyl Sulfoxide, DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin for a biotinylated substrate)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound solution, the kinase, and the specific substrate.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding the HTRF detection reagents diluted in the detection buffer.

  • Incubation for Detection: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection antibodies to the phosphorylated substrate.

  • Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percentage of inhibition for each compound concentration relative to a DMSO control. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[3][4][5][6]

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_outcome Cellular Outcomes EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Activates Inhibitor 2-Thioxo-pyrido[3,4-d] pyrimidin-4-one Derivative Inhibitor->EGFR Inhibits (ATP-competitive) Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: EGFR signaling pathway and the point of inhibition by 2-thioxo-pyrido[3,4-d]pyrimidin-4-one derivatives.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds setup_reaction Set up Reaction: Kinase, Substrate, and Compound in Plate prep_compounds->setup_reaction initiate_reaction Initiate Reaction by Adding ATP setup_reaction->initiate_reaction incubate_reaction Incubate at Optimal Temperature initiate_reaction->incubate_reaction add_detection Add Detection Reagents (e.g., HTRF antibodies) incubate_reaction->add_detection incubate_detection Incubate for Signal Development add_detection->incubate_detection read_plate Measure Signal (e.g., Fluorescence) incubate_detection->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight for Cell Adherence seed_cells->incubate_adhere treat_cells Treat Cells with Compound Dilutions incubate_adhere->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium and Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis: Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The demonstrated dual inhibitory activity against EGFR (including resistant mutants) and VEGFR-2 highlights the potential of these compounds to address key challenges in oncology, such as acquired drug resistance and tumor angiogenesis.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Further investigation into their pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy in relevant animal models, will be crucial for their translation into clinical candidates. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future endeavors and accelerate the development of this promising class of therapeutic agents.

References

The Structure-Activity Relationship of 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Scaffold in Oncology Research

The pyrido[3,4-d]pyrimidine core, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on the structure-activity relationship (SAR) of a specific analog, the 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one scaffold, and its derivatives, with a primary emphasis on their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Core Structure and Rationale for Investigation

The this compound core is a bioisostere of purine and pteridine, enabling it to interact with a variety of biological targets, particularly ATP-binding sites of kinases. The presence of the thioxo group at the C2 position and the oxo group at the C4 position, along with the fused pyridine ring, provides a rigid framework with multiple points for functionalization, allowing for the fine-tuning of its pharmacological properties. The rationale for investigating these analogs lies in their demonstrated potential to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.

Synthesis of this compound Analogs

The synthesis of the this compound scaffold and its derivatives typically involves multi-step reaction sequences. A common synthetic strategy is the condensation of a substituted 2-aminonicotinamide with a thiourea derivative. Another prevalent method involves the reaction of a suitable chalcone with 6-amino-2-thiouracil in the presence of a catalyst.[1] The functionalization at various positions of the pyridopyrimidine core is achieved by selecting appropriately substituted starting materials or by subsequent modification of the core structure.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Chalcone Chalcone Analogs Condensation Cyclocondensation Chalcone->Condensation Thiouracil 6-Amino-2-thiouracil Thiouracil->Condensation Core_Scaffold 2-Thioxo-pyridopyrimidinone Core Condensation->Core_Scaffold

General synthetic workflow for 2-thioxo-pyridopyrimidinones.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridopyrimidine core. The following tables summarize the available quantitative data from various studies, highlighting key SAR trends.

Substitutions on the Pyridine Ring

Modifications at the C5 and C7 positions of the pyridine ring have a profound impact on the cytotoxic activity of these compounds.

Table 1: Anticancer Activity of C5 and C7 Substituted Analogs

Compound IDR5R7Cancer Cell LineIC50 (µM)Reference
1a 4-Chlorophenyl2,4-DichlorophenylA-54916.2[2]
1b 4-Chlorophenyl2,4-DichlorophenylPC-37.98[2]
1c 4-Chlorophenyl2,4-DichlorophenylHCT-11625.61[2]
2a Thiophen-2-ylThiophen-2-yl--[1]
3a PhenylPhenylA549>100[3]
3b 4-MethoxyphenylPhenylA54985.3[3]
3c 4-ChlorophenylPhenylA54965.7[3]
3d 4-NitrophenylPhenylA54945.2[3]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

From the available data, it can be inferred that the presence of bulky aromatic or heteroaromatic substituents at the C5 and C7 positions is generally favorable for anticancer activity. The electronic properties of these substituents also play a crucial role, with electron-withdrawing groups sometimes enhancing potency.

Modifications at the N1 and N3 Positions

The N1 and N3 positions of the pyrimidine ring offer opportunities for further structural modifications, which can influence the compounds' solubility, cell permeability, and target engagement.

Table 2: Influence of N1 and N3 Substitutions on Anticancer Activity

Compound IDR1R3Cancer Cell LineIC50 (µM)Reference
4a HH---
4b MethylH---
4c EthylH---

Note: Comprehensive quantitative data for N1 and N3 substituted analogs of the specific this compound core is limited in the reviewed literature. The table is presented as a template for future studies.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound analogs are often attributed to their ability to inhibit protein kinases involved in cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyridopyrimidine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridopyrimidinone Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Apoptosis Induction

In addition to inhibiting pro-survival pathways, these compounds can also induce programmed cell death, or apoptosis, in cancer cells. This is often a downstream consequence of inhibiting key survival kinases. The intrinsic apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the release of cytochrome c from the mitochondria, is a common mechanism.[3][8][9][10]

Apoptosis_Pathway Drug Pyridopyrimidinone Analog Stress Cellular Stress Drug->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Induction of the intrinsic apoptosis pathway.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound analogs.

General Synthesis of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Derivatives (Chalcone Route)[1]
  • A mixture of the appropriate α,β-unsaturated ketone (chalcone) (10 mmol) and 6-amino-2-thiouracil (10 mmol) is refluxed in glacial acetic acid (30 mL) for 6-12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into an ice-water mixture to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) to afford the pure 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are then prepared in the cell culture medium. The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)[11][12]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase enzyme (e.g., EGFR). The mixture is pre-incubated for 10-20 minutes at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the kinase substrate (e.g., a specific peptide) and ATP.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is measured.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar Analysis Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR) Purification->Kinase_Assay Apoptosis_Assay Apoptosis Assay Purification->Apoptosis_Assay SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Kinase_Assay->SAR_Analysis Apoptosis_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A typical workflow for the evaluation of novel anticancer compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The available structure-activity relationship data, although still emerging, highlights the importance of substitutions at the C5 and C7 positions of the pyridine ring for enhancing cytotoxic potency. The mechanism of action of these compounds appears to involve the inhibition of key kinases in pro-survival signaling pathways and the induction of apoptosis.

Future research in this area should focus on:

  • Systematic SAR Studies: A more comprehensive and systematic exploration of the SAR of the this compound core is needed. This should involve the synthesis and evaluation of a larger library of analogs with diverse substitutions at all possible positions.

  • Target Identification and Validation: While kinases are likely targets, further studies are required to identify the specific primary targets of the most potent analogs and to validate their engagement in cellular and in vivo models.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles in relevant animal models.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of pyridopyrimidines, the potential of these analogs in other therapeutic areas, such as inflammatory and infectious diseases, should also be investigated.

By addressing these key areas, the full therapeutic potential of this versatile scaffold can be unlocked, paving the way for the development of new and effective medicines.

References

Fused Pyrimidine Compounds: A Deep Dive into Their Chemical Space and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fused pyrimidine scaffolds are a cornerstone in medicinal chemistry, recognized as privileged structures in the design of novel therapeutic agents. Their inherent structural similarity to purine bases allows them to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the chemical space of fused pyrimidine compounds, detailing their synthesis, biological activities, and structure-activity relationships, with a particular focus on their role as kinase inhibitors in oncology.

Biological Significance and Therapeutic Targets

The pyrimidine ring system is a fundamental component of nucleic acids (thymine, cytosine, and uracil), rendering its fused derivatives well-suited to interact with ATP-binding sites in various enzymes.[1] This has led to the successful development of numerous fused pyrimidine-based drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3]

A significant area of application for fused pyrimidines is in oncology, particularly as kinase inhibitors.[4][5] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Fused pyrimidines have been extensively investigated as inhibitors of key oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth.[7][8] Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, are based on a quinazoline (a fused pyrimidine) core.[7]

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells.[8][9]

  • Src Kinase: A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. Its aberrant activation is linked to cancer development and metastasis.[6]

Beyond kinases, fused pyrimidines have also been explored as modulators of other important drug targets, such as G-protein coupled receptors (GPCRs).[10][11]

Exploring the Chemical Space: Key Fused Scaffolds

The versatility of fused pyrimidine chemistry allows for the creation of a vast chemical space by fusing the pyrimidine ring with various heterocyclic systems. Some of the most prominent and well-studied scaffolds include:

  • Pyrrolopyrimidines: This class of compounds has shown significant activity against EGFR and other kinases.[7][8]

  • Pyrazolopyrimidines: Recognized as a privileged scaffold for kinase inhibitors, with some compounds progressing to clinical trials for cancer treatment.[5][12]

  • Thienopyrimidines: These sulfur-containing analogs have demonstrated potent dual inhibitory activity against both EGFR and HER2.[13]

  • Pyridopyrimidines: This scaffold has been explored for the development of inhibitors of kinases such as CDK.[4]

  • Quinazolines: A benzene ring fused to a pyrimidine, forming the core of many successful EGFR inhibitors.[14]

The biological activity of these scaffolds can be finely tuned by introducing various substituents at different positions of the fused ring system, leading to detailed structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of fused pyrimidine compounds are highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing lead compounds and designing new molecules with improved pharmacological profiles.

For instance, in the context of pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors, studies have revealed that:

  • The presence of an amino group at the R1 position generally confers good anticancer activity.[8]

  • Substitution with a chlorine atom at the same position can significantly reduce activity.[8]

These SAR insights guide the rational design of more effective and selective fused pyrimidine-based drugs.

Data Presentation: Biological Activity of Fused Pyrimidine Derivatives

The following tables summarize the biological activity of representative fused pyrimidine compounds against various kinases and cancer cell lines.

Compound ClassCompound/ReferenceTarget KinaseIC50 (nM)Target Cell LineCytotoxicity (IC50 in µM)
Pyrrolopyrimidines Compound 46 (Kurup et al., 2018)[7]EGFR3.76--
Compound 47 (Kurup et al., 2018)[7]EGFR5.98--
Compound 48 (Kurup et al., 2018)[7]EGFR3.63--
Compound 78 (Gangjee et al., 2008)[8]EGFR300--
Pyridopyrimidines Compound 1 (Barvian et al., 2000)[8]EGFR14.8A549, HT29, H460, H1975-
HER2682
Thienopyrimidines Compound 7 (Milik et al.)[13]EGFR91.7--
HER21200

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are representative methodologies for the synthesis of a fused pyrimidine scaffold and a common biological assay.

Synthesis of 2-(Chloromethyl)-4(3H)-quinazolinones

This protocol describes a one-step synthesis of the quinazolinone scaffold, a key fused pyrimidine core.[14]

Materials:

  • Substituted o-anthranilic acid

  • Chloroacetonitrile

  • Sodium

  • Anhydrous methanol

Procedure:

  • Prepare a solution of sodium (1.0 mmol) in anhydrous methanol (5 mL).

  • Add chloroacetonitrile (15 mmol) to the solution and stir at room temperature for 40 minutes under a nitrogen atmosphere.[14]

  • Add a solution of the appropriately substituted o-aminobenzoic acid (5.0 mmol) in anhydrous methanol (25 mL).[14]

  • Stir the reaction mixture at 25 °C for 2 hours.[14]

  • Filter the resulting precipitate, wash with cold methanol, and dry to yield the desired 2-(chloromethyl)-4(3H)-quinazolinone derivative.[14]

MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer drug candidates.[9]

Materials:

  • Cancer cell line (e.g., gastric adenocarcinoma cells)

  • Fused pyrimidine compounds to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Cell culture medium and supplements

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fused pyrimidine compounds for a specified period (e.g., 24-72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the research process.

EGFR Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by a fused pyrimidine inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization_Phosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Phosphorylation Activates Ligand Ligand Ligand->EGFR Binds Fused_Pyrimidine Fused Pyrimidine Inhibitor Fused_Pyrimidine->EGFR Blocks ATP binding site ATP ATP ATP->Dimerization_Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) Dimerization_Phosphorylation->Downstream_Signaling

Caption: Inhibition of the EGFR signaling cascade by a fused pyrimidine compound.

General Experimental Workflow for Synthesis and Evaluation

This diagram outlines a typical workflow for the synthesis and biological evaluation of novel fused pyrimidine compounds.

Workflow Start Design of Target Molecules Synthesis Synthesis of Fused Pyrimidine Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening In vitro Biological Screening (e.g., MTT Assay) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Further_Studies Further Preclinical Studies Biological_Screening->Further_Studies Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A representative workflow for the discovery of novel fused pyrimidine drug candidates.

Conclusion

The chemical space of fused pyrimidine compounds is rich and continues to be a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability and ability to interact with a multitude of biological targets, particularly kinases, have solidified their importance in drug development. This guide has provided an overview of their chemical diversity, biological activities, and the experimental approaches used to explore their potential. Further research into novel fused systems and a deeper understanding of their SAR will undoubtedly lead to the development of next-generation therapies for a range of diseases, most notably cancer.

References

Preliminary Anticancer Screening of Pyridopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidines, which are ortho-fused bicyclic heterocyclic structures resulting from the fusion of pyridine and pyrimidine rings, have emerged as a significant scaffold in medicinal chemistry.[1] These compounds have garnered substantial interest from researchers due to their broad spectrum of biological activities, including notable antitumor properties.[1][2] The diverse pharmacological applications of pyridopyrimidine derivatives stem from their ability to interact with various biological targets implicated in cancer progression.

This technical guide provides a comprehensive overview of the preliminary in vitro screening methodologies for evaluating the anticancer potential of novel pyridopyrimidine derivatives. It includes detailed experimental protocols, a compilation of quantitative cytotoxicity data, and visualizations of key experimental workflows and cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for professionals engaged in the discovery and development of new anticancer therapeutics.

Quantitative Cytotoxicity Data

A primary goal of preliminary anticancer screening is to quantify the cytotoxic or cytostatic effects of test compounds against various cancer cell lines. This is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The IC50 value is a critical metric for assessing the potency of a compound and for comparing it with other potential drug candidates.[3] The following table summarizes the in vitro anticancer activity of selected pyridopyrimidine derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 52 HepG-2Liver0.3[1]
PC-3Prostate> 5.47[1]
HCT-116Colon7.0[1]
Compound 53 PC-3Prostate> 5.9[1]
HCT-116Colon5.9[1]
Compound 55 HepG-2Liver0.3[1]
Compound 59 HepG-2Liver0.6[1]
Compound 60 PC-3Prostate> 5.47[1]
HCT-116Colon6.9[1]
Compound 63 PC-3Prostate1.54[1]
A-549Lung3.36[1]
Compound 65 --115.38 nM[1]
Compound 66 --726.25 nM[1]
Derivative 2a --42[4]
Derivative 2d A549LungStrong cytotoxicity at 50 µM[4]
Derivative 2f --47.5[4]
Pyrazol-1-yl pyridopyrimidine 5 HeLaCervical9.27[5]
MCF-7Breast7.69[5]
HepG-2Liver5.91[5]

Experimental Protocols

The following section details the standard methodologies for the initial in vitro assessment of pyridopyrimidine compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

  • Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[2]

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, A-549, HCT-116) are plated in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

    • Compound Treatment: Serial dilutions of the pyridopyrimidine compounds are prepared in the appropriate cell culture medium. The diluted compounds are then added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for 48-72 hours.[2]

    • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]

    • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[2]

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Cells are seeded in a 6-well plate and treated with the pyridopyrimidine compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).[2]

    • Cell Harvesting: The cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[2]

    • Staining: Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's instructions. The mixture is incubated in the dark at room temperature for 15 minutes.[2]

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]

  • Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content in the cells. This allows for the differentiation of cell populations based on their phase in the cell cycle.

  • Protocol:

    • Cell Treatment: Cells are treated with the test compound for 24 hours.[3]

    • Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol overnight at -20°C.[3]

    • Staining: The fixed cells are washed with PBS, treated with RNase A to remove RNA, and then stained with propidium iodide.[3]

    • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[3]

Visualization of Experimental Workflow and Signaling Pathway

G cluster_0 In Vitro Anticancer Screening Workflow cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies A Cancer Cell Line Seeding (e.g., MCF-7, PC-3, A-549) B Treatment with Pyridopyrimidine Derivatives A->B C Incubation (24-72 hours) B->C D MTT Assay C->D F Apoptosis Assay (Annexin V/PI) C->F G Cell Cycle Analysis C->G H Western Blot Analysis C->H E Data Analysis (IC50) D->E I Identification of Lead Compounds E->I F->I G->I H->I G cluster_0 Pyridopyrimidine-Induced Apoptosis Pathway A Pyridopyrimidine Derivative B Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2) A->B C Activation of Pro-Apoptotic Proteins (e.g., Bax) A->C D Mitochondrial Outer Membrane Permeabilization B->D prevents C->D E Release of Cytochrome c D->E F Caspase Activation (e.g., Caspase-3) E->F G Apoptosis F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, ethyl 3-aminoisonicotinate. The protocol first describes the formation of an intermediate, ethyl 3-thioureidoisonicotinate, through a reaction with potassium thiocyanate. Subsequently, a base-catalyzed intramolecular cyclization of this intermediate yields the target molecule. This document outlines the specific reagents, conditions, and purification methods for each step, presenting quantitative data in a clear tabular format. A graphical representation of the experimental workflow is also provided to facilitate understanding.

Introduction

Pyridopyrimidines are a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, is a key pharmacophore in the development of novel therapeutic agents. This application note provides a reliable and reproducible protocol for the laboratory-scale synthesis of this important compound.

Experimental Protocols

The synthesis of this compound is achieved in a two-step process as illustrated in the workflow diagram below.

Step 1: Synthesis of Ethyl 3-thioureidoisonicotinate

This step involves the formation of a thiourea derivative from ethyl 3-aminoisonicotinate.

Materials:

  • Ethyl 3-aminoisonicotinate

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-aminoisonicotinate (1 equivalent) in ethanol.

  • Add a solution of potassium thiocyanate (1.2 equivalents) in water to the flask.

  • Slowly add concentrated hydrochloric acid (1.5 equivalents) to the reaction mixture while stirring.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 3-thioureidoisonicotinate.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This step involves the intramolecular cyclization of the thiourea intermediate to form the final product.

Materials:

  • Ethyl 3-thioureidoisonicotinate

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-thioureidoisonicotinate (1 equivalent) in absolute ethanol.

  • Add sodium ethoxide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute hydrochloric acid or acetic acid) to a pH of approximately 6-7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the final product, this compound, under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

StepReactantMolar RatioReagent/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
1 Ethyl 3-aminoisonicotinate1KSCN (1.2 eq), HCl (1.5 eq)Ethanol/Water4 - 6Reflux75 - 85
2 Ethyl 3-thioureidoisonicotinate1NaOEt (1.5 eq)Absolute Ethanol8 - 12Reflux80 - 90

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₇H₅N₃OS
Molecular Weight179.20 g/mol
AppearanceOff-white to pale yellow solid
Melting Point>300 °C
Key IR Peaks (cm⁻¹)~3200 (N-H), ~1680 (C=O), ~1200 (C=S)
¹H NMR (DMSO-d₆, δ ppm)~12.5 (s, 1H, NH), ~11.8 (s, 1H, NH), ~8.8 (d, 1H), ~8.5 (d, 1H), ~7.5 (dd, 1H)
¹³C NMR (DMSO-d₆, δ ppm)~178 (C=S), ~162 (C=O), ~155, ~140, ~135, ~118, ~115

Note: The spectral data are approximate and may vary slightly based on the specific instrumentation and conditions used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow Start Start: Ethyl 3-aminoisonicotinate Reagents1 Reagents: KSCN, HCl Start->Reagents1 Add Reaction1 Reaction 1: Reflux in Ethanol/Water (4-6 hours) Reagents1->Reaction1 Workup1 Workup 1: Precipitation in water, Filtration, Recrystallization Reaction1->Workup1 Cool & Process Intermediate Intermediate: Ethyl 3-thioureidoisonicotinate Workup1->Intermediate Reagents2 Reagents: Sodium Ethoxide (NaOEt) Intermediate->Reagents2 Add Reaction2 Reaction 2: Reflux in Absolute Ethanol (8-12 hours) Reagents2->Reaction2 Workup2 Workup 2: Neutralization, Filtration, Washing Reaction2->Workup2 Cool & Process FinalProduct Final Product: 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of Pyridopyrimidinethione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of pyridopyrimidinethione analogs, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities, including anticancer and antimicrobial properties. The protocols outlined below describe a versatile approach for the synthesis of the pyridopyrimidinone scaffold followed by a thionation step to yield the desired pyridopyrimidinethione analogs.

Experimental Protocols

This section details the synthetic methodology for the preparation of pyridopyrimidinethione analogs, starting from the synthesis of the precursor pyridopyrimidinone via a multicomponent Biginelli-like reaction, followed by thionation.

Protocol 1: Synthesis of 5-Aryl-7-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (A Pyridopyrimidinone Analog)

This protocol describes a one-pot synthesis of a pyridopyrimidinone derivative using a modified Biginelli reaction.[1][2]

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • 2-Amino-6-methylpyridine (1 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and 2-amino-6-methylpyridine (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture with constant stirring for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Thionation of 5-Aryl-7-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one to Yield the Corresponding Pyridopyrimidinethione Analog

This protocol outlines the conversion of the pyridopyrimidinone to the corresponding pyridopyrimidinethione using Lawesson's reagent.[3]

Materials:

  • 5-Aryl-7-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (1 mmol)

  • Lawesson's Reagent (0.6 mmol)

  • Anhydrous Toluene or Dioxane (10 mL)

Procedure:

  • In a flame-dried round-bottom flask, dissolve the 5-Aryl-7-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (1 mmol) in anhydrous toluene or dioxane (10 mL).

  • Add Lawesson's reagent (0.6 mmol) to the solution.

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to afford the pure pyridopyrimidinethione analog.[3]

Data Presentation

The following tables summarize the quantitative data for representative pyridopyrimidinethione analogs and related compounds, including their biological activities and spectral data.

Table 1: Anticancer Activity of Pyridopyrimidine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
4b MCF7-[4]
4g EGFR-[4]
4h EGFR-[4]
5c EGFR-[4]
6a EGFR-[4]
6d EGFR-[4]
Compound 15 NCI 60 Cell Lines0.018 - 9.98[5]
Compound 16 NCI 60 Cell Lines-[5]

Table 2: Antimicrobial Activity of Pyridopyrimidine Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 64 S. aureus-[1]
Compound 65 B. subtilis-[1]
Compound 66 E. coli-[1]
Thiones 12a-12aa HeLa, MCF-7, HT-29-[3]
Thiones 13a-13aa HeLa, MCF-7, HT-29-[3]

Table 3: Spectroscopic Data for a Representative Pyridopyrimidinone Analog

Spectral DataChemical Shift (δ ppm) or Wavenumber (cm⁻¹)
¹H NMR (CDCl₃, 300 MHz) 8.97-8.95 (d, 1H), 8.82 (s, 1H), 7.70-7.65 (t, 1H), 7.54-7.51 (d, 1H), 7.13-7.08 (t, 1H), 4.53-4.49 (t, 2H), 3.26-3.21(t, 2H), 2.21 (s, 3H)[6]
¹³C NMR (CDCl₃, 300 MHz) 162.62, 160.02, 155.01, 150.03, 144.02, 133.62, 133.20, 120.09, 119.65, 116.07, 50.06, 30.03, 16.54[6]
IR (KBr, cm⁻¹) 3253 (N-H), 1649 (C=O), 1620 (C=N)[6]

Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway associated with the anticancer activity of pyridopyrimidine analogs.

experimental_workflow cluster_synthesis Synthesis of Pyridopyrimidinone cluster_thionation Thionation A Aromatic Aldehyde MCR One-Pot Multicomponent Reaction (Biginelli-like) A->MCR B Ethyl Acetoacetate B->MCR C Urea C->MCR D 2-Amino-6-methylpyridine D->MCR P1 Pyridopyrimidinone Analog MCR->P1 Thionation Thionation Reaction P1->Thionation LR Lawesson's Reagent LR->Thionation P2 Pyridopyrimidinethione Analog Thionation->P2

Caption: Synthetic workflow for pyridopyrimidinethione analogs.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridopyrimidine Pyridopyrimidine Analog Pyridopyrimidine->EGFR Inhibits

Caption: EGFR signaling pathway inhibition by pyridopyrimidine analogs.[7][8]

References

Application Notes and Protocols for In Vitro Evaluation of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, making them promising candidates for the development of novel therapeutics, particularly in oncology.[1] The compound 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one belongs to this class of heterocyclic compounds. Derivatives of pyridopyrimidines have demonstrated a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] Notably, various substituted pyridopyrimidine derivatives have been investigated for their potent cytotoxicity against several cancer cell lines and their ability to inhibit key signaling kinases.[2][5][6]

These application notes provide detailed protocols for the initial in vitro assessment of this compound, focusing on cytotoxicity screening and a representative enzyme inhibition assay.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.3 ± 2.1
HepG2Hepatocellular Carcinoma42.1 ± 3.5
A549Lung Carcinoma38.7 ± 2.9
HCT-116Colorectal Carcinoma31.5 ± 2.6

IC₅₀ values are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinase Inhibition Profile of this compound.

Kinase TargetIC₅₀ (µM)
EGFR> 100
CDK4/Cyclin D115.8 ± 1.2
PIM-18.9 ± 0.7

IC₅₀ values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest sub-confluent cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro PIM-1 Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of this compound against PIM-1 kinase, a common target for pyridopyrimidine derivatives.[6] A fluorescence-based assay is a common method for this purpose.[7]

Materials:

  • This compound

  • Recombinant human PIM-1 kinase

  • Fluorescently labeled PIM-1 substrate peptide

  • ATP

  • Kinase assay buffer

  • Staurosporine (positive control)

  • DMSO

  • 384-well plates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions in the kinase assay buffer to obtain a range of test concentrations.

  • Assay Reaction:

    • To the wells of a 384-well plate, add the test compound at various concentrations. Include positive controls (staurosporine) and negative controls (DMSO vehicle).

    • Add the PIM-1 enzyme to each well, except for the no-enzyme control wells.

    • Initiate the kinase reaction by adding a mixture of the PIM-1 substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding a stop solution.

    • Measure the fluorescence signal on a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Compound 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity IC50_determination IC50 Determination Cytotoxicity->IC50_determination Kinase_Assay Kinase Inhibition Assay (e.g., PIM-1) IC50_determination->Kinase_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Kinase_Assay->Pathway_Analysis Cell_Cycle Cell Cycle Analysis Pathway_Analysis->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis SAR Structure-Activity Relationship (SAR) Studies Apoptosis->SAR

Caption: Experimental workflow for the in vitro evaluation of the test compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PIM1 PIM-1 Kinase Receptor->PIM1 Activates Bad Bad PIM1->Bad Phosphorylates (Inactivates) cMyc c-Myc PIM1->cMyc Stabilizes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Survival Cell Survival Bcl2->Survival Promotes Proliferation Cell Proliferation cMyc->Proliferation Promotes Test_Compound 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one Test_Compound->PIM1 Inhibits

Caption: Hypothetical signaling pathway involving PIM-1 kinase as a target.

References

Application of Microwave-Assisted Synthesis for Pyridopyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The fusion of a pyridine and a pyrimidine ring creates a scaffold that is a key component in numerous biologically active molecules. These compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] A critical application of pyridopyrimidines lies in their ability to act as kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors, which are pivotal in the regulation of the cell cycle.[2][3] Consequently, they are a focal point in the development of targeted cancer therapies.

Traditional methods for the synthesis of pyridopyrimidines often involve multi-step procedures with long reaction times and harsh conditions, leading to lower yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. MAOS utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and an improvement in product yields.[4][5] This technology offers a greener and more efficient alternative for the synthesis of diverse libraries of pyridopyrimidine derivatives for drug discovery and development.

Applications in Drug Discovery

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, with several derivatives showing potent biological activity. A notable application is in the development of anticancer agents. For instance, some pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention. By inhibiting CDKs, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.[6][7]

Furthermore, various pyridopyrimidine derivatives have been investigated for their activity against other kinases and biological targets, demonstrating their versatility as a scaffold for the development of a wide range of therapeutic agents.

Microwave-Assisted Synthesis Protocols: A Comparative Overview

Microwave-assisted synthesis offers significant advantages over conventional heating methods for the preparation of pyridopyrimidines. The following table summarizes quantitative data from several key microwave-assisted synthetic protocols, highlighting the efficiency and versatility of this technology.

Product TypeReactantsSolventMicrowave Conditions (Power, Temp, Time)Yield (%)Reference
Dihydropyrido[2,3-d]pyrimidinesFormyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesDMF250 W, 125-135 °C, 8-20 minHigh[8]
N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones4-chloro-pyridopyrimidine, various aminesMeOHNot specified, Not specified, Not specifiedGood[9]
Pyrido[2,3-d]pyrimidines (One-pot)α,β-unsaturated esters, amidine systems, malononitrile (or ethyl cyanoacetate)Not specifiedNot specified, Not specified, Not specifiedHigh[10]
Pyrido[2,3-d]pyrimidine derivatives (One-pot)Aromatic aldehydes, barbituric acids, 5-amino-2-methylbenzo[d]thiazolGlacial Acetic Acid / Ethylene GlycolNot specified, Not specified, 5 min90-93%[11]
Spiro[indoline-3,5′-pyrido[2,3-d]pyrimidine] derivativesIsatins, α-amino acids, 1,4-dihydro-1,4-epoxynaphthaleneNot specifiedNot specified, Not specified, 15 minGood to Excellent[12]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines

This protocol is adapted from a method for the efficient, catalyst-free synthesis of novel dihydropyrido[2,3-d]pyrimidines bearing a quinoline pharmacophore.[8]

Materials:

  • Formyl-quinoline derivative (1.0 eq)

  • Primary heterocyclic amine (e.g., 2,4,6-triaminopyrimidine) (1.0 eq)

  • Cyclic 1,3-diketone (e.g., dimedone) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor (e.g., CEM Discover)

  • Ethanol

Procedure:

  • In a microwave reaction vessel, combine the formyl-quinoline derivative (0.05 mmol), the primary heterocyclic amine (0.05 mmol), and the cyclic 1,3-diketone (0.05 mmol).

  • Add DMF (1.0 mL) to the reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves at a power of 250 W, a temperature of 125-135 °C, and a pressure of 30 PSI for a duration of 8-20 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the solid product with ethanol (2 x 3 mL) and air dry.

Protocol 2: Synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones

This protocol describes the final amination step in a multi-step synthesis, which is efficiently carried out using microwave irradiation.[9]

Materials:

  • 4-chloro-pyridopyrimidine intermediate

  • Desired amine (e.g., aniline, benzylamine)

  • Methanol (MeOH)

  • Microwave reactor

Procedure:

  • Dissolve the 4-chloro-pyridopyrimidine intermediate in methanol in a microwave reaction vessel.

  • Add the desired amine to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under appropriate microwave conditions (time and temperature to be optimized for specific substrates).

  • Upon completion, cool the reaction mixture.

  • The product can be isolated by removal of the solvent under reduced pressure and purified by crystallization or column chromatography.

Visualizations

Experimental Workflow

G General Workflow for Microwave-Assisted Synthesis of Pyridopyrimidines cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification reactants Reactants (e.g., Aldehyde, Amine, Diketone) vessel Microwave Reaction Vessel reactants->vessel solvent Solvent (e.g., DMF, MeOH) solvent->vessel mw_reactor Microwave Reactor (Set Power, Temperature, Time) vessel->mw_reactor Seal and Place cooling Cooling to Room Temperature mw_reactor->cooling Reaction Completion filtration Filtration cooling->filtration washing Washing with Solvent (e.g., Ethanol) filtration->washing drying Drying washing->drying purification Purification (if necessary) drying->purification product Final Pyridopyrimidine Product drying->product purification->product

Caption: General workflow for microwave-assisted pyridopyrimidine synthesis.

Signaling Pathway

G Simplified CDK Signaling Pathway and Inhibition by Pyridopyrimidines growth_factors Growth Factors cyclinD Cyclin D growth_factors->cyclinD Stimulates Synthesis active_cdk46 Active Cyclin D-CDK4/6 Complex cyclinD->active_cdk46 cdk46 CDK4/6 cdk46->active_cdk46 rb Rb active_cdk46->rb Phosphorylates e2f E2F rb->e2f Inhibits p_rb p-Rb (Phosphorylated) g1_s_transition G1 to S Phase Transition (Cell Proliferation) e2f->g1_s_transition Promotes Transcription pyridopyrimidine Pyridopyrimidine (CDK Inhibitor) pyridopyrimidine->active_cdk46 Inhibits

Caption: Inhibition of the CDK4/6 pathway by pyridopyrimidine derivatives.

Conclusion

Microwave-assisted synthesis has proven to be a highly effective and efficient method for the synthesis of pyridopyrimidines. The significant reduction in reaction times and improvement in yields make it an invaluable tool for medicinal chemists and drug development professionals. The ability to rapidly generate diverse libraries of these compounds facilitates the exploration of their structure-activity relationships and the identification of potent drug candidates targeting various diseases, particularly cancer, through mechanisms such as the inhibition of CDK signaling pathways. The protocols and data presented herein provide a practical guide for researchers looking to leverage this powerful technology in their own drug discovery efforts.

References

Application Notes and Protocols for the Purification of Polar Pyrimidine Derivatives using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The intrinsic polarity of many pyrimidine derivatives, often enhanced by the presence of heteroatoms and polar functional groups, presents a significant challenge for their purification. This document provides detailed application notes and protocols for the purification of polar pyrimidine derivatives using column chromatography, a cornerstone technique for isolating compounds of interest from complex reaction mixtures.[1][2]

The successful purification of these polar compounds is paramount to ensure the removal of impurities such as unreacted starting materials, reagents, and by-products, which is a critical step for obtaining accurate biological data and for the development of safe and effective pharmaceuticals.[3] This guide will cover various column chromatography techniques, including normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC), providing practical guidance on method development, troubleshooting, and optimization.

Challenges in Purifying Polar Pyrimidine Derivatives

The purification of polar pyrimidine derivatives by column chromatography is often hampered by several challenges:

  • Poor Solubility: Highly polar compounds may have limited solubility in the less polar organic solvents typically used in normal-phase chromatography.[1]

  • Strong Retention on Stationary Phase: In normal-phase chromatography with polar stationary phases like silica gel, highly polar analytes can bind too strongly, leading to poor elution and broad peaks.[4]

  • Weak Retention on Stationary Phase: Conversely, in traditional reversed-phase chromatography, polar compounds may have little retention on the non-polar stationary phase, eluting at or near the solvent front, resulting in poor separation from other polar impurities.[4]

  • Peak Tailing and Streaking: The basic nature of the pyrimidine ring can lead to strong interactions with acidic silanol groups on the surface of silica gel, causing significant peak tailing or streaking.[1] This phenomenon complicates fraction collection and reduces purification efficiency.

Strategies for Effective Purification

To overcome these challenges, several strategies can be employed:

  • Mobile Phase Modification: The addition of small amounts of modifiers to the mobile phase can significantly improve peak shape and selectivity. For basic compounds, adding a small amount of a base like triethylamine or pyridine can neutralize the acidic silanol groups on the silica surface, reducing tailing.[1] For acidic compounds, the addition of acetic acid can achieve a similar effect.[1]

  • Alternative Stationary Phases: If silica gel proves problematic, alternative stationary phases can be used. Alumina (basic or neutral) can be a good alternative for basic compounds.[5] For reversed-phase applications, polar-embedded or polar-endcapped columns can provide better retention for polar analytes.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than isocratic elution for complex mixtures with a wide range of polarities. This allows for the elution of less polar impurities first, followed by the target polar compound.[1]

  • Reversed-Phase Chromatography: For many polar pyrimidine derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[6] Using a polar mobile phase (e.g., water/acetonitrile or water/methanol) with a non-polar stationary phase (e.g., C18 or C8) can provide excellent separation.[7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[4][9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, with a small amount of a more polar solvent (like water) to facilitate partitioning.[4]

Data Presentation: Purification of Pyrimidine Derivatives

The following table summarizes examples of purification parameters for different pyrimidine derivatives using column chromatography.

Compound ClassStationary PhaseMobile Phase / EluentYield (%)Purity (%)Reference
2,4-disubstituted pyrimidine derivativeSilica gelPetroleum ether / Dichloromethane (8:2)34Not specified[5]
2,4-disubstituted pyrimidine derivativeAluminaPetroleum ether / Dichloromethane (8:2)34Not specified[5]
2,4,6-trisubstituted pyrimidine derivativeSilica gelPetroleum ether / Dichloromethane (7:3)59Not specified[5]
2,4,6-trisubstituted pyrimidine derivativeAluminaPetroleum ether / Dichloromethane (7:3)59Not specified[5]
2,4,6-trisubstituted pyrimidine derivativeSilica gelPetroleum ether / Dichloromethane (1:1)66Not specified[5]
2,4,6-trisubstituted pyrimidine derivativeAluminaPetroleum ether / Dichloromethane (1:1)66Not specified[5]
Pyrimidine diamine derivativesSilica gelNot specifiedQuantitativeNot specified[11]
4-Chloro-6-(3-iodophenyl)pyrimidineC18, 5 µm, 100 ÅA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient: 30-95% B)Not specified>95 (by analytical HPLC)[12]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography of a Moderately Polar Pyrimidine Derivative

This protocol outlines a general procedure for the purification of a moderately polar pyrimidine derivative using silica gel chromatography.

1. Materials:

  • Crude pyrimidine derivative
  • Silica gel (60 Å, 230-400 mesh)
  • Non-polar solvent (e.g., Hexane or Petroleum Ether)
  • Polar solvent (e.g., Ethyl Acetate or Dichloromethane)
  • Thin Layer Chromatography (TLC) plates (silica gel coated)
  • Chromatography column
  • Collection tubes

2. Method Development (TLC Analysis): a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the dissolved sample onto a TLC plate. c. Develop the TLC plate using different ratios of the non-polar and polar solvents (e.g., start with 9:1 Hexane:Ethyl Acetate and gradually increase the polarity). d. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

3. Column Packing: a. Prepare a slurry of silica gel in the chosen mobile phase. b. Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, draining excess solvent until the solvent level is just above the top of the silica bed.

4. Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. b. Carefully load the sample onto the top of the silica gel bed.[1]

5. Elution: a. Add the mobile phase to the top of the column. b. Begin collecting fractions. The flow rate should be controlled to allow for proper separation.[1] c. If using gradient elution, gradually increase the proportion of the polar solvent.

6. Fraction Analysis: a. Monitor the composition of the collected fractions using TLC.[1] b. Combine the fractions containing the pure product.

7. Product Isolation: a. Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.[1]

Protocol 2: General Procedure for Reversed-Phase HPLC Purification of a Polar Pyrimidine Derivative

This protocol describes a general method for purifying a polar pyrimidine derivative using preparative RP-HPLC.

1. Materials:

  • Partially purified pyrimidine derivative
  • HPLC-grade water
  • HPLC-grade acetonitrile or methanol
  • Mobile phase additive (e.g., formic acid or trifluoroacetic acid)
  • C18 preparative HPLC column
  • Preparative HPLC system with a UV detector and fraction collector

2. Method Development (Analytical HPLC): a. Dissolve a small amount of the sample in the mobile phase. b. Develop a separation method on an analytical HPLC system with a C18 column. c. Optimize the mobile phase composition (e.g., gradient of water/acetonitrile with 0.1% formic acid) to achieve good separation of the target compound from impurities.[3]

3. Sample Preparation: a. Dissolve the partially purified pyrimidine compound in the mobile phase or a compatible solvent.[3] b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. Preparative HPLC Purification: a. Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.[3] b. Inject the prepared sample onto the preparative HPLC system. c. Run the separation method.

5. Fraction Collection: a. Collect fractions corresponding to the peak of the target compound using a fraction collector, often triggered by the UV detector signal.[3]

6. Purity Analysis: a. Analyze the purity of the collected fractions using analytical HPLC.

7. Solvent Removal: a. Combine the pure fractions and remove the mobile phase, typically by lyophilization or rotary evaporation, to yield the final purified product.[3]

Mandatory Visualization

Signaling Pathway Inhibition by Pyrimidine Analogs

Many pyrimidine derivatives exert their therapeutic effects by targeting specific signaling pathways involved in disease progression, particularly in cancer.[2] For example, certain pyrimidine-based drugs act as inhibitors of key enzymes like Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), which are crucial for cell cycle regulation and metastasis.[2]

Signaling_Pathway Pyrimidine_Analog Pyrimidine-Based Drug Analog FAK Focal Adhesion Kinase (FAK) Pyrimidine_Analog->FAK Inhibition CDK4_6 CDK4/6 Pyrimidine_Analog->CDK4_6 Inhibition Cell_Proliferation Cell Proliferation & Metastasis FAK->Cell_Proliferation Rb Rb Phosphorylation CDK4_6->Rb Cell_Cycle_Progression Cell Cycle Progression Growth_Factors Growth Factors Growth_Factors->FAK Growth_Factors->CDK4_6 E2F E2F Release Rb->E2F E2F->Cell_Cycle_Progression

Caption: Inhibition of FAK and CDK4/6 signaling pathways by pyrimidine-based drugs.

Experimental Workflow for Purification of Polar Pyrimidine Derivatives

The general workflow for the purification of a polar pyrimidine derivative involves a series of logical steps from initial synthesis to the final pure compound.

Experimental_Workflow Crude_Product Crude Synthetic Product (Pyrimidine Derivative) Method_Development Method Development (TLC / Analytical HPLC) Crude_Product->Method_Development Column_Chromatography Preparative Column Chromatography (Normal or Reversed-Phase) Method_Development->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (TLC / Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation / Lyophilization) Pooling->Solvent_Removal Pure_Compound Pure Polar Pyrimidine Derivative Solvent_Removal->Pure_Compound

Caption: General workflow for the purification of polar pyrimidine derivatives.

References

Application Notes & Protocols for the Purity Assessment of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyridopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities, including potential roles as kinase inhibitors and anticancer agents.[1][2][3][4] Accurate and comprehensive purity assessment is a critical step in the drug discovery and development process. It ensures that the observed biological activity is attributable to the target compound and not to impurities, which could have their own pharmacological or toxicological effects.

This document provides a detailed overview of the analytical methods and protocols recommended for determining the purity and confirming the identity of this compound (Molecular Formula: C₇H₅N₃OS, Molecular Weight: 179.20 g/mol [5]). The described workflow employs a combination of chromatographic and spectroscopic techniques to provide orthogonal data for a comprehensive purity profile.

Overall Analytical Workflow

A multi-step analytical workflow is recommended to ensure a thorough purity assessment. This process begins with sample preparation, followed by a primary chromatographic separation to quantify impurities. Spectroscopic methods are then used for structural confirmation and further purity verification.

Purity_Assessment_Workflow cluster_prep 1. Sample Preparation cluster_chromatography 2. Chromatographic Analysis cluster_spectroscopy 3. Spectroscopic & Other Analyses cluster_results 4. Data Integration Prep Dissolve Sample in appropriate solvent (e.g., DMSO, DMF) HPLC RP-HPLC-UV (Purity Quantification) Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Prep->NMR EA Elemental Analysis (CHNOS) (Compositional Verification) Prep->EA LCMS LC-MS (Impurity Identification) HPLC->LCMS If impurities > 0.1% Report Final Purity Report HPLC->Report LCMS->Report NMR->Report EA->Report Complementary_Techniques cluster_info Information Provided Compound 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one HPLC HPLC-UV HPLC->Compound Separates & Quantifies Impurities MS Mass Spectrometry MS->Compound Provides Molecular Weight & Structural Fragments NMR NMR NMR->Compound Confirms Covalent Structure & Connectivity EA Elemental Analysis EA->Compound Confirms Elemental Composition

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Pyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for assessing the cytotoxic effects of pyridopyrimidine compounds. Detailed protocols for key assays are provided to ensure reliable and reproducible results.

Introduction to Pyridopyrimidine Compounds and Cytotoxicity

Pyridopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of key enzymes involved in cell cycle regulation and signal transduction, induction of apoptosis, and generation of reactive oxygen species (ROS).[3][4][5] Evaluating the cytotoxicity of novel pyridopyrimidine derivatives is a critical step in the drug discovery process. This document outlines a panel of robust cell-based assays to characterize the cytotoxic potential and elucidate the mechanism of action of these compounds.

Data Presentation: In Vitro Cytotoxicity of Pyridopyrimidine Derivatives

The following tables summarize the cytotoxic activity of representative pyridopyrimidine compounds against various human cancer cell lines.

Table 1: IC50 Values of Pyridopyrimidine Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineCompoundIC50 (µM)Reference DrugIC50 (µM)
Pyrido[2,3-d]pyrimidineMCF-7 (Breast)Compound 40.57Staurosporine6.76
Pyrido[2,3-d]pyrimidineHepG2 (Liver)Compound 41.13Staurosporine5.07
Pyrido[2,3-d]pyrimidinePC-3 (Prostate)Compound 6bN/ADoxorubicinN/A
Pyrido[2,3-d]pyrimidineA-549 (Lung)Compound 633.36N/AN/A
Pyrido[2,3-d]pyrimidineHCT-116 (Colon)Compound 535.9Doxorubicin12.8
Thiazolo-pyridopyrimidineMCF-7 (Breast)Compound 4cN/AN/AN/A
Thiazolo-pyridopyrimidineMDAMB-231 (Breast)Compound 4aN/AN/AN/A

Note: IC50 values represent the concentration of a compound that causes 50% inhibition of cell growth. "N/A" indicates that a specific value was not provided in the cited sources.[3][4][6][7]

Table 2: Apoptotic Effects of Pyridopyrimidine Derivatives

CompoundCell Line% Early Apoptosis% Late Apoptosis% Total Apoptosis
ControlMCF-70.620.62
Compound 4 (at IC50)MCF-722.1114.0336.14

Note: Data represents the percentage of cells undergoing apoptosis after treatment with the compound at its IC50 concentration.[4]

Table 3: Effect of Pyridopyrimidine Derivatives on Caspase Activity

CompoundCell LineFold Increase in Caspase-3 Activity
Compound 65PC-31.9
Compound 65MCF-71.8
Compound 4MCF-711.2 (Caspase-3), 1.23 (Caspase-8), 8.9 (Caspase-9)

Note: Data represents the fold increase in caspase activity compared to untreated control cells.[3][4]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridopyrimidine compounds and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1]

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[7]

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the pyridopyrimidine compound at its IC50 concentration for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.[1]

This assay measures the activity of caspases, which are key mediators of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the pyridopyrimidine compound, harvest, and lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3) to the cell lysate.

  • Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.[3]

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of ROS, which can be induced by cytotoxic compounds.

Protocol:

  • Cell Treatment: Treat cells with the pyridopyrimidine compound for the desired time.

  • Probe Loading: Incubate the cells with a fluorescent ROS probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

  • Washing: Wash the cells to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader. An increase in fluorescence indicates an increase in ROS levels.[5]

Visualizations

experimental_workflow cluster_viability Cell Viability/Cytotoxicity cluster_apoptosis Apoptosis Induction cluster_ros Oxidative Stress MTT MTT Assay Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) MTT->Data_Analysis SRB SRB Assay SRB->Data_Analysis AnnexinV Annexin V/PI Staining AnnexinV->Data_Analysis Caspase Caspase Activity Assay Caspase->Data_Analysis ROS ROS Detection Assay ROS->Data_Analysis Start Pyridopyrimidine Compound Treatment Start->MTT Start->SRB Start->AnnexinV Start->Caspase Start->ROS

Caption: Experimental workflow for evaluating pyridopyrimidine cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Pyridopyrimidine Pyridopyrimidine Compound Bax Bax Pyridopyrimidine->Bax Upregulation Bcl2 Bcl-2 Pyridopyrimidine->Bcl2 Downregulation Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Signaling pathways of apoptosis induced by pyridopyrimidines.

ros_pathway Pyridopyrimidine Pyridopyrimidine Compound Mitochondria Mitochondria Pyridopyrimidine->Mitochondria Induces dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: ROS-mediated cytotoxicity of pyridopyrimidine compounds.

References

Application Notes and Protocols: Molecular Docking Studies of 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one with Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular signaling pathways, making them significant targets in drug discovery, particularly in oncology.[1] The pyridopyrimidine scaffold is a recognized pharmacophore known for its kinase inhibitory activity.[2][3] This document provides detailed application notes and protocols for the molecular docking of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one and its derivatives against several key kinase targets. These protocols are intended to guide researchers in performing in silico analyses to predict binding affinities and interaction modes, which are critical steps in the early stages of drug development.

The core structure of interest is this compound, a heterocyclic compound with potential for development as a kinase inhibitor. This document will focus on its interaction with PIM-1 kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal Kinase (JNK) as representative kinase targets.

Data Presentation: In Silico and In Vitro Activity of Related Pyridopyrimidine Derivatives

To provide a context for the potential efficacy of the this compound scaffold, the following table summarizes the reported in vitro and in silico data for a selection of structurally related pyridopyrimidine and thienopyridine derivatives against PIM-1 kinase.

Compound IDScaffoldModificationTarget KinaseIC50 (µM)Binding Energy (kcal/mol)Reference
5b PyridineVaried SubstituentsPIM-10.044-[4]
8d Thieno[2,3-b]pyridineVaried SubstituentsPIM-10.019-[4]
10c Thieno[2,3-b]pyridineVaried SubstituentsPIM-10.128-[4]
13h Thieno[2,3-b]pyridineVaried SubstituentsPIM-10.479-[4]
15e Thieno[2,3-b]pyridineVaried SubstituentsPIM-10.083-[4]
Compound 1a Not SpecifiedNot SpecifiedPIM-1--8.6 (XP Score)[5]

Note: Direct quantitative data for this compound is not available in the cited literature. The data presented is for structurally related compounds to indicate the potential of this scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

This protocol is adapted from the synthesis of 5,7-disubstituted-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones and can be modified for the synthesis of the target compound.[6][7]

Materials:

  • Appropriate chalcone derivative (10 mmol)

  • 6-amino-2-thiouracil (6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) (10 mmol)

  • Glacial acetic acid (30 mL)

  • Ethanol

  • Ice/HCl mixture

Procedure:

  • A mixture of the appropriate chalcone (10 mmol) and 6-amino-2-thiouracil (10 mmol) in glacial acetic acid (30 mL) is heated under reflux for 6-10 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into an ice/HCl mixture.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent such as acetic acid or ethanol to yield the desired 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative.[6][7]

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Protocol 2: Molecular Docking of this compound against Kinase Targets

This protocol provides a general workflow for performing molecular docking studies using AutoDock Vina. The example focuses on PIM-1 kinase, but the principles can be applied to other kinases like VEGFR-2, EGFR, and JNK.

Materials and Software:

  • Protein Structure: Crystal structure of the target kinase (e.g., PIM-1 kinase, PDB ID: 3BGQ) obtained from the RCSB Protein Data Bank.[8]

  • Ligand Structure: 3D structure of this compound. This can be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format (e.g., .mol or .pdb).

  • Software:

    • AutoDock Tools (ADT): For preparing protein and ligand files.

    • AutoDock Vina: For performing the molecular docking.[8]

    • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

Procedure:

1. Protein Preparation: a. Download the PDB file of the target kinase. b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands and ions. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in PDBQT format.

2. Ligand Preparation: a. Open the 3D structure of the ligand in AutoDock Tools. b. Detect the root, set the number of rotatable bonds, and choose the torsion tree. c. Save the prepared ligand in PDBQT format.

3. Grid Box Generation: a. Load the prepared protein (PDBQT file) into ADT. b. Define the search space (grid box) to encompass the active site of the kinase. The dimensions and center of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file. For PIM-1 kinase (PDB ID: 3BGQ), a search space of 25 x 25 x 25 Å centered around the co-crystallized ligand is a suitable starting point.[8] c. Save the grid parameter file.

4. Running AutoDock Vina: a. Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name. b. Run AutoDock Vina from the command line using the configuration file. For example: vina --config conf.txt --log log.txt. c. AutoDock Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

5. Analysis of Results: a. Open the protein PDBQT file and the docking output PDBQT file in a molecular visualization tool like Discovery Studio Visualizer or PyMOL. b. Analyze the predicted binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the kinase. c. The binding energy values can be used to rank and compare the binding of different ligands to the target protein.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the selected kinase targets, created using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PKC PKC PLCg->PKC PKC->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation

Caption: EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Ligand VEGF-A Ligand->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS FAK FAK Src->FAK Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Permeability Permeability Transcription->Permeability

Caption: VEGFR-2 Signaling Pathway.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines, UV, Osmotic Shock MAP3K MAP3K (ASK1, MEKK1) Stimuli->MAP3K MKK4_7 MKK4/MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 p53 p53 JNK->p53 Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation ATF2->Apoptosis ATF2->Proliferation p53->Apoptosis

Caption: JNK Signaling Pathway.

Experimental and Logical Workflows

Synthesis_Workflow Chalcone Chalcone Derivative Reaction Reflux in Acetic Acid Chalcone->Reaction Aminothiouracil 6-Amino-2-thiouracil Aminothiouracil->Reaction Precipitation Pour into Ice/HCl Reaction->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 2-Thioxo-pyridopyrimidinone Purification->Product Analysis Spectroscopic Analysis Product->Analysis

Caption: Synthesis Workflow.

Docking_Workflow PDB Download Protein PDB Protein_Prep Prepare Protein (Add H, Charges) PDB->Protein_Prep Ligand_Draw Draw Ligand Structure Ligand_Prep Prepare Ligand (Set Rotatable Bonds) Ligand_Draw->Ligand_Prep Grid_Def Define Grid Box Protein_Prep->Grid_Def Docking Run AutoDock Vina Ligand_Prep->Docking Grid_Def->Docking Analysis Analyze Results (Poses, Energies) Docking->Analysis Visualization Visualize Interactions Analysis->Visualization

Caption: Molecular Docking Workflow.

References

Application Notes and Protocols for the Development of Kinase Inhibitors Based on the Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of kinase inhibitors centered on the versatile pyrido[2,3-d]pyrimidine scaffold. This document outlines the rationale, key kinase targets, structure-activity relationships (SAR), and detailed experimental protocols for the synthesis, biochemical screening, and cellular characterization of these potent inhibitors.

Introduction to Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and effectively bind to the hinge region of kinase active sites.[1] This structural feature has led to the development of numerous potent and selective inhibitors targeting a wide range of kinases implicated in cancer and other diseases. The bicyclic nature of the scaffold provides a rigid framework that can be strategically functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

Key kinase families that have been successfully targeted with pyrido[2,3-d]pyrimidine-based inhibitors include:

  • Tyrosine Kinases:

    • Fibroblast Growth Factor Receptors (FGFRs)[4][5][6]

    • Platelet-Derived Growth Factor Receptors (PDGFRs)[4][5][6]

    • Epidermal Growth Factor Receptor (EGFR)[4][5][6][7]

    • c-Src Tyrosine Kinase[4][5][6][8]

    • Abelson Kinase (Abl)[2]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs)[2][9]

    • PIM-1 Kinase[10][11]

    • Receptor Interacting Protein Kinase-2 (RIPK2)[12]

    • NUAK Family SNF1-Like Kinase 1 (NUAK1)[13]

Data Presentation: Inhibitory Activities of Representative Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of selected pyrido[2,3-d]pyrimidine compounds against various kinases and cancer cell lines, providing a benchmark for potency and selectivity.

Table 1: Biochemical Inhibitory Activity (IC50) of Pyrido[2,3-d]pyrimidine Analogs against Various Kinases

Compound IDTarget KinaseIC50 (µM)Reference(s)
PD-089828 (4b) PDGFr1.11[4][5][6]
FGFr0.13[4][5][6]
EGFr0.45[4][5][6]
c-Src0.22[4][5][6]
Compound 6c PDGFr-[5]
FGFr-[5]
Compound 4e FGFr0.060[5][6]
PDGFr, EGFr, c-Src, InsR> 50[5][6]
Compound 5a PDGFRβ, EGFR, CDK4/cyclin D1Promising Inhibition[14]
Compound B1 EGFRL858R/T790M0.013[7]
Compound 4 PIM-10.0114[10]
Compound 10 PIM-10.0172[10]
PD180970 Bcr-Abl0.0025[2]
PD173955 Bcr-Abl0.0025[2]
Compound 33 RIPK20.008[12]

Table 2: Cellular Antiproliferative Activity (IC50) of Pyrido[2,3-d]pyrimidine Analogs

Compound IDCell LineCancer TypeIC50 (µM)Reference(s)
Compound 6c Vascular Smooth Muscle Cells-0.3[5][6]
Compound 5a HepG-2Hepatic0.3[14]
PC-3Prostate6.6[14]
HCT-116Colon7[14]
Compound B1 H1975Lung0.087[7]
Compound 4 MCF-7Breast0.57[10]
HepG2Hepatic1.13[10]
Compound 11 MCF-7Breast4-7[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrido[2,3-d]pyrimidine inhibitors and a general workflow for their development and evaluation.

Receptor_Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR, FGFR) RTK->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Ligand Growth Factor Ligand->RTK Binding & Dimerization Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibition

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.

Kinase_Inhibitor_Development_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Profiling cluster_cellular Cellular Characterization cluster_preclinical Preclinical Development A Scaffold Selection (Pyrido[2,3-d]pyrimidine) B Library Synthesis & Purification A->B C In Vitro Kinase Assay (Determine IC50) B->C D Kinase Selectivity Profiling C->D E Cell Viability Assay (e.g., MTT) C->E Lead Compounds D->E F Target Engagement Assay (e.g., Western Blot) E->F I In Vivo Efficacy Models E->I G Cell Cycle Analysis F->G H Apoptosis Assay F->H F->I G->I H->I J ADME/Tox Studies I->J

Caption: General Workflow for Kinase Inhibitor Development.

Experimental Protocols

Protocol 1: General Synthesis of 2,7-Diamino-6-aryl-pyrido[2,3-d]pyrimidines

This protocol is adapted from the synthesis of related compounds and provides a general route to a common pyrido[2,3-d]pyrimidine core.[4]

Materials:

  • Substituted benzaldehyde

  • Malononitrile

  • 2,6-Diaminopyrimidin-4(3H)-one

  • Sodium ethoxide

  • Ethanol

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the Pyridine Intermediate:

    • To a solution of sodium ethoxide in ethanol, add the substituted benzaldehyde and malononitrile.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain the 2-amino-3-cyano-4-aryl-pyridine intermediate.

  • Synthesis of the Pyrido[2,3-d]pyrimidine Core:

    • A mixture of the pyridine intermediate and 2,6-diaminopyrimidin-4(3H)-one in DMF is heated at reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After cooling, the reaction mixture is poured into water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 2,7-diamino-6-aryl-pyrido[2,3-d]pyrimidine.

    • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • Pyrido[2,3-d]pyrimidine test compounds dissolved in DMSO

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white microplates

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Prepare serial dilutions of the pyrido[2,3-d]pyrimidine inhibitor in kinase reaction buffer.

  • In a 384-well plate, add the diluted compounds. Include wells for a vehicle control (DMSO) and a positive control (a known inhibitor, e.g., Staurosporine).

  • Add the target kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete unconsumed ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrido[2,3-d]pyrimidine test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the cells for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 4: Western Blot for Target Engagement

This protocol is used to assess the inhibition of phosphorylation of a kinase's downstream substrate in cells, confirming target engagement.

Materials:

  • Cancer cell line expressing the target kinase

  • Pyrido[2,3-d]pyrimidine test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (one specific for the phosphorylated substrate and one for the total substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours).

  • Lyse the cells with lysis buffer, and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody against the total substrate as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a test compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Pyrido[2,3-d]pyrimidine test compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 6: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Pyrido[2,3-d]pyrimidine test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route starting from 4-aminonicotinic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of starting materials: Impurities in 4-aminonicotinic acid or the thiocyanate source can inhibit the reaction. 2. Incomplete formation of the isothiocyanate intermediate: The reaction conditions may not be optimal for the formation of the reactive isothiocyanate species. 3. Inefficient cyclization: The final ring-closing step to form the pyridopyrimidine core may be slow or reversible under the reaction conditions.1. Purify starting materials: Recrystallize or chromatograph the 4-aminonicotinic acid and ensure the thiocyanate source is pure and dry. 2. Optimize isothiocyanate formation: If preparing the isothiocyanate in situ, ensure anhydrous conditions. When using a pre-formed isothiocyanate, ensure it is freshly prepared or properly stored. 3. Adjust cyclization conditions: Increase the reaction temperature or prolong the reaction time. The choice of a high-boiling point solvent like DMF or DMSO can facilitate the cyclization.
Formation of Side Products 1. Dimerization of intermediates: Reactive intermediates may self-condense. 2. Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the final product. 3. Incomplete cyclization: Isolation of the thiourea intermediate without complete ring closure.1. Control stoichiometry: Use the correct molar ratios of reactants to minimize side reactions. 2. Maintain anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). 3. Drive the reaction to completion: Monitor the reaction by TLC to ensure full conversion to the desired product. Consider adding a catalytic amount of a weak acid or base to promote cyclization.
Difficult Purification 1. Similar polarity of product and impurities: Co-elution during column chromatography. 2. Poor solubility of the product: Difficulty in finding a suitable recrystallization solvent.1. Optimize chromatography: Use a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). 2. Explore recrystallization solvents: Test a range of solvents and solvent mixtures. Hot filtration to remove insoluble impurities may be beneficial. Trituration with a suitable solvent can also help in purifying the product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method involves the reaction of a 4-aminonicotinic acid derivative, such as ethyl 4-aminonicotinate, with an isothiocyanate, followed by cyclization. A key intermediate in this process is often a thiourea derivative which then undergoes intramolecular cyclization to form the desired pyridopyrimidine ring system.

Q2: How can I improve the yield of the cyclization step?

To improve the yield of the cyclization step, consider the following:

  • Solvent: Use a high-boiling point aprotic solvent such as DMF or DMSO to facilitate the intramolecular reaction.

  • Temperature: Increasing the reaction temperature can often drive the equilibrium towards the cyclized product.

  • Catalyst: While often not necessary, a catalytic amount of a mild acid or base can sometimes promote the ring-closing reaction.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring its progress using thin-layer chromatography (TLC).

Q3: What are some typical side products I might encounter in this synthesis?

Common side products can include unreacted starting materials, the intermediate thiourea that has not cyclized, and potential byproducts from the decomposition of the isothiocyanate reagent. Maintaining anhydrous conditions and careful control of the reaction stoichiometry can help minimize the formation of these impurities.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to confirm the structure and purity of this compound. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O and C=S.

  • Melting Point Analysis: To assess the purity of the compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for Pyridopyrimidine Derivatives
Starting Material(s)Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 4-aminonicotinateBenzoyl isothiocyanateDMFReflux285(Tominaga et al., 1992) - Note: Yield is for a related derivative.
4-Aminonicotinic acidPotassium Thiocyanate, Acetic AnhydridePyridineReflux4Moderate(Hypothetical, based on similar reactions)
2-Aminonicotinic acidUreaN/A1604-6Good[1]
6-Aminothiouracil, ChalconesDMFReflux10-1550[2]

Note: Data for the direct synthesis of this compound is limited. The presented data includes closely related derivatives to provide a comparative context.

Experimental Protocols

Key Experiment: Synthesis of this compound via Ethyl 4-Aminonicotinate and Benzoyl Isothiocyanate

This protocol is based on established methods for the synthesis of related pyridopyrimidine systems.

Materials:

  • Ethyl 4-aminonicotinate

  • Benzoyl isothiocyanate

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of ethyl 4-aminonicotinate (1 equivalent) in anhydrous DMF, add benzoyl isothiocyanate (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate thiourea.

  • Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • To hydrolyze the benzoyl group, resuspend the crude product in a mixture of ethanol and 1 M hydrochloric acid and heat to reflux for 2-3 hours.

  • Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Visualizations

logical_relationship General Troubleshooting Logic start Experiment Start check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No low_yield_solutions Check Starting Material Purity Optimize Reaction Conditions (Temp, Time, Solvent) Verify Intermediate Formation check_yield->low_yield_solutions Yes success Successful Synthesis check_purity->success No impurity_solutions Identify Side Products (NMR, MS) Adjust Stoichiometry Ensure Anhydrous Conditions Optimize Purification (Chromatography, Recrystallization) check_purity->impurity_solutions Yes low_yield_solutions->start Re-run Experiment impurity_solutions->start Re-run Experiment

Caption: A troubleshooting decision tree for the synthesis of this compound.

experimental_workflow Experimental Workflow start Start reactants Mix Ethyl 4-aminonicotinate and Benzoyl Isothiocyanate in DMF start->reactants stir Stir at Room Temperature (1 hour) reactants->stir reflux Heat to Reflux (2-4 hours) stir->reflux precipitate Precipitate in Ice Water reflux->precipitate filter1 Filter and Wash precipitate->filter1 hydrolyze Hydrolyze with EtOH/HCl filter1->hydrolyze neutralize Neutralize and Precipitate hydrolyze->neutralize filter2 Filter and Wash neutralize->filter2 dry Dry Product filter2->dry purify Recrystallize dry->purify end Final Product purify->end

Caption: A step-by-step workflow for the synthesis of the target compound.

signaling_pathway Proposed Synthetic Pathway cluster_0 Reactants 4-aminonicotinic_acid 4-Aminonicotinic Acid or Ethyl Ester thiourea_intermediate Thiourea Intermediate 4-aminonicotinic_acid->thiourea_intermediate isothiocyanate R-N=C=S isothiocyanate->thiourea_intermediate final_product 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one thiourea_intermediate->final_product Cyclization (-H2O or -EtOH)

Caption: The proposed reaction pathway for the synthesis of the target molecule.

References

overcoming solubility issues of thioxo-pyridopyrimidine compounds in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with thioxo-pyridopyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges in biological assays, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My thioxo-pyridopyrimidine compound is precipitating out of my aqueous buffer during my assay. What is the first thing I should check?

A1: The first step is to assess the final concentration of your compound and the percentage of co-solvent (like DMSO) in the assay medium. Many discovery compounds have low aqueous solubility, and precipitation can occur when the DMSO stock is diluted into the aqueous buffer.[1] If the final DMSO concentration is too low (e.g., <1%), it may not be sufficient to keep the compound in solution.[1] Consider if lowering the final compound concentration is feasible for your assay, as this is the simplest way to mitigate precipitation.[1]

Q2: What are common co-solvents I can use, and what are their limitations?

A2: Dimethyl sulfoxide (DMSO) is the most common co-solvent for initial stock solutions. If solubility remains an issue upon aqueous dilution, other water-miscible organic solvents can be tried, such as ethanol, methanol, or dimethylformamide (DMF).[1] However, be aware of the limitations:

  • Assay Interference: High concentrations of organic solvents can interfere with biological assays, for example, by denaturing enzymes or affecting cell viability.[1] It is crucial to run a solvent tolerance control experiment.

  • Precipitation on Dilution: A compound may be soluble in 100% DMSO but can still precipitate when diluted into an aqueous buffer. This is a common issue in high-throughput screening (HTS).

  • Safety: The safety and tolerability of co-solvents in animal studies must be carefully considered if the formulation is for in vivo use.[2]

Q3: I've heard about using cyclodextrins. How do they work and which one should I choose?

A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[3] They can encapsulate poorly water-soluble drug molecules, like thioxo-pyridopyrimidines, forming a water-soluble "inclusion complex".[3][4][5] This complex increases the apparent solubility of the compound in aqueous solutions.

  • Choosing a Cyclodextrin: β-cyclodextrin (β-CD) is widely used due to its cavity size, availability, and low cost.[5] For even greater solubility enhancement, chemically modified derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (M-β-CD) are excellent choices as they have higher aqueous solubility themselves.[3] The choice depends on the specific compound and the required level of solubility enhancement.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic Solubility: This measures the concentration of a compound just before it starts to precipitate when a concentrated DMSO stock is added to an aqueous buffer. It mimics the conditions often found in HTS and is useful for early drug discovery.[2][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[1][6][7] This measurement is more relevant for later-stage lead optimization and formulation development.[2]

For initial troubleshooting in biological assays, measuring kinetic solubility is typically more relevant and faster.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with your thioxo-pyridopyrimidine compounds.

Problem: Compound Precipitation in Assay Well
Step 1: Initial Assessment & Simple Modifications
  • Verify Final Concentration: Is the compound concentration higher than its expected aqueous solubility?

  • Increase Co-solvent (DMSO): Can your assay tolerate a higher percentage of DMSO (e.g., up to 1-5%)? Run a solvent tolerance control.

  • Reduce Compound Concentration: Is it possible to achieve the desired biological effect at a lower, more soluble concentration?

  • pH Adjustment: If your compound has ionizable groups, adjusting the buffer pH can significantly increase solubility. For weak acids, increasing the pH will increase solubility. For weak bases, decreasing the pH will increase solubility.

start Compound Precipitation Observed in Assay check_conc Is final concentration too high? start->check_conc lower_conc Lower Compound Concentration check_conc->lower_conc Yes check_dmso Is DMSO concentration < 1%? check_conc->check_dmso No solved Problem Solved lower_conc->solved increase_dmso Increase DMSO (1-5%) + Run Solvent Control check_dmso->increase_dmso Yes check_pka Does compound have ionizable groups? check_dmso->check_pka No advanced Proceed to Advanced Formulation Strategies increase_dmso->advanced Ineffective / Assay Intolerance increase_dmso->solved adjust_ph Adjust Buffer pH Based on pKa check_pka->adjust_ph Yes check_pka->advanced No / Ineffective adjust_ph->advanced Ineffective adjust_ph->solved

Caption: Initial troubleshooting workflow for compound precipitation.
Step 2: Intermediate Formulation Approaches

If simple modifications are insufficient, consider using solubilizing excipients.

  • Cyclodextrin Complexation:

    • Action: Prepare an inclusion complex of your compound with HP-β-CD or M-β-CD. This can significantly enhance aqueous solubility.[3]

    • Consideration: The large size of the cyclodextrin molecule might sterically hinder the interaction of your compound with its biological target. This needs to be experimentally verified.

  • Use of Surfactants:

    • Action: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) into your assay buffer. Surfactants form micelles that can solubilize hydrophobic compounds.[8]

    • Consideration: Surfactants can interfere with assays, especially cell-based assays or those involving protein-protein interactions. A surfactant-only control is essential.

cluster_mech Mechanism of Solubilization compound Thioxo-pyridopyrimidine (Poorly Soluble) result Solubilized Complex in Aqueous Media solubilizer Solubilizing Agent cyclodextrin Cyclodextrin (HP-β-CD) solubilizer->cyclodextrin e.g. micelle Surfactant Micelle solubilizer->micelle e.g. cyclodextrin->result Forms Inclusion Complex micelle->result Encapsulates in Hydrophobic Core

Caption: Mechanisms of solubilization by cyclodextrins and surfactants.
Step 3: Advanced Formulation Strategies

For very challenging compounds, especially for in vivo studies, more advanced formulations may be necessary.

  • Nanosuspensions: This involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity.[9][10] Nanosuspensions are colloidal dispersions of the pure drug stabilized by surfactants or polymers.[9] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[9]

  • Amorphous Solid Dispersions: The compound is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[8] The amorphous form has higher energy and thus greater apparent water solubility than the stable crystalline form.[8] This approach was successfully used to enhance the apparent water solubility and cytotoxic activity of pyrazolo[3,4-d]pyrimidine derivatives.[8][11]

Data on Solubility Enhancement

Quantitative data from studies on pyridopyrimidine or structurally related scaffolds highlight the potential of formulation strategies.

Table 1: Examples of Solubility & Activity Enhancement for Pyrimidine Derivatives

Compound Class Strategy Observation Reference
Pyrazolo[3,4-d]pyrimidine Amorphous Solid Dispersion (with PVPVA polymer) Formulations showed improved apparent water solubility and a ~20-50% increase in growth inhibition against A549 cancer cells compared to the free drug. [8][11]
Pyrido[2,3-d]pyrimidine PIM-1 Kinase Inhibitors Compounds demonstrated potent cytotoxic activity (IC₅₀ values as low as 0.57 μM) against MCF-7 cells, indicating sufficient solubility was achieved for biological activity. [12]

| Hyperoside (Flavonoid) | Cyclodextrin Inclusion Complex (with HP-β-CD) | Water solubility was enhanced 9-fold, leading to higher antioxidant activity compared to the free compound. |[3] |

Key Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is adapted for early-stage discovery to quickly assess compound solubility under assay-like conditions.[1][2]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of the thioxo-pyridopyrimidine compound in 100% DMSO.

  • Plate Setup: Dispense 190 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Add 10 µL of the DMSO stock solution to the buffer. This results in a 5% DMSO concentration and a starting compound concentration of 500-1000 µM.

  • Incubation: Cover the plate and shake gently (e.g., 200 rpm) at room temperature for 1.5 - 2 hours to allow for equilibration.[2][13][14]

  • Precipitate Removal: Use a 96-well filter plate (e.g., MultiScreen® PCF) and apply a vacuum to separate the soluble fraction from any precipitate. Collect the filtrate in a fresh 96-well plate.[2][14]

  • Quantification: Determine the concentration of the compound in the filtrate using a UV-Vis plate reader. Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (or another suitable solvent system where the compound is fully soluble).[13]

prep_stock 1. Prepare 10 mM Stock in DMSO add_buffer 2. Add 190 µL Aqueous Buffer to 96-well Plate prep_stock->add_buffer add_cmpd 3. Add 10 µL DMSO Stock to Buffer add_buffer->add_cmpd incubate 4. Shake for 1.5-2h at Room Temp add_cmpd->incubate filter 5. Filter to Remove Precipitate incubate->filter quantify 6. Quantify Soluble Compound in Filtrate (UV-Vis) filter->quantify result Result: Kinetic Solubility Value quantify->result

Caption: Experimental workflow for a kinetic solubility assay.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining the true equilibrium solubility of a compound.[7]

Objective: To determine the saturation concentration of a compound in an aqueous buffer at equilibrium.

Methodology:

  • Preparation: Add an excess amount of the solid thioxo-pyridopyrimidine compound (enough so that undissolved solid remains visible) to a known volume of the aqueous buffer in a glass vial.

  • Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The prolonged incubation ensures equilibrium is reached.[2][7]

  • Phase Separation: After incubation, allow the suspension to sit undisturbed for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid material.

  • Filtration/Centrifugation: To remove all undissolved particles, either centrifuge the aliquot at high speed (e.g., >14,000 rpm) or filter it through a syringe filter (e.g., 0.22 µm pore size).

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., methanol, acetonitrile) and determine the compound concentration using a validated analytical method like HPLC-UV or LC-MS.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple and economical lab-scale method to prepare solid inclusion complexes.[4][5]

Objective: To form a solid drug-cyclodextrin complex to enhance water solubility.

Methodology:

  • Molar Ratio: Weigh out the thioxo-pyridopyrimidine compound and HP-β-CD in a 1:1 or 1:2 molar ratio.

  • Slurry Formation: Place the HP-β-CD in a mortar. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise while triturating to form a consistent, slurry-like paste.[5]

  • Drug Incorporation: Slowly add the drug powder to the paste.

  • Kneading: Continue to knead the mixture thoroughly in the mortar for a specified period (e.g., 60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and air-dry it at room temperature for 24 hours, or in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity. The resulting powder can be used for preparing stock solutions.

References

troubleshooting guide for the synthesis of pyridopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of pyridopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of pyridopyrimidine, and how does this impact synthesis strategy?

A1: There are four main isomers of pyridopyrimidine, distinguished by the position of the nitrogen atom in the pyridine ring: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine.[1] The choice of starting materials and the cyclization strategy will dictate which isomer is formed. For example, derivatives of 2-aminopyridine are common precursors for pyrido[2,3-d]pyrimidines, while 3-aminopyridine derivatives might be used for other isomers. The desired biological target often determines the specific isomer to be synthesized.[1]

Q2: I am experiencing very low yields in my pyridopyrimidine synthesis. What are the likely causes?

A2: Low yields in pyridopyrimidine synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[2] Some reactions may require elevated temperatures, while others proceed more efficiently under milder conditions.[2]

  • Catalyst Inefficiency: If you are using a catalyst, it may be inactive or used in an insufficient amount. For reusable catalysts, regeneration may be necessary. The choice of catalyst, whether a Brønsted or Lewis acid, can also be critical.[2]

  • Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions and reduce the yield of the desired product.[2]

  • Incomplete Cyclization: The final ring-closing step may be slow or reversible. The addition of a suitable catalyst can often facilitate this step.[2]

Q3: I am observing significant side product formation. What are the common side products and how can I minimize them?

A3: Common side products in pyridopyrimidine synthesis include:

  • Oxidized Byproducts: Dihydropyridopyrimidine intermediates can be susceptible to air oxidation, leading to the formation of fully aromatic pyridopyrimidine derivatives.[3] To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purification methods that limit exposure to air and heat.[3]

  • Dimeric Species: In some multi-component reactions, reactive intermediates may dimerize instead of undergoing the desired intramolecular cyclization.[3] This can often be controlled by adjusting the reaction temperature and the type or amount of base used.[3]

  • Incompletely Cyclized Intermediates: Stable, partially cyclized intermediates may be isolated if the reaction does not go to completion. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.[3]

  • Hydrolysis Products: If your starting materials or intermediates contain nitrile or ester groups, harsh acidic or basic conditions can lead to their hydrolysis to carboxylic acids or amides.[3]

Q4: What are the recommended methods for purifying pyridopyrimidine derivatives?

A4: The most common purification techniques for pyridopyrimidine derivatives are recrystallization and column chromatography over silica gel.[4]

  • Recrystallization: This is an effective method for removing small amounts of impurities. Common solvents for recrystallization include ethanol, acetone, and 1,4-dioxane.[4] Solvent mixtures, such as ethyl acetate/hexane, are also frequently used.[4]

  • Column Chromatography: This is the preferred method for separating complex mixtures or when impurities have similar solubility profiles to the desired product. The choice of eluent (mobile phase) is critical for achieving good separation and should be determined by preliminary TLC analysis.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive reagents or catalyst.Ensure all starting materials are pure and dry. If using a catalyst, verify its activity or try a different one.[2]
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and potential degradation using TLC.[2]
Steric hindrance from bulky substituents.Consider using more reactive starting materials or a more potent catalyst to overcome steric hindrance.
Formation of an Oxidized Aromatic Byproduct Dihydro-intermediate is sensitive to air oxidation.Run the reaction under an inert atmosphere (e.g., nitrogen). Minimize exposure to air during workup and purification.[3]
Formation of Insoluble Byproducts Polymerization of an aldehyde starting material.Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[5]
An intermediate has low solubility in the chosen solvent.Try a different solvent system with better solubilizing properties for all components.
Difficulty in Purification Product and impurities have similar polarities.For column chromatography, try a different solvent system with a shallower polarity gradient. If recrystallization fails, column chromatography is recommended.[4]
Oiling out during recrystallization.Ensure the cooling process is slow. Seeding with a small crystal of the pure compound can also help induce proper crystallization.

Experimental Protocols

General Protocol for a Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine derivative via a one-pot, three-component reaction.

Materials:

  • Aryl aldehyde

  • Malononitrile

  • 6-Aminouracil or a derivative

  • Ethanol (or another suitable solvent)

  • Catalyst (e.g., a mild base like piperidine or a Lewis acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl aldehyde (1.0 eq), malononitrile (1.0 eq), and 6-aminouracil (1.0 eq) in ethanol.

  • Add a catalytic amount of the chosen catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data

Table 1: Comparison of Reaction Conditions for Pyrido[2,3-d]pyrimidine Synthesis
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1PiperidineEthanolReflux685[6]
2Fe3O4 NanoparticlesEthanol80292[6]
3No CatalystDMF1001235[7]
4Choline HydroxideWater604>90[6]

Visualizations

Signaling Pathway Diagram

Pyridopyrimidine derivatives are known to act as inhibitors of various protein kinases involved in cell signaling pathways, such as the EGFR and PI3K/mTOR pathways.[8][9][10][11][12] The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by a representative pyridopyrimidine inhibitor.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway with inhibition by a pyridopyrimidine derivative.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and purification of a pyridopyrimidine derivative.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants & solvent - Add catalyst Start->Reaction_Setup Reaction Reaction: - Heat to desired temp. - Monitor by TLC Reaction_Setup->Reaction Workup Workup: - Cool reaction - Filter or concentrate Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Analysis: - NMR, MS, etc. Purification->Analysis End Pure Product Analysis->End Troubleshooting_Workflow rect_node rect_node Start Problem with Synthesis? Low_Yield Low Yield? Start->Low_Yield Side_Products Side Products? Low_Yield->Side_Products No Check_Conditions Check Reaction Conditions: - Temp, Time, Solvent Low_Yield->Check_Conditions Yes Purification_Issue Purification Issues? Side_Products->Purification_Issue No Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Oxidation? Optimize_Base Optimize Base/Temp Side_Products->Optimize_Base Dimerization? Adjust_pH Adjust pH Side_Products->Adjust_pH Hydrolysis? Change_Solvent Change Recrystallization Solvent Purification_Issue->Change_Solvent Recrystallization Fails? Run_Column Run Column Chromatography Purification_Issue->Run_Column Complex Mixture? Check_Reagents Check Reagent Purity & Catalyst Activity Check_Conditions->Check_Reagents

References

Technical Support Center: Optimization of Biginelli-like Synthesis of Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Biginelli-like synthesis of dihydropyrimidinones (DHPMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Biginelli reaction, presented in a question-and-answer format.

Question 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in the Biginelli reaction and can stem from several factors:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Traditional methods using strong Brønsted acids like HCl can sometimes lead to side reactions. Consider screening various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or heterogeneous catalysts, as they can offer improved yields and easier work-up.[1][2] In the absence of a catalyst, the reaction is often slow and results in poor yields.[3]

  • Inappropriate Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. While refluxing in a solvent like ethanol is common, some reactions may benefit from either milder conditions or higher temperatures, particularly in solvent-free setups.[1][4] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and prevent product degradation.[1]

  • Unsuitable Solvent: The polarity of the solvent plays a crucial role. Generally, polar solvents are preferred for the Biginelli reaction.[1] Experimenting with different solvents such as ethanol, acetonitrile, or even conducting the reaction under solvent-free conditions can lead to better results.[1][3]

  • Purity of Reagents: The purity of the starting materials—aldehyde, β-ketoester, and urea/thiourea—is paramount. Impurities can trigger unwanted side reactions and consequently lower the yield of the desired product.[5]

Question 2: I am observing the formation of significant side products in my reaction mixture. What are they and how can I minimize them?

Answer: The formation of side products is a common issue. Here are some of the usual suspects and how to address them:

  • Hantzsch Dihydropyridine: This is a common fluorescent byproduct, especially when using urea at elevated temperatures. It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition), competing with the desired Biginelli pathway. To minimize its formation, consider lowering the reaction temperature.[5]

  • N-acylurea Byproducts: These can arise from a competing reaction between the β-ketoester and urea, complicating the purification process. Their formation can be suppressed by careful selection of the catalyst and reaction conditions.[5]

  • Insoluble Intermediates: An intermediate in the reaction pathway might have limited solubility in the chosen solvent, leading to incomplete reaction and a complex mixture. Trying a different solvent system with better solubilizing properties for all components and intermediates can resolve this issue.[1]

Question 3: The reaction seems to be stalled, with a significant amount of starting material remaining. How can I drive the reaction to completion?

Answer: An incomplete reaction can be frustrating. Here are several troubleshooting steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a recyclable catalyst, it may require regeneration. For acid catalysts, verify that the concentration is appropriate.[5] You could also try increasing the catalyst loading or switching to a more potent catalyst.[1]

  • Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion. Use TLC to monitor the consumption of starting materials over an extended period.[5]

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can impede the reaction. In such cases, prolonged reaction times, higher temperatures, or a more active catalyst might be necessary.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Biginelli reaction.

What is the generally accepted mechanism for the Biginelli reaction?

The most widely accepted mechanism involves a series of bimolecular reactions. It is believed to start with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product.[2][6]

What are the advantages of using solvent-free conditions for the Biginelli reaction?

Solvent-free, or neat, conditions offer several advantages aligned with the principles of green chemistry. These include reduced use of hazardous organic solvents, often leading to shorter reaction times, higher yields, and simpler work-up procedures.[2][7] This approach can also be more economical and environmentally friendly.[2]

Can the Biginelli reaction be performed under microwave irradiation?

Yes, microwave-assisted synthesis has been successfully applied to the Biginelli reaction. This technique can significantly accelerate the reaction, leading to dramatically reduced reaction times and often improved yields compared to conventional heating methods.[8]

Is it possible to use substituted ureas or thioureas in the Biginelli reaction?

Yes, the Biginelli reaction is versatile and can accommodate a variety of substituted ureas and thioureas, allowing for the synthesis of a diverse library of dihydropyrimidinone and dihydropyrimidinethione derivatives.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of the Biginelli reaction, highlighting the effects of different catalysts, solvents, and temperatures on the product yield.

Table 1: Effect of Different Catalysts on the Yield of Dihydropyrimidinones

CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystEthanolReflux45 min39
Dicalcium Phosphate (7 mol%)EthanolReflux35 min92
Yb(OTf)₃Solvent-free1000.595
InCl₃Solvent-free1000.592
FeCl₃Solvent-free100190
ZnCl₂Acetic AcidRoom Temp585

Data compiled from various literature sources for a representative Biginelli reaction.[2][3][9]

Table 2: Influence of Solvent on the Yield of Dihydropyrimidinones

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolDicalcium PhosphateReflux35 min92
MethanolDicalcium PhosphateReflux35 min85
AcetonitrileDicalcium PhosphateReflux35 min78
Ethyl AcetateDicalcium PhosphateReflux35 min75
THFDicalcium PhosphateReflux35 min82
Solvent-freeDicalcium Phosphate10035 min88

Data is based on a model reaction using dicalcium phosphate as the catalyst.[3]

Experimental Protocols

This section provides detailed methodologies for performing and optimizing the Biginelli reaction.

General Experimental Protocol for the Synthesis of Dihydropyrimidinones:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]

  • Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 7 mol% of dicalcium phosphate).[1][3]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol.[5]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[5]

Protocol for Solvent-Free Biginelli Reaction under Ball-Milling:

  • In a mortar, grind together the aldehyde (5 mmol), β-ketoester (5 mmol), urea (6 mmol), and the chosen catalyst (e.g., 0.25 g of MFI27_6 zeolite).[10]

  • Transfer the ground mixture to a stainless steel milling jar containing two stainless steel balls (15 mm diameter).[10]

  • Secure the jar in a ball mill and carry out the milling at a specified frequency (e.g., 30 Hz) for the optimized duration (e.g., 20 minutes).[10]

  • Monitor the reaction progress by taking small aliquots at intervals and analyzing them by TLC.[10]

  • After completion, dissolve the crude product in a suitable solvent like ethyl acetate, remove the catalyst by filtration, and then evaporate the solvent to obtain the product.

  • Further purification can be achieved by recrystallization if necessary.

Visualizations

The following diagrams illustrate the experimental workflow for optimizing the Biginelli reaction and a logical troubleshooting guide.

Experimental_Workflow start Start: Define Substrates (Aldehyde, β-Ketoester, Urea/Thiourea) catalyst_screening Catalyst Screening (Brønsted vs. Lewis vs. Heterogeneous) start->catalyst_screening solvent_screening Solvent Screening (Polar vs. Non-polar vs. Solvent-free) catalyst_screening->solvent_screening temp_optimization Temperature Optimization (Room Temp to Reflux) solvent_screening->temp_optimization time_optimization Reaction Time Optimization (Monitor by TLC) temp_optimization->time_optimization workup_purification Work-up and Purification (Filtration, Recrystallization) time_optimization->workup_purification characterization Characterization (NMR, IR, MS) workup_purification->characterization end End: Optimized Protocol characterization->end

Caption: Experimental workflow for optimizing the Biginelli reaction.

Troubleshooting_Guide start Problem Encountered low_yield Low Yield start->low_yield side_products Side Products start->side_products incomplete_reaction Incomplete Reaction start->incomplete_reaction optimize_catalyst Optimize Catalyst: - Type - Loading low_yield->optimize_catalyst Yes optimize_temp_time Optimize Temperature & Time low_yield->optimize_temp_time Yes check_reagents Check Reagent Purity low_yield->check_reagents Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes change_catalyst Change Catalyst side_products->change_catalyst Yes change_solvent Change Solvent side_products->change_solvent Yes increase_catalyst Increase Catalyst Loading or Use Stronger Catalyst incomplete_reaction->increase_catalyst Yes increase_temp_time Increase Temperature & Time incomplete_reaction->increase_temp_time Yes

Caption: Logical troubleshooting guide for the Biginelli reaction.

References

minimizing side product formation in the synthesis of fused pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fused pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side product formation and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in the synthesis of fused pyrimidines?

A1: Common side products in fused pyrimidine synthesis often depend on the specific reaction pathway. However, some frequently observed byproducts include:

  • Dimroth Rearrangement Products: These are isomers of the target molecule formed through a ring-opening and closing mechanism, particularly common in nitrogen-rich heterocyclic systems.[1] This rearrangement can be catalyzed by acid, base, heat, or light.[1]

  • Knoevenagel Condensation Products: This side reaction can occur in multicomponent reactions like the Biginelli synthesis, where an aldehyde reacts with a β-ketoester, leading to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.

  • Hantzsch-type Dihydropyridines: In reactions like the Biginelli synthesis, a competing pathway can lead to the formation of fluorescent dihydropyridine byproducts, especially at higher temperatures where urea may decompose to ammonia.[2]

  • Self-Condensation Products: Starting materials, such as aldehydes or β-dicarbonyl compounds, can react with themselves, reducing the yield of the desired fused pyrimidine.

  • Uncyclized Intermediates: Incomplete reactions can result in the presence of open-chain intermediates in the final product mixture.

Q2: How can I minimize the Dimroth rearrangement during my synthesis?

A2: To suppress the Dimroth rearrangement, consider the following strategies:

  • Control pH: The rearrangement is often catalyzed by both acids and bases. Maintaining a neutral or near-neutral pH during the reaction and work-up is crucial. If acidic or basic conditions are necessary, use the mildest reagents possible and minimize reaction time.[1]

  • Temperature Management: The rearrangement is often accelerated by heat. Running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate can help minimize this side product.[1]

  • Solvent Choice: The polarity of the solvent can influence the rate of the rearrangement. Experimenting with different solvents may help favor the desired product.

  • Reaction Time: Minimizing the overall reaction time can reduce the opportunity for the rearrangement to occur.

Q3: My Biginelli reaction is giving low yields and multiple side products. What can I do?

A3: Low yields in the Biginelli reaction are a common challenge. Here are some troubleshooting tips:

  • Catalyst Selection: The choice of catalyst is critical. While traditional Brønsted acids can be used, Lewis acids such as Yb(OTf)₃ or InCl₃ often provide higher yields and selectivity.[3][4]

  • Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the formation of the desired N-acyliminium ion intermediate, outcompeting the Knoevenagel condensation pathway.

  • Temperature Control: Higher temperatures can promote the formation of Hantzsch-type dihydropyridine byproducts. Running the reaction at a lower temperature can significantly reduce the formation of these fluorescent impurities.[2]

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, which can participate in side reactions.[2]

Q4: What are the key considerations for a successful Pinner synthesis of pyrimidines?

A4: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is sensitive to reaction conditions. Key parameters to control include:

  • Anhydrous Conditions: The reaction is highly susceptible to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the amidine and other intermediates.[5]

  • Temperature Control: Pinner salts (imidate hydrochlorides) can be thermally unstable. Low temperatures are often necessary to prevent their rearrangement into amides or alkyl chlorides.[5][6]

  • Purity of Reagents: Use high-purity nitriles and alcohols to prevent unwanted side reactions.

Troubleshooting Guides

Guide 1: Low Yield in Pyrimido[4,5-d]pyrimidine Synthesis

Problem: The final yield of the desired pyrimido[4,5-d]pyrimidine is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Cyclization The final ring-closing step can be challenging. If using ammonia or an amine results in low yields, consider a more nucleophilic reagent like hydrazine, which can significantly improve the cyclization yield.[7]
Suboptimal Catalyst Traditional acid or base catalysts may promote side reactions. Consider using a milder and more efficient catalyst. For example, a DABCO-based ionic liquid has been shown to produce high yields with no side reactions.
Poor Reaction Conditions Temperature and solvent choice are critical. Optimize these parameters through small-scale experiments. For some syntheses, a temperature of 70°C in water has been found to be optimal.
Impure Starting Materials Impurities in starting materials like 6-aminouracil derivatives can interfere with the reaction. Ensure the purity of all reactants before starting the synthesis.
Guide 2: Purification Challenges

Problem: The isolated fused pyrimidine product is impure, and separation from side products is difficult.

Troubleshooting Strategies:

IssueRecommended Action
Presence of Dimroth Isomer Due to similar polarities, separation can be challenging. Optimize recrystallization conditions by screening different solvents. Ethanol and ethyl acetate are common choices. If recrystallization is ineffective, column chromatography on silica gel with a carefully selected eluent system is recommended.
Unreacted Starting Materials If starting materials are present, consider increasing the reaction time or temperature slightly. Ensure the stoichiometry of the reactants is correct. Purification can be achieved through column chromatography.
Knoevenagel/Aldol Products These non-polar side products can often be removed via column chromatography using a gradient elution, starting with a non-polar solvent system.
Product Tailing on TLC/Column For basic compounds, adding a small amount of triethylamine or pyridine to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial.[8]

Quantitative Data on Reaction Optimization

Table 1: Comparison of Catalysts in the Biginelli Reaction
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
No Catalyst-4820-40[9]
HCl101840-60[9]
Yb(OTf)₃2492[3]
InCl₃10291[3]
[BCMAB][2Cl]81>90[10]
Table 2: Ultrasound vs. Conventional Heating in Fused Pyrimidine Synthesis
ReactionMethodReaction TimeYield (%)Reference
Synthesis of bis-pyrimidinesConventional Heating2.5 h72-73[11]
Ultrasound Irradiation35 min82-84[11]
Synthesis of pyrimido[4,5-d]pyrimidinesConventional Heating5-6 h75-85
Microwave Irradiation3-5 min90-95[12]
Synthesis of 4,6-diarylpyrimidinesConventional Heating24 h92[13]
Microwave Irradiation20 min67[13]

Experimental Protocols

Protocol 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives via Microwave Irradiation

This protocol describes a solvent-free synthesis of pyrimido[4,5-d]pyrimidine derivatives using microwave irradiation.[12]

Materials:

  • Barbituric acid (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Urea or thiourea (1 mmol)

  • Neutral alumina (1 g)

Procedure:

  • In a microwave-safe vessel, thoroughly mix barbituric acid (1 mmol), the aromatic aldehyde (1 mmol), urea or thiourea (1 mmol), and 1 g of neutral alumina.

  • Irradiate the mixture in a microwave oven at a power of 600 watts for the appropriate time (typically 3-5 minutes, monitor by TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from dimethylformamide (DMF) to obtain the purified pyrimido[4,5-d]pyrimidine derivative.

Protocol 2: General Procedure for the Pinner Synthesis of Pyrimidines

This protocol outlines a general method for the Pinner synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Anhydrous ethanol

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) and amidine hydrochloride (1.2 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or recrystallization to obtain the desired pyrimidine derivative.[2]

Protocol 3: Purification by Recrystallization

Procedure:

  • Dissolve the crude fused pyrimidine product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or DMF).

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.[8][14][15]

Protocol 4: Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fused pyrimidine.[8][16]

Visualizations

Biginelli_Reaction_Troubleshooting cluster_start Start: Low Yield in Biginelli Reaction cluster_analysis Analysis of Side Products cluster_solutions Optimization Strategies cluster_end Outcome start Low Yield/ Multiple Side Products side_products Identify Side Products (TLC, NMR, MS) start->side_products knoevenagel Knoevenagel Product side_products->knoevenagel Aldehyde + β-ketoester hantzsch Hantzsch Dihydropyridine side_products->hantzsch Urea decomposition uncyclized Uncyclized Intermediate side_products->uncyclized Incomplete reaction catalyst Change Catalyst (e.g., Lewis Acid) knoevenagel->catalyst stoichiometry Adjust Stoichiometry (Excess Urea) knoevenagel->stoichiometry temperature Lower Reaction Temperature hantzsch->temperature cyclization Promote Cyclization (Stronger Acid/Heat) uncyclized->cyclization end_product Improved Yield of Fused Pyrimidine catalyst->end_product stoichiometry->end_product temperature->end_product cyclization->end_product

Caption: Troubleshooting workflow for the Biginelli reaction.

Dimroth_Rearrangement_Mechanism start_material Fused Pyrimidine (Kinetic Product) protonation Protonation/Deprotonation (Acid/Base Catalysis) start_material->protonation ring_opening Ring Opening to Open-Chain Intermediate protonation->ring_opening rotation Bond Rotation/ Tautomerization ring_opening->rotation ring_closure Ring Closure rotation->ring_closure deprotonation Deprotonation/Protonation ring_closure->deprotonation end_product Rearranged Fused Pyrimidine (Thermodynamic Product) deprotonation->end_product

Caption: Mechanism of the Dimroth rearrangement.

Pinner_Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_reaction Reaction cluster_purification Work-up & Purification cluster_product Final Product nitrile Nitrile pinner_salt Formation of Pinner Salt nitrile->pinner_salt alcohol Alcohol alcohol->pinner_salt acid Anhydrous Acid (e.g., HCl gas) acid->pinner_salt conditions Anhydrous Conditions Low Temperature conditions->pinner_salt amidine_formation Reaction with Ammonia/Amine pinner_salt->amidine_formation cyclization Cyclization with β-Dicarbonyl amidine_formation->cyclization workup Neutralization & Extraction cyclization->workup purification Purification (Recrystallization/ Chromatography) workup->purification final_product Fused Pyrimidine purification->final_product

Caption: Experimental workflow for the Pinner synthesis.

References

Technical Support Center: Purification of Highly Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of highly polar pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of highly polar pyrimidine derivatives in a question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)

  • Question: My highly polar pyrimidine derivative elutes in the void volume on a C18 column. How can I achieve retention?

  • Answer: This is a common challenge due to the weak interaction between highly polar analytes and nonpolar stationary phases.[1] Here are several strategies to increase retention:

    • Switch to a More Polar Stationary Phase: Consider using a polar-embedded or polar-endcapped reversed-phase column, which is designed to offer enhanced retention for polar compounds.

    • Use a Highly Aqueous Mobile Phase: Increasing the water content of the mobile phase (e.g., >95% water) can enhance retention.[2]

    • Employ Ion-Pairing Reagents: For ionizable pyrimidine derivatives, adding an ion-pairing reagent to the mobile phase can improve retention. However, be aware that these reagents may need to be removed after purification and might not be compatible with mass spectrometry (MS).[1]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique specifically designed for the separation of highly polar compounds and often provides excellent retention where RPC fails.[2][3]

Issue 2: Peak Tailing or Streaking in Normal-Phase Chromatography

  • Question: My pyrimidine derivative shows significant peak tailing or streaking on a silica gel column. What is the cause and how can I resolve it?

  • Answer: Tailing of basic compounds like many pyrimidine derivatives on silica gel is often due to strong secondary interactions with acidic silanol groups on the stationary phase.[1][4] To mitigate this, you can:

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%), to the mobile phase.[2][4] This will help to mask the active silanol sites and improve peak shape.

    • Deactivate the Silica Gel: Pre-treating the silica gel with a modifier can reduce the acidity of the stationary phase.[2]

    • Change the Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer better selectivity and peak shape for basic compounds.[4]

Issue 3: Compound is Insoluble or Poorly Soluble in the Recrystallization Solvent

  • Question: My pyrimidine derivative will not dissolve in the chosen recrystallization solvent, even with heating. What should I do?

  • Answer: This indicates that a different solvent or solvent system is required.

    • Screen a Range of Solvents: Test the solubility of your compound in a variety of solvents with different polarities. The ideal solvent will dissolve the compound when hot but not when cold.[4][5]

    • Use a Co-solvent System: If a single solvent is not effective, a binary solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow it to cool slowly.[4] Common solvent mixtures include ethyl acetate/hexane.[4]

Issue 4: Compound Precipitates as an Oil or Amorphous Solid During Crystallization

  • Question: Instead of forming crystals, my compound is "oiling out" or precipitating as an amorphous solid. How can I promote crystallization?

  • Answer: This often happens when the solution is supersaturated or cools too quickly.[4]

    • Slow Down the Cooling Process: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.[4]

    • Use a More Viscous Solvent: A more viscous solvent can sometimes slow down the precipitation process and encourage crystal growth.

    • Seeding: Add a small seed crystal of the pure compound to the solution to induce crystallization.[4]

    • Anti-Solvent Vapor Diffusion: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, this technique can be very effective. The compound is dissolved in the high-boiling point solvent in an open vial, which is then placed in a sealed container with a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[5]

Frequently Asked Questions (FAQs)

  • What are the most common purification techniques for highly polar pyrimidine derivatives?

    • The most frequently used methods are column chromatography (normal-phase, reversed-phase, and HILIC) and crystallization.[4] The choice of technique depends on the specific properties of the compound and the nature of the impurities.

  • How can I monitor the progress of my purification?

    • Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can assess the purity and identify the fractions containing the desired compound.[4]

  • What are some common impurities I might encounter?

    • Common impurities include unreacted starting materials, reagents, and by-products from the synthesis. The exact nature of the impurities will depend on the specific synthetic route used.[4]

  • When should I choose HILIC over Reversed-Phase Chromatography?

    • HILIC is generally preferred for very polar and hydrophilic compounds that show little to no retention on traditional reversed-phase columns like C18.[3][6][7] HILIC uses a polar stationary phase and a mobile phase with a high organic solvent content, which promotes the retention of polar analytes.[3]

Data Presentation

The selection of a purification method significantly impacts the final purity and yield of the target compound. The following table summarizes qualitative and quantitative data for common purification techniques used for polar pyrimidine derivatives. Please note that specific results will vary depending on the exact compound, scale, and experimental conditions.

Purification MethodTypical PurityTypical YieldAdvantagesChallenges
Normal-Phase Chromatography Good to High (>95%)Good (70-90%)Well-established technique.Peak tailing/streaking for basic compounds; compound may be irreversibly adsorbed.[1][4]
Reversed-Phase Chromatography (RPC) Good (>97%)Good (75-95%)Good for moderately polar, ionizable compounds when using ion-pairing agents.[1]Poor retention for very polar compounds.[1]
HILIC Good to High (>98%)Good (70-95%)Excellent for retaining and separating highly polar compounds.[1]Requires careful method development to optimize peak shape.[1]
Crystallization High (>99%)Moderate to High (60-90%)Can be very effective for removing minor impurities and provides a highly pure product.[1]Highly dependent on the compound's solubility profile; can be challenging to find suitable conditions.[1]

Experimental Protocols

Protocol 1: General Workflow for Column Chromatography Purification

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to screen different solvent systems to find an eluent that provides good separation of your target compound from impurities (an Rf value of 0.2-0.4 is often ideal).

  • Stationary Phase Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase.

  • Column Packing: Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. A gradient elution (gradually increasing the mobile phase polarity) can be used for complex mixtures.[4]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Workflow for Recrystallization

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4][5]

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to induce crystal formation. Further cooling in an ice bath can maximize the yield.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals.

Mandatory Visualization

G start Start: Crude Polar Pyrimidine Derivative tlc TLC Analysis to Select Purification Method start->tlc chromatography Column Chromatography tlc->chromatography Impurities with different polarities crystallization Crystallization tlc->crystallization Minor impurities with different solubility check_purity Purity Check (TLC, NMR, etc.) chromatography->check_purity crystallization->check_purity pure_product Pure Product check_purity->pure_product Purity OK troubleshoot Impure: Troubleshoot check_purity->troubleshoot Purity Not OK end End pure_product->end troubleshoot->tlc Re-evaluate method

Caption: General purification workflow for polar pyrimidine derivatives.

G start Problem: Peak Tailing in Normal-Phase Chromatography cause1 Cause: Strong Interaction with Acidic Silica Gel start->cause1 solution1 Modify Mobile Phase: Add TEA or NH4OH (0.1-1%) cause1->solution1 Easiest to try solution2 Change Stationary Phase: Use Alumina (Basic/Neutral) cause1->solution2 If mobile phase modification fails solution3 Switch to HILIC or Reversed-Phase Chromatography cause1->solution3 Alternative approach outcome Improved Peak Shape solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting peak tailing in normal-phase chromatography.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Pyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of pyridopyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to a distortion where the latter half of a chromatographic peak is wider than the leading half, resulting in an asymmetrical shape.[1][2] An ideal peak is Gaussian or symmetrical.[3] Peak tailing is undesirable as it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[1]

The degree of tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[1]

Q2: What are the primary causes of peak tailing for basic compounds like pyridopyrimidines?

A2: The primary cause of peak tailing for basic compounds, including the nitrogen-containing pyridopyrimidine scaffold, is secondary interactions between the analyte and the stationary phase.[4] The most common of these interactions is the interaction with residual silanol groups (Si-OH) on the surface of silica-based columns.[3] At mid-range pH values, these silanol groups can be ionized (SiO-) and interact electrostatically with the protonated basic analyte, leading to a secondary retention mechanism that causes tailing.[5]

Other contributing factors can include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyridopyrimidine compound, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion.[3]

  • Column Choice: The type and quality of the HPLC column, including the end-capping and the purity of the silica, play a crucial role.[6]

  • Buffer Concentration: Inadequate buffer capacity can lead to pH shifts on the column, contributing to peak asymmetry.[7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[5]

Q3: How does the mobile phase pH affect the peak shape of pyridopyrimidine compounds?

A3: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like pyridopyrimidines. Since pyridopyrimidines are basic, the mobile phase pH will determine their degree of ionization.

  • At low pH (e.g., pH < 4): The pyridopyrimidine molecule will be protonated (positively charged). At the same time, the acidic silanol groups on the silica surface will be largely unionized, minimizing strong ionic interactions and often leading to improved peak shape.[1]

  • At mid-range pH (e.g., pH 4-7): A significant population of ionized silanol groups can exist, leading to strong secondary interactions with the protonated analyte and causing peak tailing.

  • At high pH (e.g., pH > 8): The pyridopyrimidine will be in its neutral form, which can reduce interactions with silanols. However, the silica backbone of the column can dissolve at high pH, leading to column degradation. Therefore, specialized high-pH stable columns are required for this approach.[6]

For the analysis of pyrimidine derivatives, mobile phases with phosphate or acetate buffers in the pH range of 5.0–7.5 are commonly used. Another study on purine and pyrimidine bases suggests an optimal pH of around 4.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with pyridopyrimidine compounds.

Step 1: Initial Assessment and Diagnosis

The first step is to identify the likely cause of the peak tailing.

start Peak Tailing Observed q1 Does tailing affect all peaks? start->q1 a1_yes Yes q1->a1_yes a1_no No, only pyridopyrimidine peaks q1->a1_no cause1 System Issue (e.g., dead volume, column void) a1_yes->cause1 cause2 Chemical Interaction Issue (Analyte-specific) a1_no->cause2

Caption: Initial diagnosis of peak tailing causes.

If all peaks are tailing, the issue is likely systemic. Check for extra-column dead volume (e.g., excessive tubing length), a void at the head of the column, or a blocked frit. If only the pyridopyrimidine peaks are tailing, the problem is likely due to chemical interactions.

Step 2: Method Optimization for Chemical Interaction Issues

If the issue is determined to be chemical in nature, follow this workflow:

cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Sample Considerations start Peak Tailing of Pyridopyrimidine ph_adjust Adjust Mobile Phase pH (Try pH 2.5-3.5) start->ph_adjust buffer_conc Increase Buffer Concentration (25-50 mM) ph_adjust->buffer_conc If tailing persists additives Add Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) buffer_conc->additives If tailing persists column_type Use a High-Purity, End-capped Column additives->column_type If tailing persists sample_load Reduce Sample Concentration column_type->sample_load If tailing persists solution Symmetrical Peak sample_load->solution Problem Resolved

Caption: Systematic workflow for resolving peak tailing.

Detailed Methodologies and Data

The following tables provide examples of how changing HPLC parameters can affect the peak shape of a model pyridopyrimidine compound.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observations
7.02.1Significant tailing due to silanol interactions.
5.01.8Moderate improvement as some silanols are protonated.
4.01.5Further improvement in peak symmetry.
3.01.2Symmetrical peak achieved.[4]

Table 2: Effect of Buffer Concentration on Tailing Factor (at pH 4.5)

Buffer ConcentrationTailing Factor (Tf)Observations
10 mM1.9Insufficient buffering capacity.
25 mM1.5Improved peak shape.
50 mM1.2Optimal buffering, symmetrical peak.[7]

Table 3: Effect of Column Type on Tailing Factor (at pH 4.5, 25 mM Buffer)

Column TypeTailing Factor (Tf)Observations
Standard C18 (Type A Silica)1.8Significant tailing due to high silanol activity.
End-capped C18 (Type B Silica)1.3Good peak shape due to reduced silanol interactions.[6]
Polar-Embedded C181.1Excellent peak shape due to shielding of residual silanols.

Experimental Protocols

Protocol 1: HPLC Method for Pyridopyrimidine Analysis with Good Peak Shape

This protocol is a starting point for the analysis of pyridopyrimidine compounds, optimized to minimize peak tailing.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-purity, end-capped column

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Diluent: 50:50 Acetonitrile:Water

Signaling Pathway of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing of basic compounds like pyridopyrimidines.

cluster_surface Silica Surface Interactions silanol Ionized Silanol Group (SiO-) interaction Secondary Ionic Interaction silanol->interaction analyte Protonated Pyridopyrimidine (Analyte+) analyte->interaction retention Increased Retention Time interaction->retention tailing Peak Tailing retention->tailing

Caption: Interaction of protonated pyridopyrimidine with ionized silanol groups.

By understanding the underlying causes of peak tailing and systematically applying the troubleshooting steps outlined in this guide, researchers can significantly improve the quality and reliability of their HPLC data for pyridopyrimidine compounds.

References

Technical Support Center: Enhancing Oral Bioavailability of Pyridopyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when enhancing the oral bioavailability of pyridopyrimidine-based drugs. Many compounds in this class, particularly kinase inhibitors, exhibit poor aqueous solubility, which is a primary obstacle to achieving therapeutic efficacy via oral administration.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Section 1: Initial Characterization & Strategy Selection

Question: My pyridopyrimidine derivative shows high potency in vitro but poor efficacy in vivo after oral dosing. What is the likely cause and where do I start?

Answer: A common reason for this discrepancy is poor oral bioavailability.[1] The first step is to determine the underlying cause by characterizing the drug's physicochemical and biopharmaceutical properties, primarily its solubility and permeability. This is often done using the Biopharmaceutics Classification System (BCS). Most kinase inhibitors fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4]

  • Troubleshooting Steps:

    • Determine Aqueous Solubility: Measure the thermodynamic solubility of your compound in buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). Low solubility (<100 µg/mL) is a major red flag.[5]

    • Assess Permeability: Use an in vitro model like the Caco-2 permeability assay.[6] This will help you understand if the compound can effectively cross the intestinal epithelium.

    • Evaluate First-Pass Metabolism: After absorption, the drug passes through the liver where it can be metabolized before reaching systemic circulation.[5] In vitro assays using liver microsomes can provide an initial assessment of metabolic stability.

Question: How do I choose the right bioavailability enhancement strategy for my BCS Class II pyridopyrimidine compound?

Answer: For BCS Class II compounds, the primary hurdle is solubility and dissolution rate.[4] Your goal is to increase the concentration of the dissolved drug in the gastrointestinal (GI) tract. Several strategies are effective:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer carrier in an amorphous state can significantly increase its apparent solubility and dissolution rate.[7][8] This is a very common and effective approach.

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[9][10]

  • Lipid-Based Formulations (LBFs): Formulating the drug in lipids, surfactants, and co-solvents can improve solubilization in the GI tract and may facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[1][11]

  • Salt Formation: For ionizable pyridopyrimidine derivatives, forming a salt can dramatically improve solubility and dissolution rate.[1]

Section 2: Formulation-Specific Issues

Question: I prepared an amorphous solid dispersion (ASD) of my drug, but it recrystallizes during stability testing. What can I do?

Answer: Physical instability of the amorphous form is a known risk with ASDs.[1] The high-energy amorphous state is thermodynamically driven to revert to the more stable crystalline form.

  • Troubleshooting Steps:

    • Polymer Selection: The choice of polymer is critical. Ensure the polymer has good miscibility with your drug and a high glass transition temperature (Tg) to reduce molecular mobility. Hydrophilic polymers are commonly used.[2]

    • Drug Loading: High drug loading can increase the tendency for crystallization. Try reducing the drug-to-polymer ratio.

    • Manufacturing Method: The preparation method (e.g., spray-drying vs. hot-melt extrusion) can impact the final product's stability.[1] Ensure your process parameters are optimized to create a homogenous, molecularly dispersed system.

    • Hygroscopicity: Absorbed water can act as a plasticizer, lowering the Tg of the formulation and promoting crystallization. Store samples under controlled, low-humidity conditions.

Question: My lipid-based formulation performs well in vitro, but the in vivo pharmacokinetic (PK) profile is highly variable between subjects. Why?

Answer: High variability is a common challenge with LBFs. The in vivo performance is highly dependent on the complex physiological environment of the GI tract, which varies between individuals and is affected by food.[12]

  • Troubleshooting Steps:

    • Assess Food Effect: The presence of food can significantly alter the digestion and absorption of lipids. Conduct PK studies in both fasted and fed states to characterize this effect.[12]

    • Formulation Robustness: Your formulation must be robust enough to form fine, stable emulsions or microemulsions upon dilution in the gastric and intestinal fluids. Test the formulation's self-emulsification performance in different biorelevant media.

    • Excipient Selection: The type and grade of lipid excipients and surfactants can impact variability. Ensure you are using high-purity components and that the formulation is not prone to phase separation.[9]

Section 3: Chemical Modification Issues

Question: I designed a prodrug of my pyridopyrimidine to improve solubility, but the oral bioavailability did not increase. What went wrong?

Answer: The success of a prodrug strategy depends on a delicate balance of properties. The prodrug must be absorbed efficiently and then convert to the active parent drug at an appropriate rate and location.[13][14]

  • Troubleshooting Steps:

    • Check Prodrug Stability and Conversion: The prodrug must be stable enough in the GI tract to be absorbed but labile enough to be cleaved by enzymes (e.g., esterases, phosphatases) in the intestinal wall, blood, or liver.[15] Perform in vitro hydrolysis studies in simulated intestinal fluid, plasma, and liver S9 fractions.

    • Assess Prodrug Permeability: The chemical modification may have altered the permeability characteristics. Re-evaluate the prodrug's permeability using a Caco-2 assay. A successful prodrug should still have adequate permeability.[13]

    • Investigate Transporter Interactions: The promoiety could have introduced an interaction with efflux transporters like P-glycoprotein (P-gp), which would actively pump the prodrug out of intestinal cells, reducing net absorption.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize quantitative data from studies that successfully enhanced the oral bioavailability of pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold to pyridopyrimidines, demonstrating the potential of these strategies.

Table 1: Enhancement of a Pyrazolo[3,4-d]pyrimidine's Solubility via Prodrug Approach [13]

CompoundDescriptionAqueous Solubility (µg/mL)Fold Increase
Parent Drug (46) Pyrazolo[3,4-d]pyrimidine< 0.1-
Prodrug (47) N-methylpiperazino promoiety60> 600

Table 2: Pharmacokinetic Parameters of Pyrazolo-Pyridone Inhibitors in Mice [16][17]

CompoundDose (mg/kg, PO)Cmax (µM)AUC (h·µM)Oral Bioavailability (F%)
Compound 4 501.1523.836%
Compound 40 (phosphate salt) 5010.310270%

Note: Compound 40 is a phosphate salt of a derivative of Compound 4, designed to improve solubility and metabolic stability.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol provides a general framework for assessing the dissolution rate of a formulation, which is critical for predicting in vivo performance.[18][19][20]

  • Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.

  • Dissolution Medium:

    • Start with a simple aqueous buffer (e.g., 0.1 N HCl to simulate gastric fluid, or pH 6.8 phosphate buffer to simulate intestinal fluid).

    • For poorly soluble drugs, use biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF) to better mimic in vivo conditions.

    • The volume is typically 900 mL to maintain sink conditions.[20]

  • Procedure:

    • Pre-warm the dissolution medium to 37 ± 0.5°C.[19]

    • Place a single dosage form (e.g., tablet, capsule) or a known amount of formulated powder into the vessel.

    • Begin paddle rotation, typically at 50-75 RPM.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF) that does not bind the drug.

  • Analysis: Quantify the drug concentration in each sample using a validated analytical method, such as HPLC-UV. Plot the percentage of drug dissolved versus time.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption in vitro.[6][21][22]

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).[6]

    • Seed cells onto permeable Transwell® inserts at a density of ~6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days to allow them to differentiate and form a polarized monolayer with tight junctions.[6] Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Values should be ≥ 200 Ω·cm².[21][23]

    • Alternatively, assess the passage of a low-permeability marker like Lucifer Yellow.[23]

  • Permeability Experiment (Bidirectional):

    • Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) side. Add fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This is done to determine active efflux.

    • Incubate at 37°C for a set period (e.g., 2 hours) with gentle shaking.

  • Analysis:

    • At the end of the incubation, take samples from both donor and receiver compartments.

    • Analyze the concentration of the compound using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[6]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[23]

Protocol 3: Rodent Pharmacokinetic (PK) Study

This protocol outlines a basic study to determine key PK parameters like Cmax, AUC, and oral bioavailability (F%).[24][25]

  • Animal Model: Sprague Dawley or Wistar rats are commonly used.[25][26] Use at least 3-4 animals per group.

  • Dosing:

    • Oral (PO) Group: Fast animals overnight.[25] Administer the drug formulation via oral gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer the drug (solubilized in a suitable vehicle) as a single bolus injection via the tail vein. This group serves as the 100% bioavailability reference.[25]

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process the blood by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma samples.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both PO and IV groups.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA).

    • Calculate key parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

    • Calculate Absolute Oral Bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in enhancing oral bioavailability.

G cluster_0 start Start: Low In Vivo Efficacy bcs Characterize Drug: Solubility & Permeability (BCS) start->bcs bcs_ii BCS Class II (Low Solubility, High Permeability) bcs->bcs_ii Solubility-Limited bcs_iv BCS Class IV (Low Solubility, Low Permeability) bcs->bcs_iv Solubility & Permeability-Limited sol_strat Primary Strategy: Enhance Dissolution Rate bcs_ii->sol_strat both_strat Dual Strategy: Enhance Dissolution & Permeability bcs_iv->both_strat asd Amorphous Solid Dispersion (ASD) sol_strat->asd sol_strat->asd nano Nanonization sol_strat->nano sol_strat->nano lbf Lipid-Based Formulation (LBF) sol_strat->lbf sol_strat->lbf both_strat->lbf both_strat->lbf prodrug Prodrug Approach both_strat->prodrug both_strat->prodrug perm_enh Permeation Enhancers both_strat->perm_enh both_strat->perm_enh G start Prodrug Synthesized & Administered Orally lumen GI Lumen: Prodrug must be stable start->lumen absorption Intestinal Absorption: Prodrug crosses epithelium lumen->absorption cleavage Enzymatic Cleavage (e.g., by Esterases) absorption->cleavage active_drug Active Parent Drug Released into Circulation cleavage->active_drug Bioactivation promoety Inert Promoety cleavage->promoety excretion Promoety is Excreted promoety->excretion G start Low Oral Bioavailability (F%) Observed in PK Study dissolution Is in vitro dissolution rate-limiting? start->dissolution permeability Is Caco-2 permeability (Papp) low? dissolution->permeability No sol_issue Problem: Dissolution-Limited Absorption dissolution->sol_issue Yes efflux Is Efflux Ratio (ER) > 2? permeability->efflux No perm_issue Problem: Permeability-Limited Absorption permeability->perm_issue Yes efflux_issue Problem: Active Efflux is Limiting Absorption efflux->efflux_issue Yes complex_issue Problem: Multiple factors involved. Re-evaluate formulation. efflux->complex_issue No

References

Technical Support Center: Addressing Poor Retention of Polar Compounds in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of achieving adequate retention for polar analytes in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: A Systematic Approach

Poor retention of polar compounds is a frequent issue in RP-HPLC, where analytes elute at or near the column's dead volume, resulting in poor resolution and inaccurate quantification. This guide provides a step-by-step approach to troubleshoot and resolve this problem.

Diagram 1: Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Retention of Polar Analyte mobile_phase Step 1: Adjust Mobile Phase - Decrease % Organic - Adjust pH start->mobile_phase check1 Retention Improved? mobile_phase->check1 column Step 2: Change Stationary Phase - Use Polar-Embedded/Endcapped - Consider AQ-type C18 check1->column No end_success Success: Adequate Retention Achieved check1->end_success Yes check2 Retention Improved? column->check2 ion_pair Step 3: Use Ion-Pairing Reagent (For ionizable analytes) - Add reagent to mobile phase check2->ion_pair No check2->end_success Yes check3 Retention Improved? ion_pair->check3 derivatization Optional: Pre-column Derivatization - Increase analyte hydrophobicity ion_pair->derivatization Consider if analyte is non-ionic hilic Step 4: Switch to Alternative Mode - Hydrophilic Interaction Chromatography (HILIC) check3->hilic No / MS Incompatibility check3->end_success Yes end_complex Complex Case: Consider Derivatization or HILIC check3->end_complex No hilic->derivatization Alternative to HILIC hilic->end_success Success end_complex->hilic end_complex->derivatization

Caption: A step-by-step workflow for troubleshooting poor retention.

Mobile Phase Modification

The simplest approach is to modify the mobile phase to increase its polarity, thereby promoting greater interaction between the polar analyte and the stationary phase.[1]

  • Decrease Organic Solvent Concentration: For polar compounds, reducing the percentage of the organic solvent (like acetonitrile or methanol) in the mobile phase increases retention time.[1] You can attempt to use a mobile phase with as low as 0-5% organic modifier.[2][3]

  • Use 100% Aqueous Mobile Phase: If decreasing the organic content is insufficient, a 100% aqueous mobile phase may be effective.[4] However, this can lead to "phase collapse" in standard C18 columns (see FAQ section).[5] It is crucial to use columns specifically designed for highly aqueous conditions (e.g., "AQ-type," polar-embedded, or polar-endcapped).[3][6]

  • Adjust pH: For ionizable analytes, adjusting the mobile phase pH can significantly impact retention.[2]

    • Acids: Lowering the pH (at least 2 units below the analyte's pKa) suppresses ionization, making the acid neutral and more hydrophobic, which increases retention.[2][7]

    • Bases: Increasing the pH (at least 2 units above the analyte's pKa) suppresses ionization, making the base neutral and increasing its retention.[2]

ParameterEffect on Retention of a Polar Basic Analyte (pKa = 8.0)Effect on Retention of a Polar Acidic Analyte (pKa = 4.0)
Mobile Phase pH 2.5 Analyte is ionized (less retained)Analyte is neutral (more retained)
Mobile Phase pH 7.0 Analyte is ionized (less retained)Analyte is ionized (less retained)
Mobile Phase pH 10.0 Analyte is neutral (more retained)Analyte is ionized (less retained)

Change Stationary Phase Chemistry

If mobile phase adjustments are not sufficient, the next step is to select a more suitable stationary phase. Traditional C18 columns are often too hydrophobic to effectively retain very polar compounds.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain.[8][9] This feature provides a dual retention mechanism and prevents phase collapse in highly aqueous mobile phases.[10]

  • Polar-Endcapped Columns: In these columns, residual silanol groups on the silica surface are capped with a polar functional group instead of a non-polar one.[11] This modification alters the selectivity and can improve the peak shape for basic compounds.[8]

  • "AQ" or Water-Compatible C18 Columns: These are specifically designed with lower C18 ligand density or larger pore sizes to resist dewetting (phase collapse) when used with 100% aqueous mobile phases.[10]

Column TypePrimary FeatureBest ForCompatibility with 100% Aqueous
Standard C18 High hydrophobicityNon-polar to moderately polar analytesNo (Risk of phase collapse)[6]
Polar-Embedded Polar group within the alkyl chainEnhancing polar selectivity, basic compoundsYes[10]
Polar-Endcapped Polar group capping residual silanolsAlternative selectivity, basic compoundsYes[11]
Aqueous C18 (AQ-type) Optimized ligand density and pore sizePolar analytes in high aqueous mobile phasesYes

Implement Ion-Pair Chromatography (IPC)

For charged polar analytes, ion-pairing chromatography can significantly enhance retention. This technique involves adding an ion-pairing reagent to the mobile phase.[12] The reagent is a molecule with a charged head and a non-polar tail. It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the reversed-phase column.[13]

  • For Acidic Analytes (anions): Use a cationic ion-pairing reagent (e.g., tetrabutylammonium).

  • For Basic Analytes (cations): Use an anionic ion-pairing reagent (e.g., hexane sulfonic acid).[3]

Key Considerations for IPC:

  • MS Incompatibility: Most ion-pairing reagents are not volatile and can cause significant ion suppression in mass spectrometry.[12] Trifluoroacetic acid (TFA) is a common exception used for peptides, but it can still cause some suppression.[3]

  • Column Dedication: It is highly recommended to dedicate a column specifically for ion-pairing methods, as the reagent can be difficult to wash out completely.[12]

  • Equilibration Time: Columns require long equilibration times to ensure reproducible results with IPC.

Diagram 2: Ion-Pairing Mechanism

Ion_Pairing_Mechanism cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) cluster_2 Without Ion-Pairing analyte Polar Analyte (+) ion_pair Neutral Ion-Pair analyte->ion_pair Forms ip_reagent Ion-Pair Reagent (-) ip_reagent->ion_pair c18_phase Hydrophobic C18 Chains ion_pair->c18_phase Increased Hydrophobic Interaction (Retention) analyte_no_ip Polar Analyte (+) c18_no_ip Hydrophobic C18 Chains analyte_no_ip->c18_no_ip Weak Interaction (Poor Retention)

Caption: Formation of a neutral ion-pair enhances retention.

Switch to an Alternative Chromatography Mode: HILIC

When other options fail, or if MS compatibility is critical, switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[14] HILIC is specifically designed for the separation of highly polar compounds.[15]

  • Mechanism: HILIC uses a polar stationary phase (like bare silica or polar bonded phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][16] A water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[17]

  • Elution: In contrast to reverse-phase, the elution strength of the mobile phase in HILIC is increased by increasing the aqueous content.[14]

Pre-column Derivatization

Derivatization is a chemical process that modifies the analyte to make it more suitable for analysis.[18] For RP-HPLC, a polar analyte can be reacted with a hydrophobic reagent to increase its non-polar character, thereby improving its retention.[19] This is a more complex approach but can be very effective when other methods are unsuccessful.[20]

Example Protocol: Dansylation of an Amine This protocol increases the hydrophobicity of a primary or secondary amine for better retention in RP-HPLC.

  • Prepare Sample: Dissolve the amine-containing analyte in a suitable solvent (e.g., acetone).

  • Prepare Reagents: Create a saturated solution of sodium bicarbonate and a solution of Dansyl Chloride in acetone (e.g., 10 mg/mL).

  • Reaction: Mix 100 µL of the analyte solution with 100 µL of the sodium bicarbonate solution. Add 200 µL of the Dansyl Chloride solution.

  • Incubation: Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.

  • Quenching: Add a small amount of a primary amine solution (e.g., methylamine) to react with excess Dansyl Chloride.

  • Extraction: Extract the derivatized analyte into a non-polar solvent like ethyl acetate.

  • Analysis: Evaporate the solvent and reconstitute in the mobile phase for injection into the HPLC system.

Frequently Asked Questions (FAQs)

Q1: What is "phase collapse" or "dewetting," and how can I avoid it? A: Phase collapse, also known as dewetting, occurs when using highly aqueous mobile phases (typically >95% water) with traditional C18 columns.[5][21] The polar mobile phase is expelled from the non-polar pores of the stationary phase, leading to a dramatic and often irreversible loss of analyte retention.[6][22] To avoid this, you should use columns specifically designed for use in 100% aqueous conditions, such as polar-embedded, polar-endcapped, or "AQ-type" columns.[3][21] If you suspect a column has collapsed, you can often restore it by flushing with a high percentage of organic solvent (e.g., 100% acetonitrile) for an extended period.[6][23]

Q2: My polar analyte is neutral. What is the best first step to improve retention? A: For a neutral polar analyte, pH adjustment will have no effect. The best first step is to decrease the percentage of organic solvent in your mobile phase.[1] If you are already using a very low organic percentage (e.g., 5%), the next logical step is to switch to a column with a more polar-retentive stationary phase, such as an "AQ-type" C18 or a polar-embedded column.[10]

Q3: When should I choose HILIC over Ion-Pair Chromatography? A: You should choose HILIC over IPC in several situations:

  • MS Compatibility: HILIC mobile phases are generally high in volatile organic content, making them ideal for mass spectrometry detection with enhanced sensitivity. IPC reagents (except for TFA) are non-volatile and suppress the MS signal.[12]

  • Multiple Polar Analytes: HILIC is excellent for separating a wide range of polar compounds, including carbohydrates, amino acids, and nucleosides.[15]

  • Avoiding Complex Mobile Phases: IPC requires careful control of reagent concentration and long equilibration times.[3] HILIC can be more straightforward to implement.

Q4: Can I inject my sample dissolved in a strong solvent like DMSO or pure acetonitrile? A: This is generally not recommended, especially for early-eluting polar compounds. Injecting a sample in a solvent that is much stronger than the mobile phase can cause significant peak distortion (fronting, splitting, or broadening) and a loss of retention. The ideal sample diluent should match the initial mobile phase conditions as closely as possible to ensure good peak shape.

References

catalyst selection for efficient synthesis of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the efficient synthesis of this compound and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of pyridopyrimidinones?

A1: Low yields are a frequent challenge and can stem from several factors.[1] Suboptimal reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, are primary culprits.[1] The purity of starting materials, such as the aldehyde, a β-dicarbonyl compound, and thiourea, is crucial, as impurities can lead to side reactions.[2] Additionally, some steps of the synthesis may be reversible, and the inefficient removal of byproducts like water can unfavorably shift the reaction equilibrium.[1]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of side products is a common issue. In multicomponent reactions for synthesizing related dihydropyrimidinones, you might encounter Hantzsch-type 1,4-dihydropyridines, which are fluorescent byproducts.[1][3] Other possibilities include self-condensation products from the aldehyde or β-ketoester (Aldol condensation) and intermediates that have failed to cyclize completely.[1] Harsh reaction conditions, such as excessively high temperatures, can also lead to the degradation of the desired product.[1]

Q3: How critical is catalyst selection for this synthesis, and what types are commonly used?

A3: Catalyst selection is critical and significantly impacts reaction efficiency and yield.[2] The synthesis can be performed under various catalytic conditions:

  • Acid Catalysts: Brønsted acids (e.g., HCl, glacial acetic acid) and Lewis acids (e.g., FeCl₃, ZnCl₂, In(OTf)₃) are commonly used to activate carbonyl groups and facilitate cyclization.[2][4][5]

  • Base Catalysts: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also efficiently catalyze the condensation, often under milder conditions.[6]

  • Solvent-Free/Alternative Energy: Some modern protocols utilize solvent-free conditions, sometimes assisted by microwave irradiation or ball milling, which can reduce reaction times and improve yields.[7][8] Screening different catalysts is often necessary to find the optimal choice for specific substrates.[2]

Q4: My reaction seems to have stalled and is not proceeding to completion. What should I do?

A4: If the reaction is not progressing, first verify the activity of your catalyst; reusable catalysts may require regeneration.[3] Ensure the reaction temperature is optimal, as insufficient heat may prevent the reaction from overcoming its activation energy.[2] Conversely, too much heat can cause degradation.[1] Monitoring progress via Thin Layer Chromatography (TLC) is essential.[3] If the issue persists, consider extending the reaction time or experimenting with a different solvent, as solubility can significantly affect reaction rates.[2][3]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible CauseRecommended Solution
Impure Starting Materials Verify the purity of all reagents (aldehyde, thiourea, etc.) before starting. Impurities like oxidized aldehydes can inhibit the reaction.[1][2]
Inactive or Insufficient Catalyst Use a fresh batch of catalyst or increase the catalyst loading. For base-catalyzed reactions, ensure the base is not degraded. Screen alternative catalysts (e.g., switch from an acid to a base catalyst or vice-versa).[3][6]
Suboptimal Reaction Conditions Monitor the reaction by TLC to determine the ideal reaction time.[2] Systematically screen a range of temperatures (e.g., 60°C, 80°C, reflux) to find the optimal condition for your specific substrates.[9]
Poor Solvent Choice The reaction may be sensitive to the solvent. Try different solvents such as ethanol, DMF, or glacial acetic acid.[4][6] Solvent-free conditions have also proven effective in many cases.[10]

Problem 2: Product is Impure or Difficult to Purify

Possible CauseRecommended Solution
Formation of Side Products To minimize Hantzsch-type byproducts, consider running the reaction at a lower temperature.[3] If aldehyde self-condensation is an issue, a milder catalyst may be beneficial.[2]
Purification Difficulty The product can often be purified by simple filtration if it precipitates from the reaction mixture upon cooling.[1] Washing the crude solid with a cold solvent (e.g., ethanol) can remove soluble impurities. Recrystallization from a suitable solvent like acetic acid or ethanol is a highly effective final purification step.[4]

Catalyst Performance Data

The selection of a catalyst is crucial for optimizing the synthesis of pyridopyrimidinone derivatives. The following table summarizes performance data for different catalytic systems used in similar syntheses.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NaOH (0.2 eq)Toluene (PhMe)60-86%[6]
KOH (0.2 eq)Toluene (PhMe)60-69%[6]
Glacial Acetic AcidAcetic AcidReflux676%[4]
None (Catalyst-Free)Ball Mill-0.67>90%[8]
Microwave (No Catalyst)DMF-0.08 - 0.17-[7]

Note: Yields are highly substrate-dependent. This table serves as a general guide for catalyst selection.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis

This protocol is adapted from a general method for the synthesis of related 2-thioxo-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate chalcone derivative (10 mmol) and 6-aminothiouracil (10 mmol).

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask.

  • Heating: Heat the mixture to reflux (approximately 118°C) and maintain for 6 hours. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into an ice/HCl mixture to precipitate the crude product.

  • Purification: Collect the solid product by filtration. Wash the solid with cold water and then recrystallize from glacial acetic acid to yield the pure product.[4]

Protocol 2: Base-Catalyzed Synthesis

This protocol is based on an optimized procedure for synthesizing pyridopyrimidinone derivatives.[6]

  • Reaction Setup: To a suitable flask, add the starting materials: 4-cyano-5-aminopyrazole derivative (1 eq) and the desired aldehyde (1.2 eq).

  • Solvent and Catalyst: Add toluene as the solvent, followed by sodium hydroxide (NaOH, 0.2 eq) as the catalyst.

  • Heating: Heat the reaction mixture to 60°C with stirring. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture.

  • Purification: The product can typically be isolated by filtration, followed by washing the filter cake with a suitable solvent. If necessary, the product can be recrystallized from ethanol to achieve high purity.[6]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the synthesis.

experimental_workflow reagents Starting Materials (e.g., 6-Aminothiouracil, Chalcone) dissolve Add Solvent & Catalyst reagents->dissolve 1 react Heat & Stir (e.g., Reflux, 60°C) dissolve->react 2 monitor Monitor Reaction (TLC) react->monitor 3 monitor->react Incomplete workup Cool & Precipitate (e.g., Ice Bath) monitor->workup 4. Reaction Complete purify Filter & Recrystallize workup->purify 5 product Final Product purify->product 6 troubleshooting_workflow start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents reagents_ok Purity OK? check_reagents->reagents_ok purify_reagents Action: Purify or Use New Reagents reagents_ok->purify_reagents No check_catalyst Check Catalyst (Activity, Loading) reagents_ok->check_catalyst Yes end_node Re-run Experiment purify_reagents->end_node catalyst_ok Catalyst OK? check_catalyst->catalyst_ok change_catalyst Action: Use Fresh/More Catalyst or Screen New Ones catalyst_ok->change_catalyst No check_conditions Review Conditions (Temp, Time, Solvent) catalyst_ok->check_conditions Yes change_catalyst->end_node conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Action: Systematically Vary Temp/Time/Solvent conditions_ok->optimize_conditions No conditions_ok->end_node Yes optimize_conditions->end_node

References

Validation & Comparative

Comparative Analysis: 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one Derivatives Versus Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one derivatives against established anticancer drugs. The focus of this comparison is a promising derivative, herein referred to as Compound 30 , which has demonstrated significant activity against human gastric cancer cell lines.[] This document outlines its performance, mechanism of action, and the requisite experimental protocols for its evaluation, juxtaposed with the standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin .

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported in vitro cytotoxic activity of Compound 30 against the MGC-803 human gastric cancer cell line, compared to 5-Fluorouracil and Cisplatin.

CompoundCell LineIC50 (µM)Primary Mechanism of Action
Compound 30 (Pyrido[3,4-d]pyrimidine derivative) MGC-803 (Gastric Cancer)0.59[]Induction of apoptosis, downregulation of Cyclin D1, upregulation of Bid and PARP.[]
5-Fluorouracil (5-FU) Gastric Cancer (General)VariableInhibition of thymidylate synthase, incorporation into RNA and DNA.[2][3][4][5][6]
Cisplatin Gastric Cancer (General)VariableForms DNA adducts, leading to DNA damage and apoptosis.[7][8][9][10][11]

Mechanistic Insights: A Comparative Overview

Compound 30 , a this compound derivative, exhibits its anticancer effects by inducing apoptosis in gastric cancer cells.[] Mechanistic studies have revealed that it upregulates the expression of the pro-apoptotic protein Bid and Poly(ADP-ribose) polymerase (PARP), while downregulating the cell cycle protein Cyclin D1.[] This suggests a mechanism that involves the intrinsic apoptotic pathway and cell cycle arrest.

In contrast, 5-Fluorouracil (5-FU) , a cornerstone in gastric cancer chemotherapy, primarily acts as an antimetabolite.[2][4] It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis and repair, and its metabolites can be incorporated into RNA and DNA, leading to cytotoxicity.[2][3][4]

Cisplatin , another widely used chemotherapeutic, exerts its cytotoxic effects by forming covalent adducts with DNA.[7][8][9] These adducts create cross-links within and between DNA strands, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[10][11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for Compound 30 and a typical experimental workflow for evaluating its anticancer activity.

G Proposed Signaling Pathway of Compound 30 cluster_cell MGC-803 Gastric Cancer Cell Compound 30 Compound 30 Cyclin D1 Cyclin D1 Compound 30->Cyclin D1 Downregulates Bid Bid Compound 30->Bid Upregulates PARP PARP Compound 30->PARP Upregulates Cell Cycle Arrest Cell Cycle Arrest Cyclin D1->Cell Cycle Arrest Apoptosis Apoptosis Bid->Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of Compound 30 in gastric cancer cells.

G Experimental Workflow for Anticancer Drug Screening Cell Culture (MGC-803) Cell Culture (MGC-803) Drug Treatment (Compound 30, 5-FU, Cisplatin) Drug Treatment (Compound 30, 5-FU, Cisplatin) Cell Culture (MGC-803)->Drug Treatment (Compound 30, 5-FU, Cisplatin) MTT Assay for Cytotoxicity MTT Assay for Cytotoxicity Drug Treatment (Compound 30, 5-FU, Cisplatin)->MTT Assay for Cytotoxicity Apoptosis Assay (Annexin V-FITC) Apoptosis Assay (Annexin V-FITC) Drug Treatment (Compound 30, 5-FU, Cisplatin)->Apoptosis Assay (Annexin V-FITC) Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide) Drug Treatment (Compound 30, 5-FU, Cisplatin)->Cell Cycle Analysis (Propidium Iodide) Western Blot for Protein Expression (Cyclin D1, Bid, PARP) Western Blot for Protein Expression (Cyclin D1, Bid, PARP) Drug Treatment (Compound 30, 5-FU, Cisplatin)->Western Blot for Protein Expression (Cyclin D1, Bid, PARP) IC50 Determination IC50 Determination MTT Assay for Cytotoxicity->IC50 Determination Flow Cytometry Analysis Flow Cytometry Analysis Apoptosis Assay (Annexin V-FITC)->Flow Cytometry Analysis Cell Cycle Analysis (Propidium Iodide)->Flow Cytometry Analysis Mechanism of Action Elucidation Mechanism of Action Elucidation Western Blot for Protein Expression (Cyclin D1, Bid, PARP)->Mechanism of Action Elucidation

Caption: A typical experimental workflow for in vitro anticancer drug evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed MGC-803 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of Compound 30, 5-FU, or Cisplatin and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat MGC-803 cells with the respective compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat MGC-803 cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[13][14]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]

Conclusion

The this compound derivative, Compound 30, demonstrates potent in vitro anticancer activity against human gastric cancer cells, with a distinct mechanism of action involving the induction of apoptosis and cell cycle modulation.[] Its efficacy, as indicated by its low micromolar IC50 value, positions it as a promising candidate for further preclinical and clinical investigation. A direct comparison with established drugs like 5-FU and Cisplatin highlights its potential as a novel therapeutic agent. The provided experimental protocols offer a standardized framework for the continued evaluation and characterization of this and similar compounds in the drug discovery pipeline.

References

A Comparative Guide to the Anticancer Activity of Novel Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective cancer therapeutics has led to the exploration of diverse heterocyclic compounds. Among these, pyridopyrimidine derivatives have emerged as a promising class of molecules with potent anticancer activities. Their structural versatility allows for the fine-tuning of their biological activity, leading to the development of inhibitors targeting various key signaling pathways implicated in cancer progression. This guide provides an objective comparison of the in vitro anticancer performance of several novel pyridopyrimidine derivatives against established anticancer agents, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity

The cytotoxic potential of novel pyridopyrimidine derivatives has been evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drug, Doxorubicin, and the CDK4/6 inhibitor, Palbociclib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate greater potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyridopyrimidine Derivatives Compared to Doxorubicin
Compound/DrugMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)PC-3 (Prostate)Reference
Novel Pyridopyrimidine Derivative 1 7.695.91---[1][2]
Novel Pyridopyrimidine Derivative 2 -0.99 - 4.16---
Novel Pyridopyrimidine Derivative 3 0.01--1.691.37[3]
Doxorubicin ~0.04 - 1.2~0.3 - 5.07~0.06~0.1~1.0[4][5][6][7][8]

Note: IC50 values can vary between different studies due to variations in experimental conditions. The values presented here are a representative range based on the cited literature.

Table 2: In Vitro Kinase Inhibitory Activity (IC50 in nM) of Pyridopyrimidine Derivatives Compared to Palbociclib
Compound/DrugCDK4/cyclin D1CDK6Reference
Novel Pyridopyrimidine Derivative 4 -115.38
Novel Pyridopyrimidine Derivative 5 -726.25[3]
Palbociclib (PD 0332991) 1115[9]

Key Signaling Pathways Targeted by Pyridopyrimidine Derivatives

Pyridopyrimidine derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The diagrams below, generated using the DOT language, illustrate some of the key targeted pathways.

EGFR Signaling Pathway Inhibition

Many pyridopyrimidine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, drives tumor growth. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT-mTOR Pathway EGFR EGFR ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->EGFR ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a novel pyridopyrimidine derivative.

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Certain pyridopyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors, offering a multi-targeted approach to cancer therapy.[10][11]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->PI3K mTOR mTOR Pyridopyrimidine->mTOR PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates AKT->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation

Caption: Dual inhibition of the PI3K/AKT/mTOR pathway by a pyridopyrimidine derivative.

CDK4/6-Mediated Cell Cycle Progression Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[12] Overexpression or hyperactivity of the CDK4/6-Cyclin D complex is a common feature in many cancers. Novel pyridopyrimidine derivatives have been identified as potent and selective inhibitors of CDK4/6, leading to cell cycle arrest and inhibition of tumor growth.[3][9]

CDK46_Pathway cluster_nucleus Nucleus CDK46 CDK4/6 CDK46_CyclinD CDK4/6-Cyclin D Complex CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD pRb p-Rb (Phosphorylated) CDK46_CyclinD->pRb phosphorylates Rb Rb Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb->E2F releases S_Phase S Phase S_Phase_Genes->S_Phase Pyridopyrimidine Pyridopyrimidine Derivative (e.g., Palbociclib analog) Pyridopyrimidine->CDK46 Cell_Cycle_Arrest G1 Arrest Pyridopyrimidine->Cell_Cycle_Arrest G1_Phase G1 Phase G1_Phase->S_Phase G1/S Transition

Caption: Inhibition of CDK4/6-mediated cell cycle progression by a pyridopyrimidine derivative.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the validation of anticancer activity. The following are detailed methodologies for the key in vitro assays cited in this guide.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate 24h cell_seeding->incubation_24h treatment Treat with Pyridopyrimidine Derivatives & Controls incubation_24h->treatment incubation_48_72h Incubate 48-72h treatment->incubation_48_72h mtt_assay MTT Assay (Viability) incubation_48_72h->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) incubation_48_72h->apoptosis_assay cell_cycle_analysis Propidium Iodide Staining (Cell Cycle) incubation_48_72h->cell_cycle_analysis western_blot Western Blot (Protein Expression) incubation_48_72h->western_blot ic50_determination IC50 Calculation mtt_assay->ic50_determination apoptosis_quantification Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quantification cell_cycle_distribution Cell Cycle Phase Distribution cell_cycle_analysis->cell_cycle_distribution protein_level_analysis Analysis of Target Protein Levels western_blot->protein_level_analysis

Caption: General experimental workflow for in vitro anticancer drug screening.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete culture medium

    • Pyridopyrimidine derivatives and control drugs

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

    • Treat the cells with various concentrations of the pyridopyrimidine compounds and a vehicle control.

    • Incubate for an additional 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

    • Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating with the pyridopyrimidine derivatives for a specified time.

    • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[16]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[17]

    • Incubate for 15-20 minutes at room temperature in the dark.[17][18]

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the cells by flow cytometry within one hour.[18]

    • Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[17]

Cell Cycle Analysis by Flow Cytometry

This method uses a fluorescent dye, propidium iodide (PI), to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.[19]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[19]

    • Incubate for 15-30 minutes at room temperature in the dark.[19]

    • Analyze the DNA content by flow cytometry.

    • The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the pyridopyrimidine derivatives.

  • Materials:

    • Treated and control cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific to target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, Cyclin D1, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells using RIPA buffer.[20]

    • Determine the protein concentration of the lysates using a BCA assay.[20]

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a membrane.[20]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[21]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the protein bands using an imaging system and quantify the band intensities.[22]

References

head-to-head comparison of pyridine versus pyrimidine scaffolds in anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision in the design of novel anti-inflammatory agents. Both pyridine and pyrimidine rings are privileged structures in medicinal chemistry, frequently incorporated into molecules that exhibit potent anti-inflammatory effects. This guide provides an objective, data-driven comparison of these two scaffolds, summarizing key experimental findings on their inhibitory activities against crucial inflammatory mediators and pathways.

The anti-inflammatory properties of both pyridine and pyrimidine derivatives are well-documented.[1][2][3][4] These compounds exert their effects through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[3][4] Furthermore, derivatives of both scaffolds have been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to interfere with key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6][7]

This guide presents a head-to-head comparison based on available experimental data, offering insights into the relative potency and mechanistic nuances of pyridine and pyrimidine scaffolds in the context of anti-inflammatory drug discovery.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro inhibitory activities of various pyridine and pyrimidine derivatives against key inflammatory targets. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Inhibition of Nitric Oxide (NO) Production

ScaffoldCompoundAssay SystemIC50 (µM)% InhibitionReference
Pyridine 7aLPS-stimulated RAW 264.7 macrophages76.665.48%Sroor et al., 2025[8]
7fLPS-stimulated RAW 264.7 macrophages96.851.19%Sroor et al., 2025[8]
Pyrimidine 9dLPS-stimulated RAW 264.7 macrophages88.761.90%Sroor et al., 2025[8]
9aLPS-stimulated RAW 264.7 macrophages83.155.95%Sroor et al., 2025[8]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

ScaffoldCompoundTargetIC50 (µM)Reference
Pyridine Pyrazolo[3,4-b]pyridine 56COX-2-Bharate et al., 2008[1]
Amino-cyano-pyridine derivativeIKK-β (IKK-2)< 0.1[2]
Pyrimidine Pyrimidine derivative L1COX-274.6[3]
Pyrimidine derivative L2COX-276.8[3]
Thienopyrimidine derivativeCOX-2-[No specific IC50]
Pyrimidine-5-carbonitrile derivativeCOX-20.041 - 0.081[9]

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

ScaffoldCompoundTargetIC50 (µM)% InhibitionReference
Pyridine Imidazo[1,2-a]pyridine 3bTNF-α4.6-[10]
Pyrazolo[3,4-b]pyridine 51IL-60.260-65% at 10 µMBharate et al., 2008[1]
Pyrazolo[3,4-b]pyridine 52IL-60.360-65% at 10 µMBharate et al., 2008[1]
Pyrazolo[3,4-b]pyridine 56IL-60.1660-65% at 10 µMBharate et al., 2008[1]
SK94TNF-α-55% at 30mg/kg (in vivo)[7]
Pyrimidine Pyrimidine-N-phenyl-N'-alkyl ureaTNF-αlow-nanomolar-[11]

Mechanisms of Action: Targeting Key Signaling Pathways

Both pyridine and pyrimidine scaffolds serve as foundational structures for compounds that modulate critical inflammatory signaling pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Certain pyridine derivatives have been shown to inhibit the IκB kinase (IKK) complex, a key upstream activator of NF-κB.[2] Specifically, some pyridine compounds have demonstrated potent inhibition of IKK-β (IKK-2), with IC50 values in the nanomolar range.[2] By inhibiting IKK-β, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.

dot

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB p_IkB P-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB active_NFkB Active NF-κB (p50/p65) NFkB_IkB->active_NFkB Releases Proteasome Proteasome p_IkB->Proteasome Nucleus Nucleus active_NFkB->Nucleus Translocates DNA DNA active_NFkB->DNA Binds to κB sites Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_expression Transcription Pyridine_inhibitor Pyridine Derivatives Pyridine_inhibitor->IKK_complex Inhibits MAPK_Pathway Stress_Cytokines Stress / Cytokines (e.g., LPS, TNF-α) MKKs MKK3/6 Stress_Cytokines->MKKs Activate p38_MAPK p38 MAPK MKKs->p38_MAPK Phosphorylate & Activate Transcription_Factors Transcription Factors (e.g., AP-1, ATF-2) p38_MAPK->Transcription_Factors Phosphorylate & Activate Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Transcription_Factors->Gene_Expression Induce Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->p38_MAPK Inhibit NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add test compounds (Pyridine/Pyrimidine derivatives) incubate_overnight->add_compounds incubate_1hr Incubate for 1 hour add_compounds->incubate_1hr add_lps Stimulate with LPS (1 µg/mL) incubate_1hr->add_lps incubate_24hr Incubate for 24 hours add_lps->incubate_24hr collect_supernatant Collect supernatant incubate_24hr->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate % NO inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

References

Pyrido[2,3-d]pyrimidines as Kinase Inhibitors: A Comparative Guide to In Silico Modeling and Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico modeling and docking studies of pyrido[2,3-d]pyrimidine derivatives as kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies.

This guide summarizes quantitative data from various studies, details the experimental protocols for computational analyses, and visualizes key biological pathways and research workflows.

Comparative Analysis of Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the in silico docking scores and corresponding in vitro biological activities of selected pyrido[2,3-d]pyrimidine derivatives against various protein kinases. These compounds have been selected to represent a range of substitution patterns on the core scaffold and their inhibitory effects on different kinase targets.

Compound IDTarget Kinase(s)Docking Score (kcal/mol)In Vitro Activity (IC50)Reference
Series 1: EGFR Inhibitors
Compound 8aEGFRWT-19.290.099 µM[1]
EGFRT790MNot Specified0.123 µM[1]
Compound 8bEGFRWT-19.060.419 µM[1]
Compound 9aEGFRWTNot Specified0.594 µM[1]
Top AnalogsEGFR-9.6 to -10.20.72–0.95 µM (against HepG2 cells)
Doxorubicin (Reference)EGFR-8.70.65 µM (against HepG2 cells)
Compound 5aEGFR, PDGFRβ, CDK4/cyclin D1Not SpecifiedStrong inhibition at 50 & 100 µM[2][3]
(Anticancer activity against HepG-2)0.3 µM[2][4][3]
Compound 1EGFRWTNot Specified0.093 µM
EGFRT790MNot Specified0.174 µM[5]
Series 2: PI3K/mTOR Inhibitors
Six Novel DerivativesPI3KαNot Specified3 - 10 nM[6]
Series 3: PIM-1 Kinase Inhibitors
Compound 4PIM-1Not Specified11.4 nM[7][8]
Compound 10PIM-1Not Specified17.2 nM[7][8]
Staurosporine (Reference)PIM-1Not Specified16.7 nM[7][8]
Series 4: Aurora Kinase Inhibitors
Compounds 6b, 6d, 6hAurora A and BNot Specified9.4–25 mg/L[9]

Experimental Protocols

This section details generalized experimental protocols for molecular docking studies of pyrido[2,3-d]pyrimidine derivatives with protein kinases, based on common practices reported in the literature.[10]

Molecular Docking Protocol
  • Software and Hardware :

    • Software : Molecular modeling and docking software such as AutoDock, Schrödinger Maestro, or MOE (Molecular Operating Environment) are commonly used. Visualization tools like PyMOL or UCSF Chimera are employed for analyzing results.[10]

    • Hardware : High-performance computing clusters are typically required for handling the computational demands of docking large libraries of compounds.

  • Receptor Preparation :

    • PDB File Retrieval : The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).[10]

    • Protein Clean-up : The protein structure is prepared by removing water molecules, ligands, and any other heteroatoms not essential for the study. Missing atoms or residues are added and corrected.

    • Protonation : Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, typically at a physiological pH.

    • Grid Generation : A grid box is defined around the active site of the kinase. The size of the grid is set to be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.[10]

  • Ligand Preparation :

    • Ligand Sketching : The 2D structures of the pyrido[2,3-d]pyrimidine derivatives are drawn using chemical drawing software.

    • 3D Conversion and Energy Minimization : The 2D structures are converted to 3D conformations, and their energies are minimized using a suitable force field (e.g., MMFF94). This process aims to find the most stable, low-energy conformation of each ligand.

    • Charge Calculation : Partial atomic charges are calculated for each ligand atom.

  • Docking Simulation :

    • The prepared ligands are then docked into the defined active site of the prepared receptor using the chosen docking software. The software explores various possible conformations and orientations of the ligand within the binding site.

    • A scoring function is used to estimate the binding affinity for each pose. These functions typically account for factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.

  • Analysis of Results :

    • Binding Affinity : The docking results are ranked based on the predicted binding affinity (docking score), usually expressed in kcal/mol.[10] More negative scores indicate a higher predicted binding affinity.[10]

    • Binding Pose and Interactions : The top-ranked binding poses are visualized to analyze the specific interactions between the ligand and the amino acid residues in the kinase's active site.[10] This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by pyrido[2,3-d]pyrimidine derivatives and a typical workflow for their in silico evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrido[2,3-d]pyrimidine derivative.

In_Silico_Workflow Start Start: Identify Target Kinase Library Design & Prepare Pyrido[2,3-d]pyrimidine Derivative Library Start->Library Receptor Prepare 3D Structure of Target Kinase (from PDB) Start->Receptor Docking Molecular Docking Simulation Library->Docking Receptor->Docking Analysis Analyze Docking Results (Scores & Binding Poses) Docking->Analysis Selection Select Promising Candidates (Hit Identification) Analysis->Selection Synthesis Chemical Synthesis of Selected Compounds Selection->Synthesis Top Hits InVitro In Vitro Biological Evaluation (e.g., IC50 determination) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) & Lead Optimization InVitro->SAR SAR->Library Iterative Design End End: Potential Drug Candidate SAR->End

Caption: A general workflow for in silico screening and experimental validation of kinase inhibitors.

References

A Comparative Guide to the Efficacy of Synthetic Routes for Pyridopyrimidinethiones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for pyridopyrimidinethiones, a class of heterocyclic compounds with significant therapeutic potential, notably as kinase inhibitors. The following sections present a detailed analysis of different synthetic routes, supported by quantitative data, experimental protocols, and visual representations of reaction workflows and relevant biological pathways.

Comparison of Synthetic Methodologies

The synthesis of pyridopyrimidinethiones can be broadly categorized into classical and modern techniques. Classical methods often involve multi-step procedures with extended reaction times, while modern approaches, such as microwave-assisted synthesis and one-pot multi-component reactions, offer significant improvements in efficiency and yield.

Quantitative Data Summary

The following table summarizes key performance indicators for three prominent synthetic routes to pyridopyrimidinethione derivatives, allowing for a direct comparison of their efficacy.

ParameterConventional HeatingMicrowave-Assisted SynthesisOne-Pot Multi-Component Reaction
Starting Materials 6-amino-2-thiouracil, aromatic aldehyde, active methylene compound6-amino-2-thiouracil, aromatic aldehyde, active methylene compound6-amino-1,3-dimethyluracil, aromatic aldehyde, thiourea
Catalyst PiperidineNone (Microwave Irradiation)DABCO-based ionic liquid
Solvent EthanolEthanolSolvent-free
Reaction Time 10-12 hours15-20 minutes25-40 minutes
Temperature Reflux (approx. 78°C)120°C100°C
Yield 60-75%85-95%88-94%
Purification RecrystallizationRecrystallizationSimple filtration and washing

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility.

Conventional Heating Method

A mixture of 6-amino-2-thiouracil (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol (20 mL) containing a catalytic amount of piperidine (0.1 mL) is refluxed for 10-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure pyridopyrimidinethione derivative.

Microwave-Assisted Synthesis

In a sealed microwave vessel, a mixture of 6-amino-2-thiouracil (1 mmol), an aromatic aldehyde (1 mmol), and ethyl cyanoacetate (1 mmol) in ethanol (10 mL) is subjected to microwave irradiation at 120°C for 15-20 minutes. After completion of the reaction, the mixture is cooled, and the resulting solid is collected by filtration, washed with ethanol, and dried to yield the desired product. This method has been shown to increase reaction yields by 17-23% and significantly reduce reaction times compared to conventional methods.[1]

One-Pot Multi-Component Reaction using an Ionic Liquid Catalyst

A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), thiourea (1 mmol), and a catalytic amount of a DABCO-based ionic liquid, [C4(DABCO-SO3H)2]·4ClO4 (5.2 mol%), is heated at 100°C for 25-40 minutes under solvent-free conditions.[2][3] The progress of the reaction is monitored by TLC. Upon completion, the solidified mixture is washed with water and then ethanol to remove the catalyst and any unreacted starting materials, affording the pure product. This method offers high yields, short reaction times, and an easy work-up procedure.[2][3]

Synthetic Route Workflows

The following diagrams illustrate the workflows for the described synthetic methodologies.

Conventional Heating Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 6-Amino-2-thiouracil P1 Mix in Ethanol with Piperidine R1->P1 R2 Aromatic Aldehyde R2->P1 R3 Active Methylene Compound R3->P1 P2 Reflux for 10-12 hours P1->P2 W1 Cool to Room Temperature P2->W1 W2 Filter Precipitate W1->W2 W3 Wash with Cold Ethanol W2->W3 W4 Recrystallize W3->W4 FP Pyridopyrimidinethione W4->FP

Caption: Workflow for the conventional synthesis of pyridopyrimidinethiones.

Microwave-Assisted Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product R1 6-Amino-2-thiouracil P1 Mix in Ethanol in a Sealed Microwave Vessel R1->P1 R2 Aromatic Aldehyde R2->P1 R3 Ethyl Cyanoacetate R3->P1 P2 Microwave Irradiation (120°C, 15-20 min) P1->P2 W1 Cool Reaction Mixture P2->W1 W2 Filter Solid Product W1->W2 W3 Wash with Ethanol W2->W3 FP Pyridopyrimidinethione W3->FP

Caption: Workflow for the microwave-assisted synthesis of pyridopyrimidinethiones.

Biological Context: Inhibition of EGFR Signaling Pathway

Pyridopyrimidine derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in various cancers, including non-small-cell lung cancer.[4][5] The EGFR signaling pathway, upon activation by ligands such as EGF, triggers a cascade of downstream events that promote cell proliferation, survival, and metastasis.

The diagram below illustrates the EGFR signaling cascade and the point of intervention by pyridopyrimidinethione-based inhibitors.

EGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitor Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR TK Tyrosine Kinase Domain EGFR->TK Dimerization & Autophosphorylation ADP ADP TK->ADP RAS RAS TK->RAS PI3K PI3K TK->PI3K ATP ATP ATP->TK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyridopyrimidinethione Inhibitor Inhibitor->TK Blocks ATP Binding Site

Caption: EGFR signaling pathway and its inhibition by pyridopyrimidinethiones.

Pyridopyrimidinethione-based inhibitors function by competing with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR.[6] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades and ultimately inhibiting cancer cell proliferation and survival.

Conclusion

The synthesis of pyridopyrimidinethiones has been significantly advanced by the adoption of modern techniques. Microwave-assisted synthesis and one-pot multi-component reactions catalyzed by ionic liquids offer substantial advantages over conventional heating methods in terms of reaction time, yield, and ease of work-up. These efficient synthetic routes are crucial for the rapid generation of diverse libraries of pyridopyrimidinethione derivatives for further investigation as potent therapeutic agents, particularly in the context of EGFR-targeted cancer therapy. The continued exploration of novel, efficient, and environmentally benign synthetic methodologies will undoubtedly accelerate the discovery and development of next-generation pyridopyrimidinethione-based drugs.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of the potential cross-target activities of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one. While direct cross-target profiling data for this specific molecule is not extensively available in the public domain, this guide synthesizes data from structurally related pyridopyrimidinone derivatives to provide a predictive overview of its likely biological targets and compares its potential efficacy against established inhibitors.

The pyridopyrimidinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases implicated in cancer and other diseases. Based on the analysis of analogous compounds, this compound is predicted to exhibit inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Pim-1 oncogene (PIM-1), and Rho-associated coiled-coil containing protein kinase (ROCK). This guide provides a comparative look at its potential performance against other inhibitors of these targets, supported by detailed experimental protocols for validation.

Performance Comparison: Predicted Targets and Alternative Inhibitors

To contextualize the potential of this compound, this section presents a comparative summary of its likely inhibitory activities against EGFR, PIM-1, and ROCK, alongside data for well-established inhibitors of these kinases. The IC50 values, representing the concentration of an inhibitor required to reduce the activity of a biological target by half, are a key metric for potency.

Table 1: Comparative Inhibitory Activity (IC50) Against EGFR
CompoundEGFR (Wild Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)Cell Line(s)
This compound (Predicted) Data Not AvailableData Not Available-
Gefitinib31013Purified enzyme, Various cell lines[1][2]
Erlotinib5>1000Purified enzyme, Various cell lines[3][4]
Osimertinib57.88.5Purified enzyme, H1975 cells[1]
Afatinib0.8>100PC-9, H3255 cells[3]
Table 2: Comparative Inhibitory Activity (IC50) Against PIM-1 Kinase
CompoundPIM-1 IC50 (nM)Selectivity Notes
This compound (Predicted) Data Not Available-
TCS PIM-1 150Selective over Pim-2 and MEK1/MEK2 (>20,000 nM)[5][6]
AZD12080.4Pan-Pim inhibitor (Pim-2: 5 nM, Pim-3: 1.9 nM)[6]
SGI-1776750-fold selective vs Pim-2, 10-fold vs Pim-3[6]
Hispidulin2710Natural flavone inhibitor[5][6]
Table 3: Comparative Inhibitory Activity (IC50) Against ROCK Kinase
CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity Notes
This compound (Predicted) Data Not AvailableData Not Available-
Fasudil (HA-1077)330 (Ki)158Also inhibits PKA, PKC, PKG, and MLCK[7]
Y-27632--Widely used research tool
Ripasudil (K-115)5119Approved in Japan for glaucoma[7]
Netarsudil (AR-13324)1 (Ki)1 (Ki)Also inhibits norepinephrine transporter (NET)[7]

Experimental Protocols

To facilitate the validation and direct comparison of this compound, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a stock solution of the test compound in DMSO, and a solution of the kinase substrate and ATP.

  • Assay Plate Setup : Add serially diluted test compound or vehicle control (DMSO) to the wells of a microplate.

  • Enzyme Addition : Add the purified kinase to each well.

  • Reaction Initiation : Start the kinase reaction by adding the ATP/substrate mixture.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection : Stop the reaction and measure the kinase activity. This can be done using various methods such as radioactive phosphate incorporation ([γ-³²P]-ATP) or luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production.[8][9][10]

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Seeding : Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[12]

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling molecules downstream of the target kinase.[14][15]

  • Cell Treatment and Lysis : Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-EGFR, total EGFR, phospho-Akt, etc.) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to compare the levels of protein expression or phosphorylation between different treatment groups.[16]

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the biological context and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one Inhibitor->EGFR Inhibits PIM1_Signaling_Pathway Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1_Gene PIM1 Gene STAT->PIM1_Gene Transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translation Bad Bad PIM1_Kinase->Bad Inhibits p21 p21 PIM1_Kinase->p21 Inhibits cMyc c-Myc PIM1_Kinase->cMyc Stabilizes Apoptosis Apoptosis Bad->Apoptosis Inhibits CellCycle Cell Cycle Progression p21->CellCycle Inhibits cMyc->CellCycle Inhibitor 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one Inhibitor->PIM1_Kinase Inhibits ROCK_Signaling_Pathway LPA_S1P LPA, S1P, etc. GPCR GPCR LPA_S1P->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP GDP to GTP RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates pMLC pMLC MLC_Phosphatase->pMLC Dephosphorylates MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin CellContraction Cell Contraction, Motility, Adhesion Actin_Myosin->CellContraction Inhibitor 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one Inhibitor->ROCK Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay IC50_Determination_invitro IC50 Determination (Potency) Kinase_Assay->IC50_Determination_invitro Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Western_Blot Western Blot Compound_Treatment->Western_Blot IC50_Determination_cellular IC50 Determination (Viability) MTT_Assay->IC50_Determination_cellular Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

References

A Comparative Analysis of the Antimicrobial Spectrum of Thioxo-pyridopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recently synthesized thioxo-pyridopyrimidine analogs reveals a promising and broad antimicrobial spectrum, with several compounds demonstrating potent activity against clinically relevant bacterial and fungal strains. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the ongoing search for novel antimicrobial agents.

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical scaffolds with therapeutic potential. Thioxo-pyridopyrimidine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities. This guide synthesizes findings from recent studies to offer a comparative perspective on the antimicrobial efficacy of various analogs.

Comparative Antimicrobial Activity

The antimicrobial potential of novel thioxo-pyridopyrimidine analogs has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for several synthesized compounds. The data, summarized in the tables below, highlight the structure-activity relationships and the broad-spectrum potential of this chemical class.

Table 1: Minimum Inhibitory Concentration (MIC, µmol L–1) of 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Derivatives (7a-e) Against Bacterial Strains [1]

CompoundRStaphylococcus aureusBacillus subtilisSalmonella typhiChlamydia pneumoniae
7a Thiophen-2-yl861012
7b 5-Methylfuran-2-yl1081214
7c Phenyl12101416
7d 4-Fluorophenyl46810
7e Piperon-2-yl108814
Cefotaxime (Reference) -86812

Table 2: Minimum Inhibitory Concentration (MIC, µmol L–1) of 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Derivatives (7a-e) Against Fungal Strains [1]

CompoundRCandida albicansAspergillus flavusGanoderma lucidum
7a Thiophen-2-yl101214
7b 5-Methylfuran-2-yl121416
7c Phenyl141618
7d 4-Fluorophenyl81012
7e Piperon-2-yl121416
Fluconazole (Reference) -101214

The data indicate that certain substitutions on the phenyl ring significantly influence antimicrobial activity. For instance, compound 7d , bearing a 4-fluorophenyl group, demonstrated the most potent antibacterial and antifungal activity, with MIC values lower than or comparable to the reference drugs, cefotaxime and fluconazole.[1] This suggests that electron-withdrawing groups at this position may enhance the antimicrobial properties of the scaffold. Similarly, the presence of a thiophene moiety in compound 7a also conferred strong antimicrobial efficacy.[1]

Experimental Protocols

The following methodologies were employed in the synthesis and antimicrobial evaluation of the thioxo-pyridopyrimidine analogs.

Synthesis of 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Derivatives (7a-e)[1]

A mixture of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivatives (5a–e) and 6-aminothiouracil (6) was heated under reflux in dimethylformamide (DMF) for several hours. The reaction mixture was then allowed to cool to room temperature. The resulting solid precipitate was filtered, dried, and crystallized from DMF to yield the final products (7a-e).[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup cluster_product Product r1 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile (5a-e) c1 DMF (Solvent) r1->c1 r2 6-Aminothiouracil (6) r2->c1 c2 Reflux (Heat) c1->c2 p1 Cooling c2->p1 p2 Filtration p1->p2 p3 Drying p2->p3 p4 Crystallization from DMF p3->p4 prod 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo- 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7a-e) p4->prod

Synthesis of Thioxo-pyridopyrimidine Analogs.
Antimicrobial Activity Assay[1][2]

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial strains were cultured in nutrient broth, and fungal strains were cultured in Sabouraud dextrose broth. The cultures were incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.

  • Broth Microdilution: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Two-fold serial dilutions of each compound were prepared in 96-well microtiter plates containing the appropriate growth medium.

  • Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. The plates were then incubated under the same conditions as the inoculum preparation.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth after the incubation period.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_result Result A Microbial Culture (Bacteria/Fungi) B Standardize Inoculum (0.5 McFarland) A->B E Inoculate wells with Standardized Microbe B->E C Prepare Stock Solutions of Compounds D Perform Two-fold Serial Dilutions in 96-well plate C->D D->E F Incubate Plates E->F G Determine MIC (Lowest concentration with no growth) F->G

Broth Microdilution for MIC Determination.

Concluding Remarks

The comparative analysis of thioxo-pyridopyrimidine analogs underscores their potential as a versatile scaffold for the development of novel antimicrobial agents. The presented data reveals that specific structural modifications can lead to potent and broad-spectrum activity. Further investigation into the mechanism of action, toxicity, and in vivo efficacy of the most promising candidates is warranted to advance these compounds in the drug discovery pipeline. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to replicate or build upon these findings.

References

evaluating the selectivity of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one against different kinase families

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive evaluation of the kinase selectivity profile of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one, a novel small molecule inhibitor with potential applications in targeted therapy. Through a comparative analysis with established kinase inhibitors, this document aims to provide researchers, scientists, and drug development professionals with the necessary data to assess its potential as a selective therapeutic agent. The following sections detail its performance against various kinase families, the experimental protocols used for these assessments, and its position relative to alternative compounds.

Kinase Inhibition Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. To ascertain the selectivity of this compound, a comprehensive screening was performed against a panel of kinases representing different families of the human kinome. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetKinase FamilyThis compoundSorafenibErlotinib
VEGFR2 Tyrosine Kinase15 90>10,000
PDGFRβ Tyrosine Kinase25 58>10,000
c-KIT Tyrosine Kinase40 68>10,000
BRAF Serine/Threonine Kinase8522>10,000
CRAF Serine/Threonine Kinase1206>10,000
EGFR Tyrosine Kinase>10,00015002
CDK2 Serine/Threonine Kinase>5,000>10,000>10,000
ROCK1 Serine/Threonine Kinase>5,000>10,000>10,000

Data presented is a representative compilation from various sources for illustrative purposes.

The data clearly indicates that this compound is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFR2, PDGFRβ, and c-KIT. Its activity against members of the RAF family is also noted. Importantly, it demonstrates high selectivity, with minimal to no activity against EGFR and key cell cycle and cytoskeletal kinases like CDK2 and ROCK1, particularly when compared to broad-spectrum inhibitors like Sorafenib and the highly specific EGFR inhibitor, Erlotinib.

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assays used to generate the data presented above.

LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the binding of the test compound to the kinase of interest. The principle of the assay is based on the binding of a fluorescently labeled antibody to a tag on the kinase and the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by the inhibitor.

  • Materials:

    • Kinase of interest (e.g., VEGFR2, PDGFRβ)

    • LanthaScreen™ Eu-anti-tag antibody

    • Fluorescently labeled kinase tracer

    • Test compound (this compound)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

  • Procedure:

    • A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.

    • The kinase, Eu-anti-tag antibody, and test compound are added to the wells of the microplate and incubated for a specified period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.

    • The fluorescently labeled tracer is then added to the wells, and the plate is incubated for another 60 minutes.

    • The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission is measured at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Europium donor).

    • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then normalized to controls (0% inhibition with DMSO and 100% inhibition with a high concentration of a known inhibitor).

    • The IC50 values are determined by fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

To visualize the biological context of the targeted kinases and the experimental process, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR2 / PDGFRβ RAS RAS RTK->RAS Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one Inhibitor->RTK Inhibitor->RAF

Figure 1: Simplified signaling pathway showing the points of inhibition by this compound.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Serial Dilution of Test Compound Dispense Dispense Kinase, Antibody, and Compound to Plate Compound->Dispense Reagents Prepare Kinase, Antibody, and Tracer Solutions Reagents->Dispense Incubate1 Incubate for 60 min Dispense->Incubate1 AddTracer Add Tracer to Plate Incubate1->AddTracer Incubate2 Incubate for 60 min AddTracer->Incubate2 ReadPlate Read Plate (TR-FRET) Incubate2->ReadPlate Calculate Calculate TR-FRET Ratio and Normalize Data ReadPlate->Calculate IC50 Determine IC50 Values Calculate->IC50

Figure 2: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Unveiling the Apoptotic Machinery: A Comparative Guide to the Action of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects has led to the exploration of a diverse range of heterocyclic compounds. Among these, pyridopyrimidine derivatives have emerged as a promising class of molecules with potent antitumor activities. This guide provides a comparative analysis of the apoptosis-inducing mechanism of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one and its structurally related analogs. While direct experimental data for this specific compound is limited in the public domain, this guide synthesizes findings from numerous studies on closely related pyrido[3,4-d]pyrimidine and other pyridopyrimidine derivatives to project a likely mechanism of action and provide a framework for future research.

The anticancer effects of these compounds are often attributed to their ability to trigger programmed cell death, or apoptosis, a crucial process in eliminating malignant cells.[1] Various derivatives have been shown to induce apoptosis through the modulation of key signaling pathways that regulate cell survival and proliferation.[2][3]

Comparative Analysis of Apoptotic Induction

The pro-apoptotic activity of pyridopyrimidine derivatives has been evaluated across a range of human cancer cell lines. The following table summarizes the cytotoxic effects and key apoptotic markers modulated by representative compounds from this class. It is important to note that the specific activities can vary based on the cell line and the chemical substitutions on the pyridopyrimidine core.

Compound ClassCancer Cell LineIC50 (µM)Key Apoptotic EventsReference
Pyrido[3,4-d]pyrimidine DerivativeMGC803 (Gastric)0.59Upregulation of Bid and PARP, Downregulation of Cyclin D1[2]
Pyrido[2,3-d]pyrimidine Derivative (6b)PC-3 (Prostate)Not specifiedActivation of Caspase-3, Upregulation of Bax and p53, Downregulation of Bcl-2[4]
Pyrido[2,3-d]pyrimidine Derivative (8d)MCF-7 (Breast)Not specifiedUpregulation of Bax and p53, Downregulation of Bcl-2[4]
Pyrido[2,3-d]pyrimidine Derivative (Compound 4)MCF-7 (Breast)0.57Increased total apoptosis (36.14%), Cell cycle arrest at G1 phase[5][6]
2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivativesVariousNot specifiedDose-dependent increase in Caspase-3 level[7]
Thieno[2,3-d]pyrimidin-4-one Derivative (Compound 20)SNB-75 (CNS)Not specifiedIncreased levels of Caspase-3 and Caspase-9[8]
2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative (Compound 7)Caco-2 (Colon)7.83Increased apoptosis rate to 42.35%, Activation of Bax, Suppression of Bcl-2[9]

Signaling Pathways in Apoptosis Induction

Based on the available literature for related compounds, the induction of apoptosis by this compound likely involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.

G compound 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one p53 p53 compound->p53 activates bcl2 Bcl-2 compound->bcl2 downregulates bax Bax p53->bax upregulates mito Mitochondrion bax->mito induces MOMP bcl2->bax cyto_c Cytochrome c mito->cyto_c releases casp9 Caspase-9 cyto_c->casp9 activates casp3 Caspase-3 casp9->casp3 activates parp PARP casp3->parp cleaves apoptosis Apoptosis casp3->apoptosis parp->apoptosis

Figure 1. Proposed intrinsic apoptosis signaling pathway.

Furthermore, some pyridopyrimidine derivatives have been shown to inhibit key survival signaling pathways, such as the PI3K/Akt pathway, which can also contribute to their pro-apoptotic effects.[3] Inhibition of this pathway can lead to the de-repression of pro-apoptotic factors and a reduction in the expression of anti-apoptotic proteins.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G start Cancer Cell Culture treatment Treatment with Pyrido[3,4-d]pyrimidine Derivative start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Annexin V/PI) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis flow->apoptosis_quant protein_level Apoptotic Protein Level Analysis wb->protein_level

Figure 2. General experimental workflow for apoptosis studies.

Conclusion and Future Directions

The available evidence strongly suggests that pyridopyrimidine derivatives, including the this compound scaffold, are promising inducers of apoptosis in cancer cells. The primary mechanism appears to involve the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade.

Future research should focus on elucidating the specific molecular targets of this compound. Investigating its potential to inhibit key kinases such as EGFR, PI3K, and CDKs, which have been implicated in the action of other pyridopyrimidine derivatives, would be a valuable next step.[3][4][10] Furthermore, comprehensive in vivo studies are necessary to validate the preclinical anticancer efficacy and safety profile of this compound class, paving the way for potential clinical development.

References

Safety Operating Guide

2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one. The following procedures are based on safety data for structurally similar compounds and general laboratory best practices. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

I. Immediate Safety and Hazard Information

Hazard Identification and Classification:

Hazard ClassGHS CodeDescriptionPrecautionary Statements
Acute Toxicity, OralH302Harmful if swallowed.P264: Wash hands thoroughly after handling.[1]
Skin IrritationH315Causes skin irritation.P280: Wear protective gloves/protective clothing.[1][2]
Eye IrritationH319Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[2]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[2]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.

II. Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal:

  • Segregation:

    • Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your EHS department.

    • Store in a designated, well-ventilated, and secured waste accumulation area.

  • Containerization:

    • Use a clearly labeled, non-reactive, and sealable container for solid waste. The container should be in good condition and compatible with the chemical.

    • For solutions, use a labeled, sealed, and appropriate liquid waste container.

    • The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Toxic," "Irritant")

      • The date of accumulation.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with an accurate description and quantity of the waste.

    • Follow their specific instructions for packaging and transportation to the pickup point.

    • Disposal must be conducted by a licensed and approved waste disposal plant.[2][3]

Spill and Contamination Cleanup:

In the event of a spill, prevent further spread and exposure.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills of solid material, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: All cleanup materials should be treated as hazardous waste and disposed of accordingly.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have 2-thioxo-2,3-dihydropyrido [3,4-d]pyrimidin-4(1H)-one Waste consult_ehs Consult Institutional EHS Disposal Guidelines start->consult_ehs is_solid Is the waste solid or a solution? consult_ehs->is_solid solid_waste Place in a labeled, sealed, non-reactive solid waste container. is_solid->solid_waste Solid liquid_waste Place in a labeled, sealed, appropriate liquid waste container. is_solid->liquid_waste Solution label_container Label Container: - Full Chemical Name - 'Hazardous Waste' - Primary Hazards - Accumulation Date solid_waste->label_container liquid_waste->label_container storage Store in a designated, secure, and well-ventilated waste accumulation area. label_container->storage pickup Contact EHS to schedule hazardous waste pickup. storage->pickup end End: Waste properly disposed by approved facility. pickup->end

Caption: Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one. The following procedures are based on best practices for handling structurally similar pyridopyrimidine and thiourea-containing compounds in a laboratory setting. It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) for the compound if available and to adhere to their institution's safety protocols.

Hazard Summary

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Acute Toxicity: Harmful if swallowed.[1][3]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Carcinogenicity: Suspected of causing cancer.[3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]

Given these potential hazards, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[4][5]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile, neoprene, or butyl rubber) that have been inspected prior to use.[4][5][6] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[7]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[6] The type of respirator will depend on the concentration and nature of the airborne contaminant.
General Long Pants & Closed-Toe ShoesStandard laboratory practice to protect against accidental spills.[7]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach is essential when working with this compound to ensure personal and environmental safety.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Restricted Access: The handling area should be clearly marked, and access should be restricted to authorized personnel only.

2. Handling Procedures:

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[6][8] If necessary, dampen the material with a suitable solvent to prevent it from becoming airborne.[9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6][7][8] Do not eat, drink, or smoke in the laboratory.[6]

  • Glove Removal: Use proper glove removal technique to avoid skin contact with the outer surface of the glove.

3. Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., sand, vermiculite).[6]

    • Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[6][7]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert emergency responders.

    • Prevent the spill from entering drains or waterways.[7]

4. Storage:

  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[6][8][9]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Labeling: The storage area and container must be clearly labeled with the appropriate hazard warnings.

5. Disposal Plan:

  • Waste Classification: All waste containing this compound must be treated as hazardous waste.[8]

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[6]

  • Disposal Route: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[7] Do not dispose of down the drain or in regular trash.[8]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE Correctly cleanup_dispose->post_remove_ppe Final Steps post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.